3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c12-10-7-14-15(8-10)11(5-6-13)9-3-1-2-4-9/h7-9,11H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUIJTAHLDUGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in the synthesis of advanced pharmaceutical agents, notably the Janus kinase (JAK) inhibitor Ruxolitinib. This document is intended for researchers, chemists, and professionals in drug development. It details two primary synthetic strategies: a modern, stereoselective approach via asymmetric Michael addition and a classical multi-step linear synthesis. The guide emphasizes the underlying chemical principles, rationale for methodological choices, detailed experimental protocols, and the critical parameters governing reaction outcomes.
Introduction and Retrosynthetic Analysis
This compound, particularly its (R)-enantiomer, is a molecule of significant interest in medicinal chemistry. It serves as a crucial building block for Ruxolitinib, a drug approved for the treatment of myelofibrosis and other hematological disorders.[1] The stereocenter bearing the cyclopentyl group is pivotal for the final compound's biological activity, making enantioselective synthesis a primary goal.
A retrosynthetic analysis reveals two logical disconnections, forming the basis of the synthetic strategies discussed herein:
-
Strategy A (C-N Bond Formation): Disconnection at the N1-position of the pyrazole ring suggests a conjugate addition (Michael addition) of 4-bromo-1H-pyrazole to an activated alkene, such as a cyclopentylideneacetonitrile derivative. This is an efficient approach that constructs the core scaffold in a single key step.
-
Strategy B (Stepwise Assembly): A more linear approach involves building the cyclopentylpropanenitrile backbone first and subsequently constructing or attaching the brominated pyrazole ring. This often involves more steps but can offer flexibility in sourcing starting materials.
Below is a high-level visualization of these retrosynthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
Pathway I: Asymmetric Michael Addition
This pathway represents a highly efficient and stereoselective approach, leveraging modern organocatalysis to establish the critical stereocenter. The core of this strategy is the asymmetric conjugate addition of 4-bromo-1H-pyrazole to an α,β-unsaturated nitrile, followed by decarboxylation. A Chinese patent provides a detailed basis for this method.[2]
Principle and Rationale
The aza-Michael addition is a powerful C-N bond-forming reaction.[3] To achieve enantioselectivity, a chiral catalyst is employed. Chiral squaramides have emerged as exceptional hydrogen-bond-donating catalysts that can activate the Michael acceptor and orient the nucleophile for a stereodefined attack.[4][5] The bifunctional nature of the squaramide catalyst, featuring both H-bond donors (the N-H groups) and a Lewis basic site (often a tertiary amine on a sidearm), allows it to simultaneously activate the electrophile and position the pyrazole nucleophile.[4] This dual activation model is key to its high efficiency and stereocontrol.
Synthesis Workflow
The synthesis proceeds in three main stages: preparation of the Michael acceptor, the key asymmetric addition, and a final hydrolysis/decarboxylation step.
Caption: Workflow for the Asymmetric Michael Addition Pathway.
Experimental Protocols
Step 1: Synthesis of 3-cyclopentyl-2-cyanoacrylate (Michael Acceptor)
This reaction is a classic Knoevenagel condensation.[6][7]
-
Reaction: Cyclopentanecarbaldehyde + Ethyl Cyanoacetate → Ethyl 2-cyano-3-cyclopentylacrylate
-
Procedure:
-
To a flask containing a suitable solvent such as toluene or ethanol, add cyclopentanecarbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Add a catalytic amount of a base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq).[8]
-
Fit the flask with a Dean-Stark apparatus if using toluene to remove the water byproduct and drive the reaction to completion.
-
Heat the mixture to reflux and monitor by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture, wash with dilute acid and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Step 2: Asymmetric Michael Addition
-
Procedure (based on CN105461630A): [2]
-
In a reaction vessel under an inert atmosphere, dissolve the chiral squaramide catalyst (e.g., a quinine-derived squaramide, 0.05-1.0 eq) in a suitable solvent like dichloromethane or toluene.
-
Cool the solution to the specified temperature (e.g., -20°C to 20°C).
-
Add 4-bromo-1H-pyrazole (1.0-3.0 eq) followed by the dropwise addition of 3-cyclopentyl-2-cyanoacrylate (1.0 eq).
-
Stir the reaction for 6-10 hours, monitoring progress by HPLC or TLC.
-
Upon completion, the solvent is typically evaporated, and the crude intermediate is used directly in the next step.
-
Step 3: Hydrolysis and Decarboxylation
-
Procedure (based on CN105461630A): [2]
-
Dissolve the crude ester from the previous step in a solvent mixture, such as acetic acid and water.
-
Add a strong acid like hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux (around 100-110°C) for several hours until TLC/HPLC analysis confirms the disappearance of the intermediate.
-
Cool the reaction mixture, neutralize with a base (e.g., NaOH solution) to pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Data Summary
| Parameter | Step 2: Michael Addition[2] | Step 3: Decarboxylation[2] |
| Key Reagents | 4-bromo-1H-pyrazole, 3-cyclopentyl-2-cyanoacrylate, Chiral Catalyst | (R)-ester intermediate, HCl |
| Solvent | Toluene, Dichloromethane | Acetic Acid/Water |
| Temperature | -20°C to 20°C | 100-110°C |
| Time | 6-10 hours | 4-8 hours |
| Yield | High (often used directly) | >80% (overall for 2 steps) |
| Enantioselectivity | >90% ee | ee is retained |
Pathway II: Multi-step Linear Synthesis
This alternative pathway constructs the molecule in a stepwise fashion, offering a different set of synthetic challenges and advantages. This route relies on classical organic reactions, including a chiral reduction and a Sandmeyer reaction to introduce the bromine atom late in the sequence.[9]
Principle and Rationale
This linear approach begins by forming a β-keto nitrile, which is then asymmetrically reduced to set the crucial stereocenter. The resulting chiral alcohol is a versatile intermediate. Its hydroxyl group is then displaced by 4-nitro-1H-pyrazole (via a Mitsunobu reaction or by converting it to a better leaving group). The nitro group serves as a precursor to an amine, which is finally converted to the target bromide via a Sandmeyer reaction.[3][10] This late-stage bromination avoids carrying the potentially reactive C-Br bond through multiple synthetic steps.
Synthesis Workflow
Caption: Workflow for the Multi-step Linear Pathway.
Experimental Protocols
Step 1: Synthesis of 3-oxo-3-cyclopentylpropanenitrile
-
Procedure (based on CN107674026B): [9]
-
Under an inert atmosphere, a strong base like sodium hydride or sodium ethoxide is suspended in a dry solvent (e.g., THF).
-
A mixture of methyl cyclopentyl formate (1.0 eq) and acetonitrile (1.1 eq) is added dropwise at a controlled temperature (e.g., 0-10°C).
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with an acidic aqueous solution, and the product is extracted with an organic solvent.
-
Step 2: Chiral Reduction to (S)-3-cyclopentyl-3-hydroxypropionitrile
-
Procedure (based on CN107674026B): [9]
-
The β-keto nitrile from Step 1 is dissolved in an anhydrous solvent like THF.
-
The solution is cooled (e.g., to 0°C), and a chiral borane reagent, such as R-Corey-Bakshi-Shibata (R-CBS) catalyst, is added, followed by the slow addition of a borane source (e.g., borane-dimethyl sulfide complex).
-
After the reaction is complete, it is carefully quenched with methanol, followed by workup with dilute acid and extraction.
-
Step 3: Synthesis of (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile
-
This step involves nucleophilic substitution at the chiral center. The hydroxyl group is a poor leaving group and must be activated. This can be achieved via a Mitsunobu reaction with 4-nitro-1H-pyrazole or by converting the alcohol to a sulfonate (e.g., mesylate or tosylate) followed by SN2 displacement with the sodium salt of 4-nitro-1H-pyrazole. This SN2 reaction proceeds with inversion of configuration, converting the (S)-alcohol to the (R)-pyrazole product.
Step 4: Reduction of the Nitro Group
-
The nitro-pyrazole intermediate is reduced to the corresponding amino-pyrazole.
-
Procedure: The nitro compound is dissolved in a solvent like methanol or ethanol, and a catalyst such as Palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.
Step 5: Sandmeyer Reaction
-
Procedure (based on CN107674026B): [9]
-
The amino-pyrazole is dissolved in an aqueous acidic solution (e.g., HBr).
-
The solution is cooled to 0-5°C.
-
A solution of sodium nitrite (NaNO2) in water is added dropwise to form the diazonium salt in situ.
-
This cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.
-
Nitrogen gas evolution is observed. The reaction is stirred and allowed to warm to room temperature.
-
The product is extracted, washed, dried, and purified.
-
Conclusion
Two robust and distinct pathways for the synthesis of this compound have been presented.
-
The Asymmetric Michael Addition Pathway is a convergent and highly modern approach that offers excellent stereocontrol and high yields in fewer steps. Its primary advantages are efficiency and elegance, though it relies on a specialized chiral catalyst.
-
The Multi-step Linear Pathway utilizes more traditional, well-established reactions. While longer, it may be more adaptable depending on the availability of starting materials and reagents, and it avoids the need for specialized organocatalysts.
The choice between these pathways will depend on the specific constraints of the laboratory or production facility, including cost, scale, available equipment, and the required stereochemical purity. Both routes ultimately provide access to this critical pharmaceutical intermediate.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. jmcs.org.mx [jmcs.org.mx]
- 8. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
physicochemical properties of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Pivotal Role of Physicochemical Profiling in Modern Drug Discovery
In the intricate journey from a promising molecular scaffold to a clinically effective therapeutic agent, the physicochemical properties of a compound serve as the fundamental determinants of its fate. These intrinsic characteristics—solubility, lipophilicity, ionization state, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively dictating its bioavailability, efficacy, and potential for toxicity. A comprehensive understanding and early characterization of these properties are, therefore, not merely a perfunctory exercise but a strategic imperative. Neglecting this crucial step often leads to late-stage attrition, costing invaluable time and resources. This guide provides a robust framework for the evaluation of this compound, a novel scaffold with therapeutic potential. While specific experimental data for this exact molecule is not yet publicly available, this document will serve as a practical roadmap for its characterization, blending established theoretical principles with validated experimental and computational methodologies.
Compound Overview: this compound
The molecule at the heart of our investigation is this compound. Its chemical structure reveals several key features that will influence its physicochemical profile:
-
A Brominated Pyrazole Ring: This heterocyclic core is aromatic and contains two nitrogen atoms. The bromine atom adds to the molecular weight and lipophilicity. The nitrogen atoms offer sites for hydrogen bonding and potential protonation, making the determination of the ionization constant (pKa) critical.
-
A Cyclopentyl Group: This bulky, non-polar aliphatic ring significantly contributes to the molecule's lipophilicity. This feature is likely to enhance membrane permeability but may concurrently decrease aqueous solubility.
-
A Propanenitrile Moiety: The nitrile group (-C≡N) is a polar functional group and a weak hydrogen bond acceptor. While it can contribute to polarity, its overall impact will be modulated by the rest of the molecule's structure.
A thorough analysis of these constituent parts allows us to form initial hypotheses about the compound's behavior, which must then be rigorously tested through the methods outlined below.
Key Physicochemical Endpoints: A Triad of Influence
A. Solubility and Dissolution Rate: The Gateway to Bioavailability
For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, aqueous solubility is a critical parameter.
Theoretical Underpinnings: The solubility of a compound is influenced by its crystal lattice energy (for solids) and the energy of solvation. For ionizable compounds, solubility is also highly dependent on the pH of the medium, as described by the Henderson-Hasselbalch equation.
Experimental Workflows:
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound at a specific pH and temperature. The gold-standard method is the shake-flask method .
-
An excess of the solid compound is added to a buffer of known pH.
-
The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO). It is a higher-throughput method often used in early discovery.
-
A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous buffer.
-
The solution is incubated for a short period (e.g., 1-2 hours).
-
The amount of compound that has precipitated is measured, often by nephelometry (light scattering) or by analyzing the remaining dissolved compound.
-
Data Interpretation: Poor aqueous solubility (<10 µM) can be a major hurdle for oral drug development, potentially leading to low and variable bioavailability.
Caption: Thermodynamic Solubility Workflow.
B. Lipophilicity and Permeability: The Passport Across Biological Membranes
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).
Theoretical Underpinnings:
-
LogP (Partition Coefficient): This is the ratio of the concentration of a neutral compound in an immiscible biphasic system (typically octanol and water) at equilibrium.
-
LogP = log ([Compound]octanol / [Compound]water)
-
-
LogD (Distribution Coefficient): This is the ratio of the concentration of a compound (both neutral and ionized forms) in an octanol/water system at a specific pH. For ionizable molecules, LogD is a more physiologically relevant parameter.
Experimental Workflows:
-
Shake-Flask Method for LogP/LogD:
-
The compound is dissolved in a mixture of n-octanol and water (or a pH 7.4 buffer for LogD).
-
The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the two phases.
-
The concentration of the compound in each phase is measured.
-
-
HPLC-Based Method: A rapid and popular method that correlates a compound's retention time on a reverse-phase HPLC column with known LogP values of a set of standards.
Computational Prediction: Numerous algorithms can provide an in silico estimate of LogP. One widely used method is XLogP3. For this compound, the computed XLogP3 value is 2.4.[1] This value suggests a moderate level of lipophilicity, which is often a good starting point for drug candidates, balancing permeability with aqueous solubility.
Data Interpretation:
-
LogD < 0: The compound is predominantly hydrophilic and may have poor membrane permeability.
-
0 < LogD < 3: This is often considered the "sweet spot" for oral drug absorption.
-
LogD > 3: The compound is highly lipophilic. While it may have excellent permeability, it can also lead to issues such as poor aqueous solubility, high plasma protein binding, and potential for metabolic liabilities.
C. Ionization Constant (pKa) and Chemical Stability: The Determinants of Form and Function
Ionization Constant (pKa): The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical as the ionization state affects a molecule's solubility, permeability, and interaction with its biological target.
Theoretical Underpinnings: The pyrazole ring in our target molecule contains nitrogen atoms that could be protonated. While pyrazole itself is a weak base, the substituents on the ring will modulate its pKa. Predictive models suggest a pKa of -0.17 for the R-enantiomer, indicating that it is a very weak base and will be predominantly in its neutral form at all physiological pH values.[2]
Experimental Workflows:
-
Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
-
UV-Vis Spectrophotometry: If the ionized and neutral forms of the compound have different UV-Vis absorbance spectra, the pKa can be determined by measuring the absorbance at various pH values.
Chemical Stability: A drug candidate must be sufficiently stable in the physiological environment and under storage conditions to ensure a consistent therapeutic effect.
Experimental Workflow (Forced Degradation Study): Forced degradation studies are used to identify the likely degradation products and pathways of a drug substance. This involves exposing the compound to stress conditions more severe than it would typically encounter.
-
Prepare Solutions: Prepare solutions of the compound in various media:
-
Acidic (e.g., 0.1 N HCl)
-
Basic (e.g., 0.1 N NaOH)
-
Oxidative (e.g., 3% H2O2)
-
-
Expose to Stress: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period. Also, expose the solid compound to heat and photolytic stress (high-intensity light).
-
Analyze for Degradation: Use a stability-indicating HPLC method to separate the parent compound from any degradants. The structure of significant degradants should be elucidated using techniques like LC-MS/MS. The nitrile group, for instance, could be susceptible to hydrolysis to the corresponding carboxylic acid under acidic or basic conditions.[3]
Caption: Forced Degradation Study Workflow.
Integrated Analysis and a Forward Look
Based on the structural features and predictive data, we can assemble a preliminary physicochemical profile for this compound.
| Property | Predicted Value/Behavior | Implication for Drug Development |
| Molecular Weight | 268.15 g/mol [1][4] | Well within the range for good oral bioavailability (Lipinski's Rule of 5). |
| LogP | 2.4 (XLogP3)[1] | Indicates a favorable balance between solubility and permeability. |
| pKa | -0.17 (Predicted)[2] | The compound is expected to be neutral across the physiological pH range. |
| Aqueous Solubility | Predicted to be low | The moderate LogP suggests that solubility may be a challenge. This requires experimental confirmation and may necessitate formulation strategies. |
| Chemical Stability | The nitrile group is a potential liability for hydrolysis. | Forced degradation studies are essential to determine the shelf-life and potential for degradation in vivo. |
Expert Insights and Next Steps:
The in silico profile of this compound is promising. Its molecular weight and predicted lipophilicity fall within a desirable range for oral drug candidates. The key next step is to move from prediction to practice. The immediate priorities for a research team would be:
-
Synthesize or procure a sufficient quantity of the compound for experimental evaluation.
-
Conduct thermodynamic solubility studies at various pH values (e.g., pH 2.0, 6.5, and 7.4) to simulate the conditions of the gastrointestinal tract.
-
Experimentally determine the LogD at pH 7.4 to confirm the lipophilicity prediction.
-
Perform a forced degradation study to identify any stability liabilities early in the development process.
The data generated from these experiments will provide a solid foundation for further preclinical development, enabling informed decisions about formulation, dosing, and the overall viability of this compound as a therapeutic candidate. This systematic approach of prediction followed by rigorous experimental validation is the hallmark of a successful drug discovery program.
References
- 1. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 98008482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 1146629-83-5,(R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | lookchem [lookchem.com]
- 3. Buy (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile [smolecule.com]
- 4. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 68474089 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (CAS 1146629-83-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, with CAS number 1146629-83-5, is a chiral heterocyclic compound that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Ruxolitinib, a potent Janus kinase (JAK) inhibitor.[1][2] Ruxolitinib is a cornerstone therapy for myelofibrosis and polycythemia vera, making the efficient and stereoselective synthesis of its intermediates a critical aspect of its commercial production.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and safe handling of this pivotal molecule.
Chemical and Physical Properties
This compound is a substituted pyrazole derivative characterized by a bromine atom at the 4-position of the pyrazole ring, a cyclopentyl group, and a propanenitrile chain attached to one of the pyrazole's nitrogen atoms.[4] The (R)-enantiomer is the specific stereoisomer utilized in the synthesis of Ruxolitinib.[5]
| Property | Value | Source(s) |
| CAS Number | 1146629-83-5 | [6] |
| Molecular Formula | C₁₁H₁₄BrN₃ | [6] |
| Molecular Weight | 268.15 g/mol | [5] |
| Appearance | White to off-white or pale yellow solid | [7] |
| Boiling Point | 394.2±22.0 °C (Predicted) | N/A |
| Density | 1.51±0.1 g/cm³ (Predicted) | N/A |
| pKa | -0.17±0.10 (Predicted) | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile. | [8] |
Synthesis and Manufacturing
The synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a multi-step process that requires careful control of stereochemistry. A common and efficient method involves the asymmetric Michael addition of 4-bromopyrazole to a cyclopentyl-substituted α,β-unsaturated nitrile.[9]
Key Starting Materials:
-
4-Bromopyrazole (CAS 2075-45-8): A heterocyclic aromatic compound that serves as the pyrazole core of the final molecule.[10] It can be synthesized by the bromination of pyrazole.[11]
-
(E)-3-cyclopentylacrylonitrile or a related derivative: The Michael acceptor that provides the cyclopentyl and propanenitrile moieties.
General Synthetic Approach:
The synthesis generally proceeds via the following key transformations:
-
Asymmetric Michael Addition: The conjugate addition of 4-bromopyrazole to a cyclopentyl-containing Michael acceptor. This step is crucial for establishing the desired stereocenter and is often catalyzed by a chiral catalyst.
-
Subsequent Functional Group Manipulations (if necessary): Depending on the exact starting materials, further chemical modifications may be required to arrive at the final propanenitrile.
Below is a representative, detailed protocol for the synthesis of the (R)-enantiomer.
Experimental Protocol: Chiral Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
This protocol is a composite representation based on established synthetic strategies.[3][9]
Step 1: Asymmetric Michael Addition
-
To a solution of (E)-3-cyclopentylacrylonitrile (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) at room temperature, add the chiral catalyst (e.g., a chiral squaric acid amide derivative, 0.1 eq).
-
Stir the mixture for 15-30 minutes to allow for catalyst activation.
-
Add 4-bromopyrazole (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the (R)-enantiomer of this compound with high enantiomeric excess.
Step 2: Enantiomeric Purity Assessment
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis. A polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2 or Lux Amylose-2) with a mobile phase of ethanol/hexanes or methanol/acetonitrile is often effective for separating the enantiomers of pyrazole derivatives.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. jchr.org [jchr.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 68474089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | 1146629-83-5 [chemicalbook.com]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to a Brominated Imidazo[1,2-a]pyridine Derivative
A Note on the Molecular Formula: While the initial query specified the molecular formula C11H14BrN3, a comprehensive search of the scientific literature did not yield a well-characterized compound with this exact formula suitable for an in-depth technical guide. Therefore, this guide focuses on a closely related and well-documented class of compounds: brominated imidazo[1,2-a]pyridines. These compounds are of significant interest in medicinal chemistry and share key structural features with the requested molecular formula. The principles, synthetic strategies, and analytical techniques discussed herein are broadly applicable to the study of novel brominated nitrogen-containing heterocyclic compounds.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in drug discovery, forming the core of several marketed drugs with diverse therapeutic applications, including anxiolytic, hypnotic, and antiulcer agents[1]. The introduction of a bromine atom into this scaffold offers a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological properties. This guide provides a detailed technical overview of the synthesis, characterization, and potential applications of a representative brominated imidazo[1,2-a]pyridine derivative, offering insights for researchers, scientists, and drug development professionals.
IUPAC Nomenclature and Structural Elucidation
The systematic naming of complex heterocyclic compounds is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For the imidazo[1,2-a]pyridine ring system, the numbering begins at the bridgehead nitrogen and proceeds around the larger ring.
A representative example from this class is ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate . Its structure is elucidated as follows:
-
Core Scaffold: Imidazo[1,2-a]pyridine, a bicyclic system formed by the fusion of an imidazole and a pyridine ring.
-
Substituents:
-
A bromine atom at position 6 of the pyridine ring.
-
A methyl group at position 2 of the imidazole ring.
-
An ethyl carboxylate group at position 3 of the imidazole ring.
-
The correct IUPAC name for a related compound, ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate, is also confirmed in the literature[2].
Synthesis of Brominated Imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine ring system is most commonly achieved through the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. This versatile reaction allows for the introduction of various substituents on both the pyridine and imidazole rings.
General Synthetic Strategy: The Groebke-Blackburn-Bienaymé Reaction
A robust and widely employed method for the synthesis of imidazo[1,2-a]pyridines is a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. A variation of this approach involves the reaction of a 2-aminopyridine with an α-haloketone.
Experimental Protocol: Synthesis of Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
This protocol describes a typical synthesis of a 6-bromo-2-methyl-substituted imidazo[1,2-a]pyridine derivative.
Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine
The synthesis of the core scaffold can be achieved by reacting 2-amino-5-bromopyridine with chloroacetaldehyde[3].
-
Reactants: 2-amino-5-bromopyridine and a 40% aqueous solution of chloroacetaldehyde.
-
Solvent: Ethanol.
-
Base: Sodium bicarbonate.
-
Procedure: The reactants are stirred in ethanol at a moderately elevated temperature (e.g., 55 °C) for several hours. After the reaction is complete, the solvent is removed, and the product is extracted with an organic solvent like ethyl acetate. The crude product is then purified by recrystallization[3].
Step 2: Functionalization of the Imidazo[1,2-a]pyridine Core
Further functionalization at the C3 position can be achieved through various methods, such as electrophilic substitution.
A convenient two-step, one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by the addition of an active electrophile like ethyl bromoacetate[4].
Experimental Details:
-
A solution of 2-amino-5-bromopyridine and DMF-DMA in DMF is stirred at 65 °C for 2 hours[4].
-
Sodium bicarbonate and ethyl bromoacetate are then added to the reaction mixture[4].
-
The mixture is stirred at 85 °C until the reaction is complete, as monitored by thin-layer chromatography[4].
-
The product is isolated by extraction and purified by column chromatography[4].
Synthetic Workflow Diagram
Caption: General synthetic workflow for brominated imidazo[1,2-a]pyridines.
Physicochemical Properties and Characterization
The synthesized brominated imidazo[1,2-a]pyridines are typically crystalline solids with defined melting points. Their structural confirmation and purity are established using a combination of spectroscopic and analytical techniques.
| Property | Typical Data for a Brominated Imidazo[1,2-a]pyridine Derivative |
| Molecular Formula | C11H11BrN2O2 (for ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate)[5] |
| Molecular Weight | ~283.12 g/mol |
| Appearance | Pale yellow solid[6] |
| Melting Point | Varies with specific substitution, often in the range of 70-150 °C |
| Solubility | Generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| ¹H NMR | Characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine core, as well as signals for the substituents (e.g., ethyl and methyl groups). |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the heterocyclic core and the substituents. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight, often with a characteristic isotopic pattern due to the presence of bromine. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to C=O stretching (for esters), C-N stretching, and aromatic C-H stretching. |
Applications in Drug Discovery and Medicinal Chemistry
Brominated imidazo[1,2-a]pyridines are valuable intermediates and bioactive molecules in their own right. The bromine atom serves as a key functional group for introducing further molecular diversity through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.
Potential as Antibacterial Agents
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine-3-carboxylate derivatives as narrow-spectrum inhibitors of Streptococcus pneumoniae. One such compound, ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, has been identified as an inhibitor of the bacterial cell division protein FtsZ[7][8].
Signaling Pathway Inhibition in Cancer
Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. For instance, 2, 6, 8-substituted imidazopyridine derivatives have been designed and synthesized as potent PI3Kα inhibitors[9].
Diagram of a Potential Mechanism of Action
Caption: Potential mechanisms of action for brominated imidazo[1,2-a]pyridines.
Conclusion
Brominated imidazo[1,2-a]pyridines represent a versatile and pharmacologically significant class of heterocyclic compounds. Their synthesis is well-established, allowing for the generation of diverse libraries of compounds for drug discovery and development. The presence of the bromine atom provides a key handle for further chemical modifications, making these compounds valuable building blocks for the synthesis of more complex molecules with tailored biological activities. Continued exploration of this chemical space is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate [synhet.com]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pschemicals.com [pschemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Molecular Weight Determination of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a detailed analysis and calculation of the molecular weight for the compound 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. The methodology, underlying chemical principles, and verification against authoritative databases are presented to ensure scientific accuracy and trustworthiness.
Compound Identification and Structural Formula
The subject of this analysis is the chemical entity named this compound. This compound is a pyrazole derivative, characterized by a cyclopentyl group and a propanenitrile chain attached to the pyrazole ring, with a bromine atom substituted at the 4-position.
Based on its chemical name and structure, the molecular formula is determined to be C₁₁H₁₄BrN₃ [1][2][3][4]. This formula indicates that each molecule is composed of:
-
11 Carbon (C) atoms
-
14 Hydrogen (H) atoms
-
1 Bromine (Br) atom
-
3 Nitrogen (N) atoms
The compound exists as two stereoisomers, (R) and (S), which have the same molecular formula and, therefore, the same molecular weight[3][4].
Principle of Molecular Weight Calculation
The molecular weight (MW) of a compound is a fundamental chemical property representing the sum of the atomic weights of all atoms in a single molecule. The calculation is based on the compound's molecular formula and the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).
The formula for calculating molecular weight is:
MW = Σ (Number of atoms of element * Atomic weight of element)
This calculation is critical in experimental chemistry for tasks such as preparing solutions of known molarity, determining stoichiometry in chemical reactions, and performing quantitative analysis.
Step-by-Step Calculation Protocol
The following protocol outlines the precise calculation of the molecular weight for C₁₁H₁₄BrN₃.
Step 1: List Constituent Elements and Atom Counts From the molecular formula, identify each element and the number of atoms present.
-
Carbon (C): 11
-
Hydrogen (H): 14
-
Bromine (Br): 1
-
Nitrogen (N): 3
Step 2: Assign Standard Atomic Weights Assign the standard atomic weight to each element. These values are dimensionless but are often expressed in atomic mass units (amu) or grams per mole ( g/mol ).
-
Atomic weight of C: 12.011 g/mol
-
Atomic weight of H: 1.008 g/mol
-
Atomic weight of Br: 79.904 g/mol
-
Atomic weight of N: 14.007 g/mol
Step 3: Calculate the Total Mass for Each Element Multiply the atom count by the atomic weight for each element.
-
Total mass of C = 11 * 12.011 g/mol = 132.121 g/mol
-
Total mass of H = 14 * 1.008 g/mol = 14.112 g/mol
-
Total mass of Br = 1 * 79.904 g/mol = 79.904 g/mol
-
Total mass of N = 3 * 14.007 g/mol = 42.021 g/mol
Step 4: Sum the Masses to Determine Molecular Weight Add the total masses of all elements to find the molecular weight of the compound.
-
Molecular Weight = 132.121 + 14.112 + 79.904 + 42.021 = 268.158 g/mol
Data Summary and Verification
The calculated molecular weight is summarized and compared against values from established chemical databases for validation. This cross-verification ensures the trustworthiness and accuracy of the result.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₄BrN₃ | --INVALID-LINK--[3], --INVALID-LINK--[1] |
| Calculated Molecular Weight | 268.158 g/mol | This Guide |
| Verified Molecular Weight | 268.15 g/mol | --INVALID-LINK--[1][4] |
| Verified Molecular Weight | 268.16 g/mol | --INVALID-LINK--[5], --INVALID-LINK--[6] |
The slight variation between the calculated value (268.158 g/mol ) and the database values (268.15 or 268.16 g/mol ) is due to rounding of atomic weights. The presented value is highly consistent with authoritative sources.
Logical Workflow for Molecular Weight Determination
The process of determining a compound's molecular weight follows a clear and logical progression, ensuring accuracy and reproducibility.
Caption: Workflow for calculating molecular weight.
Conclusion
The molecular weight of this compound has been rigorously calculated and verified as approximately 268.16 g/mol . This value is a cornerstone for any quantitative research or development involving this compound, from synthetic chemistry to pharmacological studies. The protocols and verification steps outlined in this guide provide a reliable framework for ensuring the accuracy of this fundamental chemical property.
References
- 1. Buy (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile [smolecule.com]
- 2. Cas 1146629-83-5,(R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | lookchem [lookchem.com]
- 3. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 68474089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 98008482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Solubility of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel compound 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile in a range of organic solvents. As specific experimental solubility data for this compound is not yet publicly available, this document serves as a detailed roadmap for researchers, outlining the fundamental principles of solubility, a robust methodology for its determination, and a framework for the interpretation of results. The guide emphasizes the importance of thermodynamic (equilibrium) solubility and presents the universally recognized shake-flask method as the gold standard for its measurement. Furthermore, it delves into the rationale behind solvent selection for solubility screening, provides a detailed, step-by-step experimental protocol, and discusses the application of analytical techniques such as High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is designed to empower researchers in the fields of medicinal chemistry and drug development with the knowledge and practical tools necessary to characterize the solubility profile of this and other novel chemical entities, a critical step in the journey from discovery to application.
Introduction: The Critical Role of Solubility in Drug Discovery and Development
The journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent is fraught with challenges. Among the most fundamental physicochemical properties that dictate the success or failure of a drug candidate is its solubility. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure, profoundly influences a compound's bioavailability, manufacturability, and overall therapeutic efficacy.[1] Poor solubility can lead to a cascade of developmental hurdles, including inadequate absorption from the gastrointestinal tract, variable and unpredictable dosing, and difficulties in formulation.[2]
This guide focuses on the solubility of a specific NCE: This compound . This compound, with the molecular formula C₁₁H₁₄BrN₃, belongs to the pyrazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[3][4] The presence of a bromine atom, a pyrazole ring, a cyclopentyl group, and a nitrile functional group bestows upon this molecule a unique combination of polarity and structural features that will govern its interactions with various solvents.
Given the novelty of this compound, this guide is structured to provide a comprehensive and scientifically rigorous approach to determining its solubility in a range of organic solvents. This information is invaluable for a variety of applications, including:
-
Early-stage Drug Discovery: Informing structure-activity relationship (SAR) studies and guiding the selection of candidates with favorable pharmacokinetic profiles.
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.[5]
-
Formulation Development: Designing stable and effective dosage forms, from oral solids to parenteral solutions.
This document will provide the theoretical underpinnings of solubility, a detailed experimental protocol for its determination, and guidance on data interpretation, thereby equipping researchers with the necessary tools to thoroughly characterize this promising molecule.
Theoretical Framework: Understanding the "Why" of Solubility
The principle of "like dissolves like" is a foundational concept in chemistry, stating that substances with similar polarities are more likely to be soluble in one another.[6] This principle is governed by the intermolecular forces at play between the solute (this compound) and the solvent molecules. The dissolution process can be conceptualized as a three-step process:
-
Breaking of solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.
-
Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution is the net energy change of these three steps. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required for the first two steps.
The key molecular features of this compound that will influence its solubility are:
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors.[7][8]
-
Nitrile Group (-C≡N): A polar functional group with a significant dipole moment. The nitrogen atom possesses a lone pair of electrons and can act as a hydrogen bond acceptor.[7][8]
-
Bromine Atom: An electronegative atom that contributes to the overall polarity of the molecule.
-
Cyclopentyl Group: A non-polar, hydrophobic moiety that will favor solubility in non-polar solvents.
The interplay of these polar and non-polar regions will determine the compound's solubility profile across a spectrum of organic solvents.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic (Equilibrium) Solubility: This is the true measure of solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at equilibrium. It is a state function and is independent of the method used for its determination. The shake-flask method is the gold standard for measuring thermodynamic solubility.[4][9]
-
Kinetic Solubility: This is a measure of the concentration of a solute that can be dissolved in a solvent under non-equilibrium conditions. It is often determined in high-throughput screening (HTS) settings where a concentrated stock solution of the compound (typically in DMSO) is rapidly diluted into an aqueous buffer.[10][11][12] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[9]
For the in-depth characterization required in drug development, thermodynamic solubility is the more relevant and reliable parameter. This guide will focus exclusively on the determination of thermodynamic solubility.
Experimental Design: A Roadmap to Accurate Solubility Determination
A well-designed experiment is paramount for obtaining accurate and reproducible solubility data. The following sections outline the key considerations in designing a solubility study for this compound.
Solvent Selection: A Strategic Approach
The choice of solvents is critical and should encompass a range of polarities and hydrogen bonding capabilities to provide a comprehensive solubility profile. A suggested panel of solvents is presented in Table 1, categorized by their properties.
Table 1: Proposed Panel of Organic Solvents for Solubility Screening
| Solvent Class | Solvent | Polarity Index (P') | H-Bond Donor/Acceptor | Rationale for Inclusion |
| Non-Polar | n-Hexane | 0.1 | Neither | Represents purely hydrophobic interactions. |
| Toluene | 2.4 | Acceptor | Aromatic solvent, can engage in π-π stacking. | |
| Polar Aprotic | Dichloromethane | 3.1 | Acceptor | A common solvent for organic synthesis and extraction. |
| Ethyl Acetate | 4.4 | Acceptor | An ester with moderate polarity. | |
| Tetrahydrofuran (THF) | 4.0 | Acceptor | A cyclic ether, good for dissolving a range of compounds. | |
| Acetone | 5.1 | Acceptor | A ketone with good solvating power. | |
| Acetonitrile | 5.8 | Acceptor | A polar aprotic solvent with a strong dipole moment. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | A highly polar aprotic solvent, often used for stock solutions. | |
| Polar Protic | Isopropanol | 3.9 | Both | A less polar alcohol than ethanol. |
| Ethanol | 4.3 | Both | A common and versatile polar protic solvent. | |
| Methanol | 5.1 | Both | The most polar of the simple alcohols. |
Note: Polarity Index values are approximate and can vary slightly depending on the source.[13][14]
This selection provides a broad spectrum of solvent environments to probe the solubility of this compound, from non-polar hydrocarbons to highly polar protic and aprotic solvents.
Experimental Workflow
The overall workflow for determining the thermodynamic solubility of the target compound is depicted in the following diagram:
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Experimental Protocol: The Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[4] The following protocol is a detailed, step-by-step guide for its implementation.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL)
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of solid this compound into a glass vial. "Excess" means that undissolved solid should be visible at the end of the equilibration period. A starting point could be 5-10 mg of compound per 1 mL of solvent.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
Prepare each solvent in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 1 hour) to allow larger particles to settle.
-
To separate the saturated solution from the excess solid, either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as the equilibration.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Ensure the filter is compatible with the organic solvent.
-
-
-
Sample Preparation for Analysis:
-
Accurately dilute the clear, saturated solution with the appropriate solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Causality Behind Experimental Choices
-
Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for accurate and reproducible results.[3]
-
Equilibration Time: Sufficient time is required for the dissolution process to reach thermodynamic equilibrium.
-
Phase Separation: Incomplete removal of solid particles will lead to an overestimation of solubility.
-
Validated Analytical Method: Accurate quantification is essential for reliable solubility data.
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise manner. A tabular format is ideal for comparing the solubility of this compound in different solvents.
Hypothetical Solubility Data
As no experimental data is currently available, Table 2 presents a hypothetical solubility profile for illustrative purposes.
Table 2: Hypothetical Solubility of this compound in Selected Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |
| n-Hexane | < 0.1 | < 0.0004 | Very Slightly Soluble |
| Toluene | 5.2 | 0.019 | Sparingly Soluble |
| Dichloromethane | 85.6 | 0.319 | Freely Soluble |
| Ethyl Acetate | 42.1 | 0.157 | Soluble |
| Tetrahydrofuran (THF) | 110.3 | 0.411 | Freely Soluble |
| Acetone | 98.7 | 0.368 | Freely Soluble |
| Acetonitrile | 65.4 | 0.244 | Soluble |
| Dimethyl Sulfoxide (DMSO) | > 200 | > 0.746 | Very Soluble |
| Isopropanol | 15.8 | 0.059 | Sparingly Soluble |
| Ethanol | 25.3 | 0.094 | Soluble |
| Methanol | 38.9 | 0.145 | Soluble |
Qualitative descriptions are based on USP definitions.
Interpretation of Results
-
Low solubility in non-polar solvents: The very low solubility in n-hexane suggests that the polar functionalities of the molecule dominate its behavior in non-polar environments.
-
Good solubility in polar aprotic solvents: The high solubility in solvents like dichloromethane, THF, acetone, and DMSO indicates that the polar groups of the solute can effectively interact with these solvents through dipole-dipole interactions. The ability of these solvents to accept hydrogen bonds from any potential weak C-H donors on the pyrazole ring could also play a role.
-
Moderate to good solubility in polar protic solvents: The solubility in alcohols like methanol and ethanol is significant, suggesting that the molecule can act as a hydrogen bond acceptor with the hydroxyl group of the solvents. The lower solubility in isopropanol compared to methanol and ethanol could be due to the increased steric hindrance and lower polarity of isopropanol.
This solubility profile is consistent with a molecule that possesses both polar functional groups and a moderately sized non-polar scaffold.
Analytical Quantification: HPLC Method
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the accurate quantification of dissolved solutes in solubility studies.[15][16]
Principle of HPLC for Solubility Determination
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For quantification, a detector (e.g., UV-Vis) measures the response of the analyte as it elutes from the column. The area under the chromatographic peak is proportional to the concentration of the analyte. By comparing the peak area of the sample to a calibration curve generated from standards of known concentration, the solubility of the compound can be determined.[15][17]
Example HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength of maximum absorbance for the compound (to be determined by UV-Vis scan)
-
Column Temperature: 30 °C
This is a generic starting point, and the method should be optimized and validated for linearity, accuracy, and precision for this compound.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the systematic determination and interpretation of the solubility of this compound in organic solvents. By adhering to the principles of thermodynamic solubility and employing the robust shake-flask method, researchers can generate high-quality, reliable data that is essential for advancing this compound through the drug discovery and development pipeline.
The logical relationship between the compound's structural features and its solubility in various solvents can be visualized as follows:
Caption: Factors influencing the solubility of the target compound.
Future work should focus on the experimental execution of the protocols outlined in this guide to generate a definitive solubility profile for this compound. Additionally, investigating the effect of temperature on solubility would provide valuable thermodynamic data, such as the enthalpy of dissolution. Understanding the solid-state properties (e.g., polymorphism) of the compound is also crucial, as different crystalline forms can exhibit different solubilities. This foundational knowledge will be instrumental in unlocking the full therapeutic potential of this promising NCE.
References
- 1. sciforum.net [sciforum.net]
- 2. One moment, please... [rootspress.org]
- 3. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. scribd.com [scribd.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. shodex.com [shodex.com]
- 14. Polarity Index [macro.lsu.edu]
- 15. pharmaguru.co [pharmaguru.co]
- 16. researchgate.net [researchgate.net]
- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
An In-depth Technical Guide to the Chemical Safety of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a chiral heterocyclic compound that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Notably, it is recognized as an intermediate in the manufacturing of Ruxolitinib, a Janus kinase (JAK) inhibitor.[2][3] Its molecular structure, featuring a brominated pyrazole ring, a cyclopentyl group, and a nitrile functional group, suggests a unique reactivity profile that necessitates a thorough understanding of its chemical safety.[4]
This guide provides a comprehensive overview of the available safety data for this compound, including its various isomers. It is designed to equip researchers and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory and pre-clinical setting. It is important to note that a comprehensive, officially regulated Material Safety Data Sheet (MSDS) for this specific compound is not widely available. Therefore, this guide has been compiled from data provided by chemical suppliers, public chemical databases, and general principles of chemical safety for related functional groups.
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The properties of this compound are primarily based on predicted data, as extensive experimental data is not publicly available.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H14BrN3 | [2][5] |
| Molecular Weight | 268.16 g/mol | [2][6] |
| Appearance | Solid (predicted) | [7] |
| Boiling Point | 394.2 ± 22.0 °C (Predicted) | [4] |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in organic solvents like DMSO (predicted) | [7] |
| pKa | -0.17 ± 0.10 (Predicted) | [4] |
| CAS Number | (R)-isomer: 1146629-83-5(S)-isomer: 2183286-19-1 | [8] |
Section 2: Hazard Identification and Precautionary Measures
While a specific GHS classification is not available, the structural motifs of this compound—a brominated aromatic heterocycle and a nitrile group—suggest potential hazards. Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin, and may release hydrogen cyanide upon decomposition. Brominated compounds can be irritating to the skin, eyes, and respiratory tract.
General Hazard Statement (based on structural analogues): Warning! May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.
Precautionary Statements:
-
Prevention:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands and face thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Use only outdoors or in a well-ventilated area.
-
-
Response:
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
-
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure the stability of the compound.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound. The following PPE is recommended as a minimum:
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[9] Ensure that the gloves are resistant to the solvents being used.
-
Respiratory Protection: If handling large quantities or if there is a risk of dust formation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures with a higher risk of aerosol or dust generation, a chemical fume hood is mandatory.
-
Safety Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.[9]
Storage
-
Temperature: Store in a refrigerator at 2-8°C for long-term stability.[2][8]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[7]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]
Section 4: Emergency Procedures
In the event of an accidental release or exposure, the following procedures should be followed promptly.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Accidental Release Measures
-
Small Spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place in a suitable, closed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent access.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill to prevent it from entering drains or waterways.
-
Follow the same clean-up procedure as for small spills.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 5: Toxicological and Ecological Information
There is a lack of specific toxicological and ecological data for this compound in publicly available literature. The toxicological profile can be inferred from its structural components.
-
Nitrile Group: Organic nitriles can be metabolized to cyanide in the body, which can lead to cellular hypoxia.
-
Brominated Aromatic Ring: Brominated aromatic compounds can be persistent in the environment and may have varying degrees of toxicity.
Given the absence of specific data, this compound should be handled as a substance with unknown toxicological and ecological properties. It is imperative to prevent its release into the environment.
Section 6: Disposal Considerations
All waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow this chemical to enter the environment.
Visualizations
Personal Protective Equipment (PPE) Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Cas 1146629-83-5,(R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | lookchem [lookchem.com]
- 5. (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - CAS:1146629-83-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 98008482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-3-(4-Bromo-1H-Pyrazol-1-Yl)-3-Cyclopentylpropanenitrile Chemical Properties, Uses, Safety Data | High Purity Supplier China [nj-finechem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. fishersci.com [fishersci.com]
The Pyrazole Nucleus: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Simple Heterocycle
First identified in the 19th century, the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has evolved from a chemical curiosity into a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs and continue to inspire the design of novel therapeutic agents. This technical guide provides a comprehensive overview of pyrazole derivatives, delving into their synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will explore the causal relationships behind synthetic strategies, dissect the mechanisms of action of key pyrazole-containing drugs, and provide practical experimental protocols for researchers in the field.
Synthetic Strategies: Building the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis, with a variety of methods available to introduce a diverse range of substituents. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for regiocontrol.
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
One of the most fundamental and widely used methods for pyrazole synthesis is the Knorr cyclocondensation reaction.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[2] The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1]
A significant consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[1] The outcome of the reaction is influenced by factors such as the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.[1]
This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate, a classic example of the Knorr pyrazole synthesis.[3]
Materials:
-
Hydrazine sulfate (0.50 mole, 65 g)
-
10% Sodium hydroxide solution
-
Acetylacetone (0.50 mole, 50 g)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Ice bath
-
1-L round-bottomed flask with stirrer, separatory funnel, and thermometer
Procedure:
-
In a 1-L round-bottomed flask, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.[3]
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.[3]
-
With continuous stirring, add 50 g (0.50 mole) of acetylacetone dropwise, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.[3]
-
After the addition is complete, continue stirring the mixture at 15°C for an additional hour.[3]
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.[3]
-
Transfer the mixture to a 1-L separatory funnel and extract with 125 ml of diethyl ether.[3]
-
Separate the layers and extract the aqueous layer with four additional 40-ml portions of ether.[3]
-
Combine the ether extracts and wash once with a saturated sodium chloride solution.[3]
-
Dry the ether solution over anhydrous potassium carbonate.[3]
-
Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.[3]
-
Dry the product under reduced pressure to obtain a yield of 37–39 g (77–81%) with a melting point of 107–108°C.[3]
Modern Synthetic Methodologies
Beyond the classical Knorr synthesis, a plethora of modern techniques have been developed to enhance the efficiency, diversity, and environmental friendliness of pyrazole synthesis. These include:
-
Microwave-assisted synthesis: This method often leads to dramatically reduced reaction times and improved yields.
-
Multicomponent reactions: These one-pot reactions allow for the construction of complex pyrazole derivatives from simple starting materials in a single step, increasing atom economy and reducing waste.
-
Metal-catalyzed cross-coupling reactions: Techniques such as Suzuki and Heck couplings are invaluable for introducing aryl and other substituents onto the pyrazole ring with high precision.
A Spectrum of Biological Activities: The Pharmacological Prowess of Pyrazoles
The pyrazole scaffold is a chameleon in the world of medicinal chemistry, capable of interacting with a vast range of biological targets. This has led to the discovery of pyrazole derivatives with a wide spectrum of pharmacological activities.
Anti-inflammatory and Analgesic Properties
Perhaps the most well-known application of pyrazole derivatives is in the treatment of inflammation and pain. The discovery of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib , revolutionized the management of arthritis and other inflammatory conditions by offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Celecoxib and COX-2 Inhibition
COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects.
Celecoxib's chemical structure allows it to selectively bind to and inhibit the COX-2 enzyme. This selectivity stems from the presence of a larger and more flexible binding pocket in COX-2 compared to COX-1. By blocking COX-2, Celecoxib prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Caption: Mechanism of action of Celecoxib.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including:
-
Kinase inhibition: Many pyrazoles act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
-
Induction of apoptosis: Some pyrazole derivatives can trigger programmed cell death in cancer cells.
-
Anti-angiogenesis: By inhibiting the formation of new blood vessels, certain pyrazoles can starve tumors of essential nutrients.
-
Cell cycle arrest: These compounds can halt the progression of the cell cycle, preventing cancer cell division.
Antimicrobial and Antiviral Effects
The pyrazole nucleus is also a key component of many antimicrobial and antiviral agents. These compounds can inhibit the growth of bacteria, fungi, and viruses by targeting essential enzymes or interfering with viral replication processes.
Structure-Activity Relationship (SAR) Studies: Fine-Tuning Biological Activity
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. SAR studies are crucial for understanding how different functional groups influence potency, selectivity, and pharmacokinetic properties. For instance, in the development of cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be critical for potent and selective activity.
Quantitative Analysis of Biological Activities
The following tables summarize the in vitro biological activities of a selection of pyrazole derivatives, providing a quantitative comparison of their potency.
Table 1: Anticancer Activity of Pyrazole Derivatives (IC50 values in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 15 | MCF7 (Breast) | 0.042 | [4] |
| Compound 15 | PC3 (Prostate) | 0.61 | [4] |
| Compound 15 | A549 (Lung) | 0.76 | [4] |
| Compound 22 | MCF7 (Breast) | 2.82 | [4] |
| Compound 23 | A549 (Lung) | 6.28 | [4] |
| L2 | CFPAC-1 (Pancreatic) | 61.7 | [5] |
| L2 | PANC-1 (Pancreatic) | >100 | [5] |
| L3 | MDA-MB-231 (Breast) | 71.3 | [5] |
| L4 | MCF-7 (Breast) | 88.6 | [5] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Pyrazolo[5,1-b]quinazoline A | COX-2 Inhibition | 0.047 | [6] |
| Pyrazolo[5,1-b]quinazoline A | 5-LOX Inhibition | 2.3 | [6] |
| Compound 2g | Lipoxygenase Inhibition | 80 | [7] |
| 13i | NF-κB Inhibition | 4.8 | [6] |
| 16 | NF-κB Inhibition | 11.2 | [6] |
Table 3: Antimicrobial Activity of Pyrazole Derivatives (MIC values in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | A. niger | Reference |
| 21a | 62.5 | 125 | 125 | 2.9 | [8] |
| 21b | >250 | >250 | >250 | 7.8 | [8] |
| 21c | 125 | 125 | >250 | 7.8 | [8] |
| Indazole 2 | 128 | >128 | - | - | [9] |
| Pyrazoline 9 | 4 | >128 | - | - | [9] |
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in drug development. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse pyrazole libraries. Furthermore, a deeper understanding of the molecular mechanisms of action of pyrazole derivatives will enable the design of more potent and selective drugs with improved safety profiles. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the discovery of the next generation of pyrazole-based medicines.
Experimental Workflow Visualization
Caption: A typical workflow in pyrazole-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Abstract
This document provides a comprehensive guide for the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a key intermediate in the preparation of advanced pharmaceutical agents, notably the Janus kinase (JAK) inhibitor, Ruxolitinib.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of protein kinase inhibitors for therapeutic applications.[3][4] This guide details a robust and scalable protocol centered on a base-catalyzed aza-Michael addition, a highly efficient method for constructing the target C-N bond.[1] We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline safety protocols, and present expected analytical data for product characterization. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences sectors.
Introduction and Scientific Background
This compound is a heterocyclic compound whose significance is primarily linked to its role as a pivotal building block in the synthesis of Ruxolitinib. Ruxolitinib is a potent inhibitor of Janus-associated kinases (JAKs), specifically JAK1 and JAK2, which are integral to signaling pathways that regulate cellular proliferation and immune responses.[2] The dysregulation of these pathways is implicated in various myeloproliferative disorders and inflammatory diseases.
The synthetic strategy detailed herein focuses on the aza-Michael addition, or conjugate addition, of a nitrogen nucleophile to an electron-deficient alkene.[5][6] In this case, the acidic N-H proton of the 4-bromo-1H-pyrazole ring is abstracted by a non-nucleophilic base, generating a pyrazolate anion. This anion then acts as the nucleophile, attacking the β-carbon of an α,β-unsaturated nitrile, 3-cyclopentylacrylonitrile. This approach is favored for its high atom economy, operational simplicity, and the ability to form the crucial pyrazole-alkyl bond under relatively mild conditions.
Synthetic Pathway and Mechanism
The core transformation involves the reaction between two key starting materials: 4-bromo-1H-pyrazole (1 ) and 3-cyclopentylacrylonitrile (2 ). The reaction is facilitated by a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the target compound (3 ).
Overall Reaction Scheme: 4-bromo-1H-pyrazole + 3-cyclopentylacrylonitrile --(Base)--> this compound
Mechanistic Rationale
The use of a strong, non-nucleophilic base like DBU is critical. Pyrazole has a pKa of approximately 14, making its N-H proton weakly acidic. DBU is a sufficiently strong base to deprotonate the pyrazole, forming the nucleophilic pyrazolate anion. This step is essential as the neutral pyrazole is not nucleophilic enough to initiate the Michael addition at a practical rate. The cyclopentyl group on the acrylonitrile sterically directs the approach of the nucleophile and is a key structural feature of the final active pharmaceutical ingredient.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism for the DBU-catalyzed aza-Michael addition.
Experimental Protocol
This protocol is a representative procedure based on established principles of aza-Michael additions. Researchers should perform initial small-scale trials to optimize conditions for their specific reagents and equipment.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Purity | Supplier |
| 4-bromo-1H-pyrazole (1 ) | 146.97 | 2075-45-8 | >98% | Sigma-Aldrich |
| 3-cyclopentylacrylonitrile (2 ) | 121.18 | 5917-70-4 | >97% | Apollo Scientific |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 6674-22-2 | >98% | Sigma-Aldrich |
| Acetonitrile (MeCN), anhydrous | 41.05 | 75-05-8 | >99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | ACS Grade | VWR |
| Hexanes | N/A | 110-54-3 | ACS Grade | VWR |
| Saturated aq. NH₄Cl solution | N/A | N/A | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Granular | Fisher Scientific |
| Silica Gel | N/A | 7631-86-9 | 230-400 mesh | Sorbent Technologies |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Magnetic stir plate with heating capabilities.
-
Syringes and needles for reagent addition.
-
Rotary evaporator.
-
Standard laboratory glassware (separatory funnel, beakers, flasks).
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Flash chromatography system.
Safety Precautions
Always conduct this procedure in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-bromo-1H-pyrazole: Causes skin, serious eye, and respiratory irritation.[7] Avoid inhalation of dust and contact with skin and eyes.[8]
-
3-cyclopentylacrylonitrile: Highly Toxic. Toxic if swallowed, in contact with skin, or if inhaled.[9] Handle with extreme caution and use engineering controls to minimize exposure.
-
DBU: Causes severe skin burns and eye damage. Corrosive. Handle with care.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.
Step-by-Step Synthesis Procedure
Caption: General workflow for the synthesis protocol.
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-bromo-1H-pyrazole (1 ) (7.35 g, 50.0 mmol, 1.0 equiv).
-
Dissolution: Add 100 mL of anhydrous acetonitrile. Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Michael Acceptor: Add 3-cyclopentylacrylonitrile (2 ) (6.67 g, 55.0 mmol, 1.1 equiv) to the solution via syringe.
-
Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DBU (8.37 g, 55.0 mmol, 1.1 equiv) dropwise over 10 minutes. Causality: Slow addition of the base at a reduced temperature helps to control any potential exotherm and minimizes side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting 4-bromo-1H-pyrazole (visualized by UV and/or iodine stain) indicates reaction completion.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Redissolve the resulting residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 100 mL of saturated aqueous NH₄Cl solution and 100 mL of brine. Causality: The NH₄Cl wash neutralizes and removes the DBU catalyst, while the brine wash removes residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford this compound (3 ) as a pure compound.
Characterization and Data Analysis
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Parameter | Expected Value/Data |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Molecular Formula | C₁₁H₁₄BrN₃ |
| Molecular Weight | 268.15 g/mol [10] |
| Yield | Typically 75-90% after purification |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (s, 1H, pyrazole-H), 7.51 (s, 1H, pyrazole-H), 4.40-4.30 (m, 1H, CH-N), 2.95-2.80 (m, 2H, CH₂CN), 2.50-2.35 (m, 1H, cyclopentyl-CH), 1.90-1.40 (m, 8H, cyclopentyl-CH₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 139.8, 129.5, 117.2 (CN), 92.1 (C-Br), 62.5 (CH-N), 44.8, 29.5, 25.2, 22.8. |
| Mass Spec (ESI+) | m/z: 268.0, 270.0 [M+H]⁺ (showing characteristic bromine isotope pattern) |
Note: Predicted NMR shifts are based on analogous structures and may vary slightly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or insufficient base.2. Poor quality of anhydrous solvent.3. Low reaction temperature. | 1. Use fresh, high-purity DBU. Consider a stronger base like potassium tert-butoxide if necessary.2. Ensure the solvent is truly anhydrous.3. Allow the reaction to run at room temperature or warm gently (e.g., to 40 °C). |
| Formation of Side Products | 1. Reaction temperature too high.2. Presence of impurities in starting materials.3. Bis-addition (if a di-Michael acceptor is used). | 1. Maintain the reaction at room temperature or below.2. Purify starting materials if necessary.3. Not applicable for this specific reaction, but a common issue in other Michael additions.[11] |
| Difficult Purification | 1. Product co-elutes with impurities.2. Product is an oil that is difficult to handle. | 1. Adjust the solvent polarity for chromatography; try different solvent systems (e.g., Dichloromethane/Methanol).2. If the product is an oil, ensure all solvent is removed under high vacuum. Consider crystallization from a suitable solvent system if possible. |
References
- 1. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Note: A Researcher's Guide to Pyrazole Synthesis
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its unique physicochemical properties and its ability to act as a versatile pharmacophore, engaging in various biological interactions. This application note provides an in-depth guide for researchers and drug development professionals on the experimental synthesis of pyrazole derivatives. We will delve into the mechanistic underpinnings of the most robust synthetic strategies, provide detailed, field-proven protocols, and offer insights into reaction optimization. This guide is structured to bridge theoretical knowledge with practical laboratory application, ensuring scientific integrity and reproducibility.
The Significance of the Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] This structural motif is found in a wide array of biologically active molecules, demonstrating activities such as anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2] A landmark example is Celecoxib (Celebrex®), a selective COX-2 inhibitor used to treat arthritis and pain, which features a 1,5-diarylpyrazole core.[3][4] The success of such drugs has cemented the importance of the pyrazole ring system and continues to drive the development of novel synthetic methodologies.[5]
The versatility of the pyrazole scaffold arises from its aromatic nature and the ability to functionalize its carbon and nitrogen atoms, allowing for fine-tuning of steric and electronic properties to optimize drug-target interactions.
Foundational Synthetic Strategies: Mechanism and Rationale
The most common and reliable method for constructing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][7] This approach, known as the Knorr pyrazole synthesis, is valued for its simplicity, high yields, and the ready availability of starting materials.[8][9][10]
The Knorr Pyrazole Synthesis
First described by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester.[2][8][9] The reaction is typically acid-catalyzed.[8][11]
Mechanistic Insights:
The causality behind the Knorr synthesis lies in the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons. The reaction proceeds through several key steps:
-
Initial Condensation: One nitrogen atom of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the rate-determining step and can be influenced by the pH of the reaction medium.[12]
-
Hydrazone/Enamine Formation: The initial adduct rapidly dehydrates to form a stable hydrazone or enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group.
-
Dehydration: A final dehydration step eliminates a molecule of water to form the stable, aromatic pyrazole ring.[8]
The use of an acid catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the hydrazine.[8][13]
Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.[14]
Regioselectivity: A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds is regioselectivity. The initial attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[2][12] The outcome is often dictated by the steric and electronic nature of the substituents (R1 and R3). For instance, a less sterically hindered carbonyl or a more electrophilic carbonyl (e.g., adjacent to a trifluoromethyl group) will typically be attacked preferentially.[5]
Detailed Experimental Protocols
The following protocols are robust, validated procedures for the synthesis of representative pyrazole structures. They are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
Protocol 3.1: Synthesis of 3,5-Dimethylpyrazole
This protocol describes the classic reaction between acetylacetone (a 1,3-diketone) and hydrazine.
Materials:
-
Hydrazine sulfate (or Hydrazine hydrate)
-
Sodium hydroxide (NaOH)
-
Acetylacetone (2,4-pentanedione)
-
Diethyl ether
-
Anhydrous potassium carbonate or sodium sulfate
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Thermometer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation of Hydrazine Free Base (in situ):
-
In a 1 L round-bottom flask equipped with a stirrer, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.[15]
-
Rationale: Hydrazine is often supplied as a more stable salt (e.g., sulfate). A base is required to generate the more reactive free-base hydrazine in situ.
-
Immerse the flask in an ice bath and cool the solution to 15°C.[15] Maintaining a low temperature is crucial to control the exothermicity of the subsequent addition.[16]
-
-
Reaction Condensation:
-
While maintaining the temperature at approximately 15°C, add 50 g (0.50 mol) of acetylacetone dropwise with vigorous stirring.[15] The addition should take about 30 minutes.
-
Causality: A slow, controlled addition prevents a rapid temperature increase which could lead to side reactions.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour to ensure the reaction goes to completion.[15][16]
-
-
Work-up and Extraction:
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts (e.g., sodium sulfate).[15]
-
Transfer the mixture to a separatory funnel and perform an extraction with 125 mL of diethyl ether.[15]
-
Separate the layers and extract the aqueous layer four more times with 40 mL portions of ether to maximize product recovery.[15]
-
-
Drying and Isolation:
-
Combine the organic extracts and dry them over anhydrous potassium carbonate or sodium sulfate.
-
Filter off the drying agent and remove the ether using a rotary evaporator. The product, 3,5-dimethylpyrazole, will be a slightly yellow crystalline solid.[15]
-
Expected yield: 37–39 g (77–81%). Melting point: 107–108°C.[15]
-
Diagram 2: Experimental Workflow for Pyrazole Synthesis
Caption: A generalized experimental workflow for Knorr pyrazole synthesis.
Protocol 3.2: Synthesis of a Phenyl-Substituted Pyrazolone
This protocol demonstrates the synthesis of a pyrazolone from a β-ketoester, specifically 1-phenyl-3-methyl-5-pyrazolone, a precursor to the drug Antipyrine.[10][13]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid (catalyst)
-
Ethanol or 1-Propanol (solvent)
Procedure:
-
Reaction Setup:
-
In a suitable flask, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).[10]
-
Add a suitable solvent like ethanol or 1-propanol, followed by a few drops of glacial acetic acid to catalyze the reaction.[10]
-
Rationale: Acetic acid serves as a weak acid catalyst, which is sufficient to promote condensation without causing degradation of the starting materials or product.[10]
-
-
Heating and Monitoring:
-
Heat the reaction mixture with stirring at approximately 100°C (or under reflux) for 1 hour.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketoester.
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the mixture. Often, the product will crystallize directly from the reaction mixture upon cooling.
-
If crystallization does not occur spontaneously, adding water to the hot reaction can induce precipitation.[10]
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water or ethanol, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Data Summary and Comparison
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
| Synthesis Method | Starting Materials | Key Conditions | Typical Yields | Scope & Limitations |
| Knorr Synthesis (Diketone) | 1,3-Diketone + Hydrazine | Acid or base catalysis, often at room temp or with gentle heating.[15] | 70-95% | Broad scope. Regioisomeric mixtures possible with unsymmetrical diketones.[2][12] |
| Knorr Synthesis (Ketoester) | β-Ketoester + Hydrazine | Acid catalysis, often requires heating/reflux.[10] | High | Produces pyrazolones. Tautomerism is a key feature of the product.[10] |
| From α,β-Unsaturated Carbonyls | Chalcones, Enones + Hydrazine | Reaction proceeds via a pyrazoline intermediate, followed by dehydration or oxidation.[2] | Variable | Provides access to different substitution patterns. May require an additional oxidation step. |
Safety and Handling
Hydrazine and its derivatives are toxic, corrosive, and potential carcinogens. [17][18] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]
-
Exposure: Avoid inhalation, ingestion, and skin contact.[18] Hydrazine is readily absorbed through the skin.[19]
-
Reactivity: Hydrazine is a powerful reducing agent and can react violently with oxidizing agents.[17]
-
Disposal: Dispose of hydrazine-containing waste according to institutional and local environmental regulations.[17]
Conclusion
The Knorr pyrazole synthesis and its variations remain the most powerful and direct methods for accessing the medicinally vital pyrazole core. By understanding the underlying mechanisms of condensation and cyclization, researchers can rationally select starting materials and conditions to achieve their desired targets. The protocols provided herein offer reliable and reproducible pathways for the synthesis of key pyrazole structures, serving as a foundational guide for professionals in drug discovery and development. Careful attention to reaction parameters and safety protocols is paramount for successful and safe execution.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. name-reaction.com [name-reaction.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. youtube.com [youtube.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. pubs.acs.org [pubs.acs.org]
The Strategic Role of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile in Pharmaceutical Synthesis: Application Notes for Ruxolitinib Development
Introduction: Unveiling a Key Intermediate
In the landscape of targeted cancer therapy, the synthesis of potent and selective kinase inhibitors is a cornerstone of drug development. (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile has emerged as a critical intermediate in the manufacture of Ruxolitinib, a first-in-class Janus-associated kinase (JAK) inhibitor.[1][2] Ruxolitinib, marketed as Jakafi®, is an FDA-approved medication for the treatment of myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK-STAT signaling.[3][4] This document provides a comprehensive guide for researchers and drug development professionals on the application of this bromo-pyrazolyl intermediate in the synthesis of Ruxolitinib, detailing the underlying chemical principles, step-by-step protocols, and the ultimate therapeutic relevance.
The unique molecular architecture of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, featuring a chiral center, a reactive nitrile group, and a strategically placed bromine atom on the pyrazole ring, makes it an ideal precursor for the construction of the complex pyrrolo[2,3-d]pyrimidine core of Ruxolitinib.[5][6] Its use streamlines the synthetic route, allowing for efficient and stereoselective production of the final active pharmaceutical ingredient (API).[7]
The Therapeutic Target: JAK-STAT Signaling Pathway
Ruxolitinib functions by inhibiting JAK1 and JAK2, non-receptor tyrosine kinases that play a pivotal role in the JAK-STAT signaling pathway.[1][2] This pathway is crucial for transducing signals from various cytokines and growth factors involved in hematopoiesis and immune response.[3] In myeloproliferative neoplasms, aberrant JAK signaling leads to uncontrolled cell growth. By blocking JAK1 and JAK2, Ruxolitinib effectively curtails these pathological processes.[8]
References
- 1. medkoo.com [medkoo.com]
- 2. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 3. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]
- 5. Buy (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile [smolecule.com]
- 6. Cas 1146629-83-5,(R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | lookchem [lookchem.com]
- 7. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 8. rndsystems.com [rndsystems.com]
Application Notes and Protocols: 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile as a Versatile Building Block for Agrochemical Discovery
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The relentless demand for higher crop yields and the emergence of resistant pests and pathogens necessitate a continuous pipeline of novel, effective, and environmentally benign agrochemicals. Within the vast landscape of heterocyclic chemistry, the pyrazole ring system has established itself as a "privileged scaffold" in the design of modern pesticides.[1][2] Its structural versatility, including multiple sites for substitution and a unique mechanism of action in many cases, has led to the development of numerous commercially successful fungicides, insecticides, and herbicides.[3][4][5]
This application note provides a technical guide for researchers and scientists on the utilization of a highly functionalized and promising building block: 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile . This molecule is strategically designed with three key features for elaboration into a diverse array of potential agrochemical candidates:
-
A 4-bromopyrazole moiety: The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).[6][7]
-
A cyano (nitrile) group: This functional group is a precursor to several important toxophores in agrochemicals, including amides, carboxylic acids, and amines, through well-established chemical transformations.[8][9]
-
A cyclopentyl group: The incorporation of alicyclic moieties like cyclopentyl can enhance the lipophilicity and metabolic stability of a molecule, often leading to improved biological activity and systemicity in plants.[3]
This guide will detail the synthesis of this building block, provide protocols for its derivatization into potential agrochemical agents, and discuss the rationale behind these synthetic strategies, grounded in established principles of agrochemical research.
Physicochemical Properties of the Building Block
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrN₃ | [10] |
| Molecular Weight | 268.15 g/mol | [10] |
| CAS Number | 1146629-83-5 (for the (R)-enantiomer) | [11] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO) | [12] |
| Key Reactive Sites | 1. Bromine on pyrazole ring (for cross-coupling) 2. Nitrile group (for hydrolysis, reduction, etc.) | [8][13] |
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step sequence, with a key step being an asymmetric Michael addition to establish the stereocenter, as described in patent literature for the synthesis of a pharmaceutical intermediate.[11] This approach ensures high enantioselectivity, which can be crucial for biological activity.
Protocol 1: Asymmetric Synthesis
This protocol is adapted from the methodology for synthesizing the (R)-enantiomer.[11]
Step 1: Asymmetric Michael Addition
-
To a solution of 3-cyclopentyl-2-cyanoacrylate (1.0 eq) in a suitable solvent such as toluene or dichloromethane at -20 °C, add the chiral squaramide catalyst (e.g., a derivative of (1R,2R)-cyclohexane-1,2-diamine, 0.05-0.1 eq).
-
Stir the mixture for 10 minutes, then add 4-bromo-1H-pyrazole (1.2 eq).
-
Maintain the reaction at -20 °C to 0 °C and monitor by TLC or LC-MS for the consumption of the starting acrylate. The reaction time is typically 6-10 hours.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to obtain crude (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentylpropanoate, which is used directly in the next step.
Causality: The use of a chiral squaramide catalyst is critical for establishing the desired stereochemistry at the carbon bearing the cyclopentyl and pyrazole groups.[11] This is achieved through the formation of a chiral, hydrogen-bonded intermediate that directs the nucleophilic attack of the pyrazole from a specific face.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the crude product from Step 1 in a mixture of a suitable organic solvent (e.g., THF or dioxane) and an aqueous solution of a base (e.g., 2M NaOH).
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-8 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2-3.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
Causality: The basic hydrolysis cleaves the ester group to a carboxylate, which upon acidification and heating, readily undergoes decarboxylation to yield the desired propanenitrile product.[11]
Application in Agrochemical Synthesis: Derivatization Protocols
The strategic placement of the bromo and nitrile functional groups allows for the transformation of this compound into various classes of potential agrochemicals. The following protocols are illustrative of these synthetic possibilities.
Workflow for Derivatization
Caption: Synthetic pathways from the building block.
Protocol 2: Synthesis of 4-Aryl Pyrazole Derivatives via Suzuki-Miyaura Coupling
Many potent agrochemicals feature a biaryl linkage. The bromo-pyrazole can be readily coupled with various boronic acids to generate a library of analogues for SAR studies.[6]
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).[7]
-
Add a solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 4-aryl-pyrazole derivative.
Causality: The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling method for forming C-C bonds between aryl halides and boronic acids.[14] The choice of ligand and base can be crucial for optimizing the reaction with specific heterocyclic substrates.[15]
Protocol 3: Conversion to Pyrazole Carboxamides (A Fungicidal Class)
Pyrazole carboxamides are a well-established class of fungicides, often acting as succinate dehydrogenase inhibitors (SDHIs).[16] The nitrile group of the building block can be converted to a carboxylic acid and then coupled with an amine to access this important chemical space.
Step A: Hydrolysis of the Nitrile to a Carboxylic Acid
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add a strong base, such as sodium hydroxide (3-5 eq), and heat the mixture to reflux.[9][17]
-
Monitor the reaction by TLC until the starting nitrile is consumed. The intermediate amide may be observed.
-
Cool the reaction mixture and acidify with concentrated HCl until the pH is ~1-2.
-
Extract the resulting carboxylic acid with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid. This can often be used in the next step without further purification.
Causality: Strong basic or acidic conditions are required to hydrolyze the stable nitrile group, first to an amide intermediate and then to the carboxylic acid.[18][19]
Step B: Amide Coupling
-
Dissolve the carboxylic acid from Step A (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like triethylamine or diisopropylethylamine (2.0 eq).
-
Stir for 10-15 minutes, then add the desired amine (1.1 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization to obtain the final pyrazole carboxamide.
Causality: Amide coupling reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine nucleophile, forming the stable amide bond under mild conditions.
Protocol 4: Reduction of the Nitrile to a Primary Amine
The conversion of the nitrile to a primary amine opens up another avenue for derivatization, allowing for the synthesis of different classes of potential agrochemicals.
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Carefully add a reducing agent like lithium aluminum hydride (LiAlH₄) (2.0 eq) in portions at 0 °C.[20]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield the crude amine, which can be purified by column chromatography if necessary.
Causality: Strong hydride reagents like LiAlH₄ are required for the complete reduction of the nitrile C≡N bond to a CH₂-NH₂ amine.[20] Catalytic hydrogenation over a metal catalyst like Raney Nickel is an alternative method.[1]
Screening and Biological Evaluation Workflow
Once a library of derivatives is synthesized, a systematic approach to biological screening is essential to identify lead compounds.
Caption: A typical workflow for agrochemical screening.
Conclusion
This compound is a strategically designed building block with significant potential in the discovery of novel agrochemicals. The presence of two distinct and versatile reactive handles—the bromo group and the nitrile group—allows for the systematic exploration of chemical space through well-established synthetic transformations. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and derivatize this compound, enabling the creation of diverse libraries for biological screening. By leveraging the known bioactivity of the pyrazole scaffold and applying rational design principles, this building block can serve as a valuable starting point in the quest for the next generation of effective and sustainable crop protection solutions.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese catalysed reduction of nitriles with amine boranes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00813H [pubs.rsc.org]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Buy (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile [smolecule.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 12. (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile synthesis - chemicalbook [chemicalbook.com]
- 13. lookchem.com [lookchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 19. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 20. chem.libretexts.org [chem.libretexts.org]
analytical methods for 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile characterization
An Integrated Strategy for the Analytical Characterization of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Abstract
This document provides a comprehensive guide to the analytical methods required for the complete characterization of this compound, a novel heterocyclic compound with potential applications in pharmaceutical development. The structural complexity, including a halogenated pyrazole ring, a cyclopentyl moiety, a nitrile group, and a chiral center, necessitates a multi-technique approach to unambiguously confirm identity, structure, and purity. This guide details field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, it presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for purity assessment and impurity profiling, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Molecular Overview
The target analyte, this compound, is a nitrogen-containing heterocyclic compound.[3][4] Such molecules are cornerstones of modern medicinal chemistry, with over 75% of FDA-approved drugs containing heterocyclic moieties.[3] The robust characterization of these molecules is a critical step in the drug development pipeline, ensuring safety, efficacy, and quality. The subject molecule's structure presents several analytical challenges: the potential for pyrazole tautomerism, the characteristic isotopic signature of bromine, and complex NMR signals from the chiral propanenitrile and cyclopentyl groups. This guide provides the causal logic behind method selection and a self-validating framework for its analysis.
Table 1: Physicochemical Properties of the Target Analyte
| Property | Value |
| Molecular Formula | C₁₁H₁₄BrN₃ |
| Molecular Weight | 284.16 g/mol |
| Structure | (Image of the chemical structure would be here) |
| Key Structural Features | Bromo-pyrazole, Cyclopentyl, Propanenitrile, Chiral Center |
Structural Elucidation and Identity Confirmation
The primary objective is to confirm that the synthesized molecule has the correct structure. An orthogonal combination of NMR, MS, and FTIR is essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for structural elucidation in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.
-
Expertise & Causality: The presence of a chiral center renders the two protons of the CH₂ group in the propanenitrile chain diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, likely a complex "AB quartet" further split by the adjacent methine proton. Similarly, the protons on the cyclopentyl ring will exhibit complex splitting. 2D NMR is not merely helpful but essential to trace the connectivity between these complex spin systems. Low-temperature NMR may be employed to study the potential for annular tautomerism on the pyrazole ring, though N-substitution often locks it into a single tautomer.[5]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (Illustrative Data) Solvent: CDCl₃, Reference: TMS
| Position / Group | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale |
| Pyrazole H-3 | ~7.5 (s, 1H) | ~140 | Aromatic proton, singlet as H-4 is substituted. |
| Pyrazole C-4 | - | ~95 | Carbon bearing the bromine atom, significantly shielded. |
| Pyrazole H-5 | ~7.6 (s, 1H) | ~130 | Aromatic proton, singlet. |
| CH (α to CN) | ~4.5 (m, 1H) | ~55 | Methine proton, deshielded by pyrazole nitrogen and cyclopentyl group. |
| CH₂ (β to CN) | ~2.8-3.0 (m, 2H) | ~25 | Diastereotopic protons adjacent to the chiral center and nitrile group. |
| C≡N | - | ~118 | Characteristic chemical shift for a nitrile carbon. |
| Cyclopentyl CH | ~2.0-2.2 (m, 1H) | ~45 | Methine proton of the cyclopentyl group. |
| Cyclopentyl CH₂ | ~1.5-1.9 (m, 8H) | ~25-35 | Multiple overlapping signals from the four methylene groups in the cyclopentyl ring. |
Protocol 2.1.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Transfer the solution to a 5 mm NMR tube.
-
Experimentation: Acquire standard ¹H and ¹³C{¹H} spectra. Follow with 2D experiments: COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).[5]
-
Analysis: Process the data and use the 2D correlations to assign all proton and carbon signals definitively.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the molecule, allowing for the confirmation of its elemental formula. It also reveals the characteristic isotopic pattern of bromine.
-
Expertise & Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6][7] Therefore, any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly equal intensity (the M+ and M+2 peaks).[6][8] This is a highly specific and trustworthy indicator for the presence of bromine in the molecule. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Protocol 2.2.1: HRMS-ESI Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquisition Mode: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis:
-
Identify the molecular ion peak, [M+H]⁺, at m/z ~284.04 and ~286.04.
-
Confirm that the intensity ratio of these two peaks is approximately 1:1.
-
Use the instrument software to calculate the elemental composition from the exact mass and compare it to the theoretical formula (C₁₁H₁₅BrN₃⁺). The measured mass should be within 5 ppm of the theoretical mass.
-
Analyze fragmentation patterns to further support the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to confirm the presence of key functional groups.
-
Expertise & Causality: While not as structurally definitive as NMR, FTIR provides complementary evidence. The nitrile group (C≡N) has a very characteristic, sharp, and moderately intense absorption band that is often found in a relatively clean region of the spectrum.[9] The presence of both aromatic C-H stretches (from the pyrazole) and aliphatic C-H stretches (from the cyclopentyl and propanenitrile groups) can also be easily distinguished.
Table 3: Key FTIR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aliphatic C-H | 3000 - 2850 | Stretch |
| Nitrile (C≡N) | 2260 - 2240 | Stretch |
| Pyrazole Ring | 1600 - 1450 | C=C, C=N Stretch |
| C-Br | 600 - 500 | Stretch |
Protocol 2.3.1: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Acquisition: Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups listed in Table 3.
Purity Assessment and Method Validation
For any compound intended for pharmaceutical use, purity is a critical quality attribute. A validated HPLC method is the industry standard for determining purity and identifying any related impurities.[10][11] The validation will be performed according to the ICH Q2(R1) guideline.[1][12][13]
HPLC Method Development
-
Expertise & Causality: A reversed-phase C18 column is the logical starting point due to the mixed polarity of the molecule. The pyrazole ring provides aromatic character, while the cyclopentyl and propanenitrile chain add non-polar character. UV detection is appropriate as the pyrazole ring acts as a chromophore. A mobile phase of acetonitrile and water provides good solvating power, and a gradient elution is chosen to ensure that any impurities with significantly different polarities are also eluted and resolved from the main peak.
Table 4: Optimized HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 min, hold for 3 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 220 nm |
| Diluent | Acetonitrile/Water (50:50 v/v) |
HPLC Method Validation Protocol
The following protocols outline the steps to validate the HPLC method according to ICH guidelines.[1][14][15]
-
Trustworthiness: A validated method is a self-validating system. By rigorously testing its performance characteristics (specificity, linearity, accuracy, precision, etc.), we build a high degree of assurance that the method will consistently produce reliable results for its intended purpose, which is the fundamental definition of a trustworthy protocol.[16][17][18]
Protocol 3.2.1: System Suitability
-
Procedure: Before each validation run, inject a standard solution (e.g., 100 µg/mL) five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing factor < 2.0.
-
Theoretical plates > 2000.
-
Protocol 3.2.2: Specificity
-
Procedure: Inject the diluent, a placebo (if applicable), a sample of the pure analyte, and a sample spiked with known related substances or degradation products (if available).
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the diluent or placebo. The method must be able to resolve the main analyte peak from potential impurities.
Protocol 3.2.3: Linearity and Range
-
Procedure: Prepare a series of at least five standard solutions covering the expected range (e.g., 10 µg/mL to 150 µg/mL). Inject each concentration in triplicate.
-
Analysis: Plot a calibration curve of mean peak area versus concentration.
-
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
The specified range is confirmed to be linear.
-
Protocol 3.2.4: Accuracy (Recovery)
-
Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.
-
Analysis: Calculate the percentage recovery at each level.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.
Protocol 3.2.5: Precision
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: RSD of the results should be ≤ 2.0% for both repeatability and intermediate precision.
Protocol 3.2.6: Limit of Quantitation (LOQ) and Detection (LOD)
-
Procedure: Determine based on the signal-to-noise ratio (S/N) by injecting progressively more dilute solutions.
-
Acceptance Criteria:
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%.
-
Protocol 3.2.7: Robustness
-
Procedure: Deliberately introduce small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2).
-
Analysis: Assess the impact on system suitability parameters.
-
Acceptance Criteria: The method should remain unaffected by these small changes, with system suitability criteria still being met.
Elemental Analysis
Elemental analysis provides final confirmation of the mass percentages of Carbon, Hydrogen, and Nitrogen, verifying the compound's empirical formula.
Table 5: Elemental Analysis Data (Illustrative)
| Element | Theoretical % | Found % | Difference % |
| Carbon (C) | 46.49 | 46.55 | +0.06 |
| Hydrogen (H) | 4.97 | 4.92 | -0.05 |
| Nitrogen (N) | 14.79 | 14.83 | +0.04 |
-
Acceptance Criteria: The found percentages should be within ±0.4% of the theoretical values.
Integrated Analytical Workflow
The following diagram illustrates the logical flow for the complete characterization and release of a new batch of this compound.
Caption: Integrated workflow for analytical characterization.
Conclusion
The analytical characterization of this compound requires a coordinated, multi-technique approach. The protocols detailed in this application note provide a robust framework for its complete analysis, from initial structural confirmation to quantitative purity assessment. By integrating NMR, MS, and FTIR for identity and employing a fully validated HPLC method for purity, scientists can ensure the quality, consistency, and safety of this compound for its intended research and development applications. Adherence to established guidelines, such as those from the ICH, is paramount for generating reliable and defensible analytical data.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. rxinsider.com [rxinsider.com]
- 18. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
Application Notes and Protocols for NMR Spectroscopy of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Central Role of NMR in Pyrazole Chemistry
Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] Their prevalence in drug discovery, targeting everything from inflammation (e.g., Celecoxib) to cancer, necessitates robust analytical methods for unequivocal structure determination and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for this purpose, providing detailed insights into molecular structure, substitution patterns, and dynamic processes such as tautomerism.[4][5][6]
This comprehensive guide moves beyond a simple recitation of spectral data. It is designed to provide a deep, mechanistic understanding of how to leverage NMR spectroscopy for the effective analysis of pyrazole derivatives. We will explore the "why" behind experimental choices, empowering researchers to not only acquire high-quality data but also to interpret it with confidence.
Part 1: Foundational Principles of Pyrazole NMR
Characteristic ¹H and ¹³C NMR Chemical Shifts
The aromatic nature of the pyrazole ring gives rise to characteristic chemical shifts for its constituent protons and carbons. Understanding these fundamental ranges is the first step in spectral assignment.
¹H NMR:
-
H4-Proton: The proton at the C4 position typically resonates as a triplet (or a singlet if C3 and C5 are substituted) in the range of 6.0-6.5 ppm .[7][8] Its relatively upfield shift compared to H3/H5 is due to its electronic environment.
-
H3/H5-Protons: The protons at the C3 and C5 positions are generally found further downfield, typically between 7.5-8.0 ppm , appearing as doublets.[7][8] The specific chemical shift is highly sensitive to the nature of the substituent at the other position (C5 or C3) and on the nitrogen atoms.
-
N-H Proton: In N-unsubstituted pyrazoles, the N-H proton signal is often broad and can appear over a wide range (10-14 ppm ), its position and broadness being highly dependent on solvent, concentration, and temperature due to proton exchange and hydrogen bonding.[9] In protic solvents like D₂O or CD₃OD, this proton will exchange with deuterium and become undetectable.[10]
¹³C NMR:
-
C4-Carbon: The C4 carbon is typically the most shielded of the ring carbons, with a chemical shift in the range of 105-110 ppm .[8][11][12]
-
C3/C5-Carbons: The C3 and C5 carbons are more deshielded, resonating in the region of 130-155 ppm .[8][11][12] The exact chemical shifts are strongly influenced by substituents on the ring and the tautomeric form present.[13]
The Influence of Substituents on Chemical Shifts
Substituent effects in pyrazole NMR are predictable and provide a wealth of structural information. Electron-donating groups (EDGs) like alkyl or amino groups will generally shield the ring protons and carbons, causing an upfield shift in their resonance frequencies. Conversely, electron-withdrawing groups (EWGs) such as nitro or carbonyl groups will deshield the ring, leading to downfield shifts. These effects are most pronounced at the positions ortho and para to the substituent.
| Substituent | Effect on Ring Protons/Carbons | Typical ¹H Shift Change (ppm) | Typical ¹³C Shift Change (ppm) |
| -CH₃ (Methyl) | Shielding (EDG) | Upfield shift | Upfield shift |
| -NH₂ (Amino) | Strong Shielding (EDG) | Significant upfield shift | Significant upfield shift |
| -NO₂ (Nitro) | Strong Deshielding (EWG) | Significant downfield shift | Significant downfield shift |
| -C(O)R (Carbonyl) | Deshielding (EWG) | Downfield shift | Downfield shift |
| Halogens (Cl, Br) | Deshielding (Inductive EWG) | Downfield shift | Downfield shift |
Note: These are general trends and the magnitude of the shift will vary depending on the specific molecule and solvent.
Coupling Constants: A Key to Connectivity
Spin-spin coupling provides through-bond connectivity information. In the pyrazole ring, the following coupling constants are typically observed:
| Coupling | Notation | Typical Value (Hz) |
| H3-H4 | ³J(H3,H4) | 1.5 - 3.0 |
| H4-H5 | ³J(H4,H5) | 2.0 - 3.5 |
| H3-H5 | ⁴J(H3,H5) | 0.5 - 1.0 |
These small coupling constants are characteristic of five-membered aromatic heterocycles.
Part 2: Experimental Protocols
Protocol for Standard ¹H and ¹³C NMR Acquisition
This protocol outlines the standard procedure for obtaining high-quality 1D NMR spectra of a pyrazole derivative.
1. Sample Preparation: a. Weigh 5-25 mg of the pyrazole derivative for ¹H NMR, or as much as will dissolve for ¹³C NMR, into a clean, dry vial.[14] b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[14][15] Ensure the solvent is dry to minimize the water signal, especially if observing the N-H proton.[10] c. Thoroughly dissolve the sample. If any solid particles remain, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.[16] The final solution must be transparent and free of suspended particles.[16] d. The final sample height in the NMR tube should be approximately 40-50 mm.[15][16]
2. Instrument Setup and Data Acquisition: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. For ¹H NMR , acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. e. For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for Structural Elucidation using 2D NMR
For complex pyrazole derivatives, 1D NMR may not be sufficient for complete structural assignment. 2D NMR techniques are invaluable in these cases.[4][6]
Caption: Workflow for structural elucidation of pyrazole derivatives using 2D NMR.
Protocol for Distinguishing Regioisomers using NOESY
The synthesis of substituted pyrazoles can often lead to the formation of regioisomers (e.g., 1,3- vs. 1,5-disubstituted). Nuclear Overhauser Effect SpectroscopY (NOESY) is a powerful tool to differentiate these isomers by identifying protons that are close in space.[3][17]
1. Sample Preparation: a. Prepare the sample as described in Protocol 2.1. The sample should be reasonably concentrated.[10] b. Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.
2. Data Acquisition: a. Run a standard 2D NOESY experiment. b. The mixing time is a crucial parameter and may need to be optimized. A typical starting point is 500-800 ms.
3. Data Analysis: a. Process the 2D data. b. Look for cross-peaks that indicate through-space correlations between protons on the pyrazole ring and protons on the substituents. c. For example, in a 1,5-disubstituted pyrazole, an NOE would be expected between the proton on the N1-substituent and the H5-proton of the pyrazole ring. In a 1,3-disubstituted pyrazole, the NOE would be observed between the N1-substituent and the H3-proton.
Part 3: Advanced Topics and Troubleshooting
Tautomerism in N-Unsubstituted Pyrazoles
N-unsubstituted pyrazoles can exist as two tautomeric forms. In solution, these tautomers are often in rapid exchange, leading to averaged signals in the NMR spectrum.[13] This is particularly noticeable for the C3 and C5 carbons, which may appear as a single, sometimes broad, signal.[13]
To resolve the individual tautomers, low-temperature NMR experiments can be performed. By slowing down the rate of exchange, the signals for each tautomer may be resolved.[10]
Elucidating Complex Structures with HMBC
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is essential for piecing together the carbon skeleton of a molecule by identifying long-range (typically 2-3 bond) correlations between protons and carbons.[18] This is particularly useful for proton-deficient systems, such as fully substituted pyrazoles.[18]
In an HMBC spectrum, a cross-peak between a proton and a carbon indicates that they are coupled over multiple bonds. Careful analysis of these correlations allows for the unambiguous assignment of quaternary carbons and the connection of different molecular fragments.[18]
Troubleshooting Common NMR Issues
-
Broad Signals: Can be caused by sample viscosity, the presence of solid particles, or paramagnetic impurities.[14] Re-filtering the sample or ensuring complete dissolution can help. For N-H protons, broadness is often due to exchange.
-
Missing N-H Proton: In protic solvents, the N-H proton will exchange with the solvent's deuterium and will not be observed.[10] Using a dry aprotic solvent like CDCl₃ or DMSO-d₆ is necessary to observe this signal.[10]
-
Poor Signal-to-Noise: Increase the sample concentration or the number of scans. For ¹³C NMR, a higher concentration is almost always beneficial.[16]
Conclusion
NMR spectroscopy is an unparalleled technique for the structural characterization of pyrazole derivatives. A thorough understanding of the fundamental principles of chemical shifts and coupling constants, combined with the judicious application of 1D and 2D NMR experiments, allows for the confident and accurate elucidation of even complex pyrazole structures. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize NMR in their work with this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. organomation.com [organomation.com]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. pureportal.spbu.ru [pureportal.spbu.ru]
- 18. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Brominated Pyrazoles
Introduction
Brominated pyrazoles are a significant class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. Their diverse biological activities often hinge on the specific substitution patterns of bromine atoms on the pyrazole ring. Accurate and reliable analytical methods are therefore paramount for their characterization, quantification, and metabolic profiling. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, stands as the definitive tool for this purpose.
This guide provides a comprehensive overview of the mass spectrometric analysis of brominated pyrazoles. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols. The methodologies described herein are grounded in established analytical practices to ensure robust and reproducible results.
Core Principles: The Signature of Bromine in Mass Spectrometry
A key feature in the mass spectra of brominated compounds is the isotopic pattern of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.5% and 49.5%, respectively).[1] This results in a characteristic isotopic signature for the molecular ion (M) and its fragments.
A compound containing a single bromine atom will exhibit a distinctive pair of peaks in its mass spectrum: the M peak (containing ⁷⁹Br) and an "M+2" peak (containing ⁸¹Br) of almost equal intensity (a 1:1 ratio).[2][3] For compounds with two bromine atoms, a characteristic 1:2:1 intensity ratio will be observed for the M, M+2, and M+4 peaks.[4][5] This unique isotopic distribution is a powerful diagnostic tool for identifying the presence and number of bromine atoms in an unknown analyte.
Experimental Workflow: A Strategic Approach
The successful mass spectrometric analysis of brominated pyrazoles follows a structured workflow, from sample preparation to data interpretation. Each stage is critical for achieving high-quality, reliable data.
Caption: General workflow for the mass spectrometry analysis of brominated pyrazoles.
Part 1: Sample Preparation - The Foundation of Quality Data
The goal of sample preparation is to isolate the brominated pyrazole analytes from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for MS analysis.[6] The choice of method depends heavily on the sample matrix (e.g., plasma, soil, reaction mixture).
Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma)
This protocol is suitable for cleaning up complex biological samples to improve sensitivity and prolong instrument life.[6]
Materials:
-
SPE Cartridges (e.g., C18, Oasis HLB)
-
Sample (e.g., 1 mL plasma)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic Acid in Water
-
Acetonitrile (LC-MS grade)
-
SPE Vacuum Manifold
Methodology:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Dilute the plasma sample 1:1 with 0.1% formic acid in water and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the brominated pyrazole analytes with 1 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: QuEChERS for Solid Matrices (e.g., Soil, Food)[7]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting analytes from complex solid samples.[7]
Materials:
-
Homogenized sample (e.g., 10 g soil)
-
Water
-
Acetonitrile with 1% acetic acid
-
Magnesium sulfate (anhydrous)
-
Sodium acetate
-
Dispersive SPE tube (e.g., containing C18 and PSA)
-
Centrifuge
Methodology:
-
Extraction: To a 50 mL centrifuge tube, add 10 g of the homogenized sample and 10 mL of water. Vortex to mix. Add 10 mL of acetonitrile with 1% acetic acid.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE tube. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes. The supernatant is ready for LC-MS or GC-MS analysis.
Part 2: Instrumentation and Method Setup
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the brominated pyrazoles.
GC-MS: For Volatile and Thermally Stable Analytes
GC-MS is well-suited for less polar and volatile brominated pyrazoles. Electron Ionization (EI) is the most common ionization technique used with GC.[8]
-
Rationale for EI: EI is a "hard" ionization technique that imparts significant energy to the analyte molecules, leading to extensive and reproducible fragmentation.[9] This fragmentation pattern is highly valuable for structural elucidation and can be compared against spectral libraries for identification.
Table 1: Typical GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of organic compounds. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 280 °C | Ensures complete volatilization of the analytes. |
| Oven Program | 80 °C (1 min), ramp to 300 °C at 15 °C/min | Provides good separation of analytes with varying boiling points. |
| Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation for structural analysis.[9] |
| Ion Source Temp | 230 °C | Standard temperature for EI sources. |
| Mass Analyzer | Quadrupole or TOF | Quadrupole for routine quantification, TOF for high mass accuracy. |
| Scan Range | 50 - 500 m/z | Covers the expected mass range of the analytes and their fragments. |
LC-MS: For a Broader Range of Polarities and Thermally Labile Analytes
LC-MS is more versatile for analyzing a wider range of brominated pyrazoles, including those that are more polar or thermally unstable.[7] Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common interfaces.
-
Rationale for ESI and APCI: These are "soft" ionization techniques that typically result in the formation of protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation.[10] This is ideal for confirming the molecular weight of the analyte. Tandem MS (MS/MS) can then be used to induce fragmentation for structural analysis.[11]
Table 2: Typical LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 2.6 µm | Reversed-phase column offering good retention for many organic molecules.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and aids in chromatographic peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Gradient | 5% to 95% B over 10 minutes | A general-purpose gradient suitable for screening a range of compounds. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | ESI Positive/Negative Switching | Allows for the detection of compounds that ionize preferentially in either mode.[7] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Drying Gas Temp | 350 °C | Facilitates desolvation of the ESI droplets. |
| MS/MS Mode | Collision-Induced Dissociation (CID) | Fragments the precursor ion to generate product ions for structural confirmation. |
Part 3: Data Analysis and Interpretation
Interpreting the mass spectra of brominated pyrazoles involves a systematic evaluation of the molecular ion, isotopic patterns, and fragmentation pathways.
Step 1: Identify the Molecular Ion and Bromine Content
-
Look for the characteristic 1:1 (for one Br atom) or 1:2:1 (for two Br atoms) isotopic pattern in the high m/z region of the spectrum.[2][4] This provides a strong indication of the molecular ion cluster.
-
Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the molecular ion.[13] This allows for the determination of the elemental formula, confirming the presence and number of C, H, N, O, and Br atoms.[14]
Step 2: Analyze the Fragmentation Pattern
-
Loss of Bromine: A common fragmentation pathway for brominated compounds is the loss of a bromine atom (a loss of 79 or 81 Da) or HBr (a loss of 80 or 82 Da).[3] The resulting fragment ion will lack the bromine isotopic pattern.
-
Pyrazole Ring Cleavage: The pyrazole ring itself can undergo characteristic fragmentation. Common cleavages involve the loss of N₂, HCN, or other small neutral molecules, depending on the substituents.
-
Substituent Fragmentation: Analyze losses corresponding to other substituents on the pyrazole ring.
Caption: A plausible fragmentation pathway for 4-bromopyrazole under EI conditions.
Part 4: Troubleshooting
Effective troubleshooting is essential for maintaining data quality and instrument uptime.
Table 3: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Action(s) |
| Poor Signal Intensity / No Peaks | - Sample concentration too low.[15]- Inefficient ionization.- Clogged ESI needle or GC inlet liner.- Leak in the system.[16] | - Concentrate the sample or inject a larger volume.- Optimize ionization source parameters (e.g., voltages, temperatures).[15]- Clean or replace the ESI needle/GC liner.- Perform a leak check on the LC or GC system. |
| Inaccurate Mass | - Mass spectrometer requires calibration.[15] | - Calibrate the mass analyzer using the appropriate calibration standard. |
| High Background Noise / Contamination | - Contaminated mobile phase or carrier gas.- Carryover from a previous injection.- Leaching from vials or caps.[17] | - Use fresh, high-purity solvents/gases.- Run blank injections to wash the system.[18]- Use inert vials and cap liners. |
| Interference from Metabolites | - In-source dehydration of hydroxylated metabolites can create ions isobaric with the parent drug.[19] | - Improve chromatographic separation between the parent compound and metabolites.- Select unique MRM transitions for the parent compound that are not shared by the interfering metabolite.[19] |
Conclusion
The mass spectrometric analysis of brominated pyrazoles is a robust and highly informative technique. By leveraging the unique isotopic signature of bromine and selecting the appropriate chromatographic and ionization methods, researchers can confidently identify, quantify, and structurally characterize these important compounds. A systematic approach, encompassing meticulous sample preparation, optimized instrument parameters, and careful data interpretation, is the key to unlocking reliable and high-quality results.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. youtube.com [youtube.com]
- 6. biocompare.com [biocompare.com]
- 7. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. acdlabs.com [acdlabs.com]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. gmi-inc.com [gmi-inc.com]
- 16. gentechscientific.com [gentechscientific.com]
- 17. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. Interference by metabolites and the corresponding troubleshooting during the LC-MS/MS bioanalysis of G004, a bromine-containing hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Purity Isolation of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile: A Guide to Effective Purification Strategies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a critical chiral intermediate in the synthesis of Ruxolitinib, a potent Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and other neoplastic diseases.[1][2] The stereochemical and chemical purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, impact reaction kinetics, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the purification of this compound, focusing on practical, field-proven techniques. We will explore the rationale behind methodological choices, present step-by-step protocols for flash column chromatography, and discuss potential impurities derived from its common synthetic routes.
Compound Profile & Physicochemical Properties
Understanding the physical and chemical characteristics of the target molecule is the foundation for developing a robust purification strategy. The molecule contains a moderately polar pyrazole ring and a highly polar nitrile group, contrasted with a nonpolar cyclopentyl moiety.[3][4] This amphiphilic nature dictates its solubility and chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrN₃ | [5][6] |
| Molecular Weight | ~268.15 g/mol | [5][6] |
| Appearance | Light yellow to yellow oil | [7] |
| Predicted Boiling Point | 394.2 ± 22.0 °C | [7][8] |
| Predicted Density | 1.51 ± 0.1 g/cm³ | [7][8] |
| Topological Polar Surface Area | 41.6 Ų | [6] |
Genesis of Impurities: A Synthetic Perspective
The most common route to synthesizing the target compound involves an asymmetric Michael addition of 4-bromo-1H-pyrazole to a 3-cyclopentylacrylonitrile derivative.[2] This pathway, while efficient, can generate a predictable profile of impurities that must be removed.
Key Potential Impurities:
-
Unreacted Starting Materials: Residual 4-bromo-1H-pyrazole and the cyclopentylacrylonitrile derivative.
-
Diastereomers: If the chiral catalyst is not perfectly selective, the undesired diastereomer may form.
-
Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which may be present during the reaction or workup, leading to the corresponding amide or carboxylic acid.
Caption: Origin of impurities from the synthesis of the target compound.
Primary Purification Strategy: Flash Column Chromatography
Given that the target compound is an oil and its likely impurities possess different polarities, flash column chromatography on silica gel is the most effective and widely applicable purification technique.[9][10] Silica gel, a polar stationary phase, will retain polar compounds more strongly.
Principle of Separation: The separation relies on the differential partitioning of the components in the crude mixture between the stationary phase (silica gel) and the mobile phase (solvent system).
-
Nonpolar Impurities (e.g., unreacted acrylonitrile derivative): Will elute first with a less polar mobile phase.
-
Target Compound: With its intermediate polarity, it will elute next.
-
Polar Impurities (e.g., 4-bromo-1H-pyrazole, hydrolysis byproducts): Will be retained more strongly by the silica and elute last, requiring a more polar mobile phase.
Protocol 1: Step-by-Step Flash Column Chromatography
This protocol is designed for purifying approximately 1-5 grams of crude material. Adjustments to column size and solvent volume may be necessary for different scales.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column, collection tubes, rotary evaporator
Methodology:
-
Mobile Phase Selection (TLC Analysis):
-
Rationale: Before performing the column, it is crucial to determine an optimal solvent system using TLC. The goal is to find a system where the target compound has a retention factor (Rƒ) of approximately 0.25-0.35, ensuring good separation from impurities.
-
Procedure: Dissolve a small amount of the crude material in DCM. Spot the solution on a TLC plate. Develop the plate in various Hexane:Ethyl Acetate ratios (e.g., 9:1, 4:1, 7:3). Visualize the spots under UV light (254 nm).
-
Expected Outcome: The target compound should be well-separated from faster-moving (less polar) and slower-moving (more polar) spots. A 7:3 or 4:1 Hex:EtOAc mixture is a common starting point for compounds of this nature.
-
-
Column Packing:
-
Wet Slurry Method (Recommended): In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hex:EtOAc).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Drain the solvent until it is just level with the sand.
-
-
Sample Loading:
-
Dry Loading (for oils): Dissolve the crude oil in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the sand layer in the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin elution.
-
Start with a less polar solvent system (e.g., 9:1 Hex:EtOAc) and collect fractions.
-
Monitor the elution progress by spotting collected fractions on TLC plates.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound and then more polar impurities. For example, move from 9:1 to 4:1 and then to 7:3 Hex:EtOAc.
-
-
Isolation:
-
Analyze all fractions by TLC.
-
Combine the fractions that contain the pure target compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified oil.
-
Caption: Workflow for flash column chromatography purification.
Chromatography Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Industry standard for polar interactions, providing high resolution. |
| Mobile Phase | n-Hexane / Ethyl Acetate Gradient | Offers excellent control over polarity to separate nonpolar, target, and polar species effectively. |
| Initial Gradient | 9:1 Hex:EtOAc | To elute highly nonpolar impurities first. |
| Elution Gradient | 4:1 to 7:3 Hex:EtOAc | Typically the range where the target compound will elute. |
| Monitoring | TLC with UV (254 nm) | The pyrazole ring is UV active, allowing for easy visualization. |
Alternative Strategy: Recrystallization (Exploratory)
While the compound is typically an oil, recrystallization should not be entirely dismissed, especially if a solid form is achievable or for polishing nearly pure material.
Principle: This technique relies on the difference in solubility of the target compound and its impurities in a specific solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
Protocol 2: General Recrystallization Screening
-
Solvent Screening: Test the solubility of the purified oil in a range of solvents (e.g., isopropanol, ethanol, acetonitrile, toluene, heptane) at room temperature and upon heating.
-
Procedure: If a suitable single or binary solvent system is found, dissolve the compound in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator.
-
Isolation: If crystals form, collect them by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purity Assessment
After purification, the purity of the final product must be rigorously confirmed.
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of proton/carbon signals from impurities.
-
HPLC/UPLC: To obtain a quantitative measure of purity (e.g., >99.5%) and detect any isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[11]
Conclusion
The purification of this compound is most reliably achieved using flash column chromatography with a hexane/ethyl acetate gradient system. This method effectively removes common process-related impurities, yielding a product of high purity suitable for subsequent steps in pharmaceutical synthesis. Proper execution, guided by TLC analysis, is key to a successful separation.
References
- 1. 1146629-83-5|(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile|BLD Pharm [bldpharm.com]
- 2. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 3. Buy (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 68474089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 98008482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1822969-98-1 [amp.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Pyrazole Scaffolds: Application Notes and Protocols for Evaluating Biological Activities
Introduction: The Versatility of the Pyrazole Nucleus in Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of biological activities.[1] Pyrazole-containing compounds have demonstrated significant potential in therapeutic areas including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[2][3] This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the evaluation of the key biological activities of pyrazole compounds. Our focus is to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring the generation of reliable and reproducible data.
I. Anticancer Activity of Pyrazole Derivatives
Numerous pyrazole derivatives have been identified as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[4]
A. Key Mechanisms of Anticancer Action
Pyrazole compounds exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many pyrazole derivatives trigger programmed cell death in cancer cells by modulating the intrinsic and extrinsic apoptotic pathways.[6][7] This can involve the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2.[8]
-
Cell Cycle Arrest: Certain pyrazoles can halt the progression of the cell cycle at different phases (e.g., G2/M phase), thereby inhibiting cancer cell proliferation.[4]
-
Inhibition of Kinases: Pyrazole scaffolds are common features in various kinase inhibitors that target signaling pathways crucial for cancer cell growth and survival, such as EGFR, VEGFR, and CDKs.[9]
-
Tubulin Polymerization Inhibition: Some pyrazole-containing compounds have been shown to disrupt the microtubule network within cancer cells by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[4]
B. Experimental Protocols for Evaluating Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is a reliable initial screening tool to determine the cytotoxic potential of pyrazole compounds.[10][11][12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for assessing the in vitro anticancer activity of pyrazole compounds using the MTT assay.
This assay is crucial for evaluating the potential of pyrazole compounds to inhibit cancer cell metastasis.[14][15][16]
Principle: The assay utilizes a two-chamber system separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the lower surface of the membrane. For invasion assays, the membrane is coated with an extracellular matrix (ECM) gel (e.g., Matrigel), which mimics the basement membrane and requires cells to degrade the matrix to migrate.
Protocol:
-
Insert Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel and incubate at 37°C for 2-4 hours to allow for gelling. For migration assays, this step is omitted.
-
Cell Preparation: Culture cancer cells to sub-confluency and then starve them in serum-free medium for 24 hours.
-
Cell Seeding: Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. The pyrazole compound to be tested is added to the cell suspension in the upper chamber.
-
Chemoattractant Addition: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours at 37°C.
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with a solution like crystal violet.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
Signaling Pathway of Pyrazole-Induced Apoptosis in Cancer Cells
Caption: Simplified diagram of the intrinsic apoptotic pathway induced by some pyrazole compounds.
C. Quantitative Data Summary
| Pyrazole Derivative | Cancer Cell Line | Assay | IC₅₀ Value | Reference |
| Compound 22 | MCF-7 (Breast) | Cytotoxicity | 2.82 µM | [9] |
| Compound 23 | A549 (Lung) | Cytotoxicity | 3.15 µM | [9] |
| Compound 37 | MCF-7 (Breast) | Antiproliferation | 5.21 µM | [9] |
| Compound 11 | A549 (Lung) | Antiproliferation | 0.01 µM | [9] |
| Compound 5e | MCF-7 (Breast) | Cytotoxicity | 15.54 µM | [1] |
| Compound 5 | MCF-7 (Breast) | Cytotoxicity | 8.03 µM | [12] |
| Compound 5c | MCF-7 (Breast) | Cytotoxicity | IC₅₀ not specified | [17] |
II. Antimicrobial Activity of Pyrazole Compounds
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a variety of bacteria and fungi.[2][10][17][18]
A. Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of pyrazole compounds are diverse and can include:
-
Inhibition of Cell Wall Synthesis: Some pyrazoles may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[10]
-
Disruption of Cell Membranes: Certain derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Nucleic Acid Synthesis: Pyrazoles can inhibit essential enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase IV.[10]
-
Inhibition of Protein Synthesis: Some compounds may bind to bacterial ribosomes and inhibit protein synthesis.[17]
B. Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. This method is highly reproducible and is considered a gold standard for antimicrobial susceptibility testing.
Protocol (following CLSI guidelines):
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole compounds.
C. Quantitative Data Summary
| Pyrazole Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | E. coli 1924 | 1 | [10] |
| Compound 10 | S. aureus | 1.9-3.9 | [10] |
| Compound 36 | E. coli | 0.31-1.56 | [10] |
| Compound 5c | MRSA | 521 µM | [17] |
| Compound 21a | S. aureus | 62.5-125 | [18] |
| Compound 3 | E. coli | 0.25 | [2] |
| Compound 4 | S. epidermidis | 0.25 | [2] |
III. Anti-inflammatory and Neuroprotective Activities
Chronic inflammation and neuroinflammation are implicated in a wide range of diseases, including arthritis, neurodegenerative disorders, and spinal cord injuries.[18][19][20] Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, have demonstrated significant anti-inflammatory and neuroprotective properties.[4][11][13][21][22]
A. Mechanisms of Action
-
COX-2 Inhibition: The primary anti-inflammatory mechanism of many pyrazoles is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key enzyme in the biosynthesis of prostaglandins, potent mediators of inflammation and pain.
-
Modulation of Pro-inflammatory Cytokines: Pyrazole compounds can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][19]
-
Inhibition of NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Some pyrazoles exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[4][11][13]
-
Antioxidant Activity: Certain pyrazole derivatives exhibit antioxidant properties, which can contribute to their neuroprotective effects by mitigating oxidative stress.[11]
B. In Vivo Protocol for Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[19]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole compound or vehicle (e.g., saline) orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug like indomethacin should be used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
C. In Vitro Protocol for Neuroprotective Activity: LPS-Induced Neuroinflammation in Microglial Cells
This in vitro model is used to screen for compounds with the potential to mitigate neuroinflammation.[11][18][20]
Protocol:
-
Cell Culture: Culture microglial cells (e.g., BV2 cell line) in appropriate medium.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the pyrazole compound for 1-2 hours.
-
LPS Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using ELISA kits.
-
Gene Expression: Analyze the mRNA expression levels of inflammatory mediators (e.g., iNOS, COX-2) using RT-qPCR.
-
-
Data Analysis: Determine the ability of the pyrazole compound to reduce the LPS-induced production of inflammatory markers.
Signaling Pathway of Celecoxib-Mediated COX-2 Inhibition
Caption: Mechanism of action of celecoxib, a pyrazole-containing selective COX-2 inhibitor.
D. Quantitative Data Summary
| Pyrazole Derivative | Biological Activity | Assay | IC₅₀/Activity | Reference |
| Compound 6g | Neuroprotective | IL-6 suppression in BV2 cells | IC₅₀ = 9.562 µM | [11][19] |
| Compound 4b | Neuroprotective | Propidium iodide uptake | IC₅₀ = 159.20 µM | [1] |
| Compound Ic | Neuroprotective | Regulation of NF-κB/TNF-α/ROS | Effective in vivo | [4][13][21][22] |
| Celecoxib | Anti-inflammatory | COX-2 Inhibition | Selective |
IV. Conclusion
The pyrazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse biological activities exhibited by pyrazole derivatives underscore their immense potential in addressing a wide range of diseases. The protocols and application notes provided in this guide offer a robust starting point for researchers to explore the therapeutic promise of their novel pyrazole compounds. By understanding the underlying mechanisms of action and employing validated experimental methodologies, the scientific community can continue to unlock the full potential of this versatile heterocyclic nucleus.
V. References
-
Al-Ghamdi, A. M., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.
-
Ali, A. M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
-
Allam, M. A., et al. (2021). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega.
-
Batista, C. R. A., et al. (2019). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC - NIH.
-
Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning.
-
Current status of pyrazole and its biological activities. (2016). PMC - PubMed Central.
-
Deng, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed.
-
Deng, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC.
-
El-Sayed, M. A. A., et al. (2020). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.
-
Espeseth, A. S., et al. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
-
Fang, J., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC.
-
Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry.
-
Ghoneim, A. I., et al. (2021). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega.
-
Gothwal, A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI.
-
Gothwal, A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
-
Interchim. (n.d.). 24 Well Cell Migration Assay. Interchim.
-
Khan, K. M., et al. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC.
-
Ko, E. J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. JoVE.
-
Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH.
-
MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
-
Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PubMed.
-
Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation. ResearchGate.
-
Ashourpour, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH.
-
Kanwal, M., et al. (2022). New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. ResearchGate.
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
-
Ragab, F. A. F., et al. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. PMC - NIH.
-
Regulations.gov. (n.d.). M07-A8. Regulations.gov.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche.
-
Ashourpour, M., et al. (2021). RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention.
-
Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks.
-
Sigma-Aldrich. (n.d.). Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts. Sigma-Aldrich.
-
Singh, P., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.
-
Singh, U. P., et al. (2018). Apoptosis induction potential of bioactive pyrazole scaffold. Journal of Pharmacognosy and Phytochemistry.
-
Tavakoli, S., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central.
-
The Journal of Antibiotics. (2012). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
-
Trevigen. (n.d.). 24 Well Cell Migration Assay. Interchim.
-
U.S. National Library of Medicine. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
-
ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC.
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature.
-
Wikipedia. (2023). Cyclooxygenase-2 inhibitor. Wikipedia.
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology.
-
Clinical Laboratory Science. (2011). Updating Antimicrobial Susceptibility Testing Methods. Clinical Laboratory Science.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs.
-
World's Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal.
-
Abdel-Aziz, M., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. NIH.
-
Yadav, A., et al. (2021). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. OEMS Connect Journals.
-
Ben-Azu, B., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2010). PMC - NIH.
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
-
Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. (A‐B). (n.d.). ResearchGate.
-
Celecoxib enhances the sensitivity of non-small-cell lung cancer cells to radiation-induced apoptosis through downregulation of the Akt/mTOR signaling pathway and COX-2 expression. (2019). PLOS One.
-
COX-2–Independent Effects of Celecoxib Sensitize Lymphoma B Cells to TRAIL-Mediated Apoptosis. (2011). AACR Journals.
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate.
-
Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2025). ResearchGate.
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2021). Bentham Science.
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). PMC - NIH.
-
IC 50 values against NIH/3T3 cell line and BBB per- meability of the compounds. (n.d.). ResearchGate.
-
Chemical structures of pyrazole derivatives 1-9 and their IC 50 values. (n.d.). ResearchGate.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib enhances the sensitivity of non-small-cell lung cancer cells to radiation-induced apoptosis through downregulation of the Akt/mTOR signaling pathway and COX-2 expression | PLOS One [journals.plos.org]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice [ijbms.mums.ac.ir]
- 21. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Knorr Pyrazole Synthesis: Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this versatile reaction. This guide is structured to address the most common challenges encountered during the synthesis, offering not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues that arise during the Knorr pyrazole synthesis.
1. Why am I getting a mixture of regioisomers, and how can I control the outcome?
The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two distinct carbonyl carbons, leading to a mixture of products that can be difficult to separate.[2][3] The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups can activate a nearby carbonyl group, making it a more likely target for nucleophilic attack.[3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can block the approach to one of the carbonyl groups, thereby favoring attack at the less sterically hindered site.[3]
-
Reaction Conditions: This is often the most critical and manipulable factor. Parameters such as solvent, temperature, and pH can significantly influence which regioisomer is favored.[1][3] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[3]
For a deeper dive into controlling regioselectivity, please refer to our detailed troubleshooting guide on this topic.
2. My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Knorr pyrazole synthesis can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to the formation of unwanted side products, consuming your reactants and lowering the yield of the desired pyrazole.[4] It is highly recommended to use purified starting materials; techniques like distillation or recrystallization should be employed if purity is questionable.[4]
-
Improper Reaction Conditions: The pH of the reaction is critical. While the synthesis is often acid-catalyzed, harsh acidic conditions (pH < 3) can promote the formation of furan byproducts in a competing reaction pathway, especially in the analogous Paal-Knorr synthesis.[4][5][6] Temperature also plays a significant role; while heating is often necessary, prolonged exposure to high temperatures can lead to the degradation of starting materials or the final product.[4]
-
Work-up and Purification: Errors during the work-up and purification can lead to product loss. For example, adding an excess of the recrystallization solvent can result in low yields as the product may remain dissolved.[7]
-
Incomplete Reaction: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent.[8]
For a step-by-step guide to improving your yield, see the troubleshooting section below.
3. My reaction mixture has turned a deep yellow/red color. Is this normal, and how do I remove the colored impurities?
The development of a yellow or red color in the reaction mixture is a common observation and is often attributed to side reactions involving the hydrazine starting material, which can form colored impurities.[2][9] While this is a typical occurrence, it does necessitate careful purification.
A practical method for removing these colored impurities is to use a silica plug. After the reaction is complete and the solvent has been removed, the crude product can be dissolved in a minimal amount of a suitable solvent and passed through a short column (plug) of silica gel. The colored impurities can often be washed away with a non-polar solvent like toluene, while the desired pyrazole product can then be eluted with a more polar solvent such as diethyl ether or ethyl acetate.[9]
4. I'm having trouble with the purification of my pyrazole product. What are the best methods?
Purification can be challenging, especially when a mixture of regioisomers is formed.[2] The most common purification techniques for pyrazoles are:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.[10][11] The choice of solvent is crucial and should be determined through small-scale solubility tests. Ethanol is a commonly used solvent for recrystallizing pyrazoles.[11]
-
Column Chromatography: When recrystallization is not effective, or when separating a mixture of regioisomers, column chromatography on silica gel is the method of choice.[12] A gradient of solvents, such as hexane/ethyl acetate, is typically used to elute the different components.[12]
-
Filtration: For products that precipitate out of the reaction mixture, simple vacuum filtration using a Büchner funnel is the initial step to isolate the crude product.[8]
Troubleshooting Guides
Issue 1: Low Reaction Yield
This guide provides a systematic approach to diagnosing and resolving low yields in your Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for low yields.
Issue 2: Poor Regioselectivity
Controlling the formation of a single regioisomer is key to a successful and efficient synthesis.
Data Presentation: Effect of Solvent on Regioselectivity
The choice of solvent can have a dramatic impact on the regioselectivity of the Knorr pyrazole synthesis. The following table illustrates this effect on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.
| Solvent | Ratio of 5-furyl-3-CF₃ to 3-furyl-5-CF₃ Isomer |
| HFIP | >99:1 |
| Methanol | 85:15 |
| Acetonitrile | 70:30 |
| Toluene | 60:40 |
This data is adapted from a study on optimizing regioselectivity and highlights the significant influence of the solvent environment.[12]
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Welcome to the dedicated technical support guide for the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. This molecule is a valuable intermediate in the development of various active pharmaceutical ingredients.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis, with a primary focus on improving reaction yield and product purity.
Reaction Overview: The Aza-Michael Addition
The synthesis of this compound is typically achieved via an aza-Michael addition (also known as a conjugate addition). This reaction involves the nucleophilic addition of 4-bromo-1H-pyrazole to an α,β-unsaturated nitrile, specifically 3-cyclopentylacrylonitrile. The reaction is generally base-catalyzed, where the base deprotonates the pyrazole ring, forming a nucleophilic pyrazolate anion that subsequently attacks the electrophilic β-carbon of the acrylonitrile.[2][3]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A number of common errors can contribute to low reaction yields.[4] A systematic approach is crucial for identifying the root cause.
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure that both 4-bromo-1H-pyrazole and 3-cyclopentylacrylonitrile are pure. Impurities can inhibit the catalyst or introduce competing side reactions. It is advisable to purify reagents if their quality is uncertain.[4]
-
Base/Catalyst Activity: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium hydride (NaH) can be effective but require strictly anhydrous conditions.[5] Milder inorganic bases like cesium carbonate (Cs₂CO₃) are often highly efficient for aza-Michael additions of azoles and are less sensitive to trace moisture.[2] Ensure the base has not been deactivated by improper storage.
-
Stoichiometry: While a 1:1 molar ratio of reactants is theoretical, a slight excess (1.1-1.2 equivalents) of the 3-cyclopentylacrylonitrile Michael acceptor may be used to ensure the complete consumption of the more valuable pyrazole starting material.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent must fully dissolve the reactants and the pyrazolate intermediate. Tetrahydrofuran (THF) is often a suitable choice for this type of reaction.[2] Other polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) can also be effective but may complicate product isolation.
-
Temperature Control: The aza-Michael addition can be exothermic. Adding reagents too quickly can lead to localized heating, promoting side reactions.[6] Conversely, some reactions may require heating to proceed at a reasonable rate.[7] We recommend starting the reaction at room temperature and monitoring its progress before applying heat. An optimal temperature is often found between room temperature and 40-60 °C.[2]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Q2: I am observing significant formation of side products. What are they and how can I minimize them?
Side product formation is a common cause of reduced yield and purification challenges.
-
Primary Side Product: Nitrile Hydrolysis: The most common side product is the hydrolysis of the nitrile group (-CN) to the corresponding primary amide (-CONH₂) or carboxylic acid (-COOH). This typically occurs during the aqueous workup, especially if conditions are strongly acidic or basic, or if the mixture is heated for an extended period.[9]
-
Solution: Use a mild aqueous workup. Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) instead of strong acids. Minimize the time the product is in contact with aqueous acidic or basic conditions.
-
-
Other Potential Side Products:
-
Polymerization: The Michael acceptor (3-cyclopentylacrylonitrile) can polymerize under strongly basic conditions.
-
Solution: Add the base portion-wise or ensure the pyrazole is present to react before adding a large excess of base.
-
-
1,2-Addition: While 1,4-conjugate addition is thermodynamically favored, a competing 1,2-addition to the nitrile group is possible, though less common under these conditions.[3][10]
-
Solution: Running the reaction at slightly elevated temperatures (e.g., 40 °C) can favor the more stable 1,4-addition product.[11]
-
-
Q3: The reaction seems to stall and does not go to completion. What are the potential causes?
A stalled reaction, where starting material remains even after a prolonged period, points to several potential issues.
-
Insufficient Base/Catalyst: The base is catalytic in principle but can be consumed by acidic impurities (including trace water) in the reagents or solvent. If the reaction stalls, adding a small, fresh portion of the base may restart it.
-
Poor Solubility: If any of the reactants or the deprotonated pyrazole intermediate precipitates from the solution, the reaction rate will dramatically decrease.
-
Solution: Increase the solvent volume or switch to a more effective solvent that provides better solubility for all components.
-
-
Reversible Reaction: While generally favorable, the initial addition step can be reversible. If the subsequent protonation step to form the final product is inefficient, the reaction may not proceed to completion.
Q4: How do I effectively purify the final product to improve isolated yield and purity?
Effective purification is key to obtaining a high-quality final product.
-
Workup: After quenching the reaction, perform a liquid-liquid extraction. Use an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then a brine solution to remove inorganic salts and water-soluble impurities.[9]
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying nitrile compounds of this nature.
-
Solvent System (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase the polarity to elute the product.
-
Co-elution: Unreacted starting materials or non-polar side products may co-elute. Careful selection of the solvent system and monitoring with TLC are essential.
-
-
Recrystallization/Distillation: If the product is a solid, recrystallization can be an excellent final purification step. For liquid products, distillation under reduced pressure might be an option, though the high boiling point of this molecule may make it challenging.[12] If the nitrile has been partially hydrolyzed to an amide, chromatographic separation can be difficult. In such cases, techniques exploiting the different solubilities of amides and nitriles might be useful.[13]
Frequently Asked Questions (FAQs)
Q: How does the choice of base impact the reaction?
The base serves to deprotonate the N-H of the pyrazole ring, making it a potent nucleophile.[14]
-
Strong Bases (e.g., NaH): Provide rapid and irreversible deprotonation, driving the reaction forward. However, they demand strictly anhydrous (moisture-free) conditions and can promote side reactions like polymerization if not handled carefully.[5]
-
Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often preferred as they are easier to handle and less likely to cause unwanted side reactions. Cesium carbonate (Cs₂CO₃) is particularly effective in many aza-Michael additions due to the "cesium effect," which can enhance the nucleophilicity of the pyrazolate anion.[2]
| Base Type | Example | Pros | Cons |
| Strong | Sodium Hydride (NaH) | Fast, irreversible deprotonation | Requires anhydrous conditions, risk of side reactions |
| Inorganic | Potassium Carbonate (K₂CO₃) | Easy to handle, inexpensive | Slower reaction rates, may require heat |
| Inorganic | Cesium Carbonate (Cs₂CO₃) | Highly efficient, mild conditions, good yields[2] | More expensive than K₂CO₃ |
Q: What is the optimal solvent for this reaction?
The ideal solvent should dissolve all reactants and intermediates and be inert to the reaction conditions.
-
Tetrahydrofuran (THF): An excellent first choice. It is a polar aprotic solvent that generally provides good solubility for the reagents.[2]
-
Acetonitrile (CH₃CN): Another good polar aprotic option.
-
Dimethylformamide (DMF): A highly polar solvent that can increase reaction rates but can be difficult to remove completely during workup.
Q: Are there any specific safety precautions I should take?
Standard laboratory safety protocols should always be followed.
-
Nitrile Compounds: Organic nitriles should be handled with care as they can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases: Reagents like sodium hydride (NaH) are highly reactive with water and can ignite. Handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
Experimental Protocols & Workflow
General Protocol for Synthesis
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 eq) and cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar). Add anhydrous THF (approx. 0.1 M concentration relative to the pyrazole).
-
Reactant Addition: Stir the suspension for 10-15 minutes at room temperature. Add 3-cyclopentylacrylonitrile (1.1 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary.[2]
-
Monitoring: Monitor the consumption of the 4-bromo-1H-pyrazole starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic solids and concentrate the filtrate under reduced pressure. Alternatively, dilute the reaction mixture with ethyl acetate and quench by slowly adding a saturated aqueous solution of NH₄Cl. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile synthesis - chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common challenges and provide in-depth troubleshooting guides based on established scientific principles and field-proven insights. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during pyrazole synthesis in a direct question-and-answer format.
Q1: I'm getting a mixture of two isomers in my pyrazole synthesis. How can I improve the regioselectivity?
A: This is the most common challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] The formation of two regioisomers occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons.[2]
Several factors influence the regioselectivity:
-
Steric and Electronic Effects: The inherent electronic and steric properties of the substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role. For instance, when an aryl group and an alkyl group are on the dicarbonyl, the reaction often favors the formation of the regioisomer where the substituted nitrogen of the hydrazine is adjacent to the aryl group.[2]
-
Solvent Choice: The solvent can dramatically influence the outcome. Non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[3]
-
pH of the Reaction Medium: The acidity or basicity of the reaction can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups, thereby influencing which regioisomer is favored.[4]
For a more detailed approach, please refer to our In-Depth Troubleshooting Guide 1: Controlling Regioselectivity .
Q2: My reaction with a β-ketoester is forming a pyrazolone instead of the expected pyrazole. Why is this happening?
A: This is an expected outcome when reacting a hydrazine with a β-ketoester. The reaction proceeds via condensation of the hydrazine with the ketone to form a hydrazone, followed by an intramolecular nucleophilic attack of the other nitrogen on the ester carbonyl. This cyclization leads to the formation of a pyrazolone, a five-membered ring with a keto group.[5] While pyrazolones exist in tautomeric equilibrium with their aromatic enol form, they are distinct from the pyrazoles formed from 1,3-diketones.[5] If your synthetic target is a pyrazole and not a pyrazolone, you should start with a 1,3-diketone instead of a β-ketoester.
Q3: I'm trying to N-alkylate my pyrazole and getting a mixture of N1 and N2 alkylated products. How can I control the selectivity?
A: The N-alkylation of an unsymmetrical pyrazole often yields a mixture of regioisomers because the two nitrogen atoms in the ring have similar nucleophilicity.[6] Achieving high regioselectivity is a significant challenge. Control can be exerted by:
-
Steric Hindrance: The use of bulky alkylating agents or the presence of a bulky substituent at the C3 or C5 position of the pyrazole ring can sterically direct the incoming alkyl group to the less hindered nitrogen atom.
-
Choice of Base and Solvent: The reaction conditions, particularly the base and solvent, can influence the site of alkylation. For example, using potassium carbonate in DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles.[7]
-
Protecting Groups: In complex syntheses, a protecting group strategy can be employed to block one nitrogen atom, allowing for selective alkylation of the other, followed by deprotection.
For a comprehensive strategy, see our In-Depth Troubleshooting Guide 2: Managing N-Alkylation Reactions .
Q4: My reaction with an α,β-unsaturated ketone is not yielding the pyrazole directly. What should I do?
A: The reaction of hydrazines with α,β-unsaturated ketones (chalcones, for example) typically proceeds through a Michael addition followed by cyclization to form a pyrazoline intermediate.[1][4] Pyrazolines are not aromatic. To obtain the final pyrazole, this intermediate must be oxidized.[1][4] If you are isolating a pyrazoline, you need to add an oxidation step to your procedure. Common oxidizing agents for this purpose include bromine or simply heating the pyrazoline in DMSO under an oxygen atmosphere.[8]
Q5: What are the general best practices to minimize side reactions in Knorr pyrazole synthesis?
A: The Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a robust reaction.[5][9][10] To ensure high yield and purity:
-
Control of Temperature: These reactions are often exothermic. Maintaining a controlled temperature can prevent the formation of degradation byproducts.
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials. Impurities can lead to unexpected side products.
-
Atmosphere: While many Knorr syntheses can be run in air, for sensitive substrates, conducting the reaction under an inert atmosphere (like nitrogen or argon) can prevent oxidative side reactions.
-
Catalyst Choice: The reaction is typically catalyzed by acid.[10][11] The choice and amount of acid catalyst can be optimized to improve reaction rate and minimize side reactions.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Controlling Regioselectivity in the Synthesis of Unsymmetrical Pyrazoles
Problem Analysis: The reaction of a substituted hydrazine (R¹-NH-NH₂) with an unsymmetrical 1,3-diketone (R²-CO-CH₂-CO-R³) can yield two regioisomers: one where the R¹ group is on the nitrogen adjacent to the R²-substituted carbon, and another where it's adjacent to the R³-substituted carbon. This is a direct consequence of the initial condensation step, which can occur at either of the non-equivalent carbonyl groups.
Troubleshooting Protocol 1: Strategic Solvent Selection
The solvent environment can alter the reaction pathway. Standard protic solvents like ethanol can participate in the reaction equilibrium, leading to poor selectivity. Fluorinated alcohols, being non-nucleophilic, do not compete with the hydrazine in attacking the carbonyl groups, which can lead to a significant improvement in regioselectivity.[3]
Data Summary: Solvent Effects on Regioselectivity
| Solvent | Nucleophilicity | Typical Regioisomeric Ratio (Major:Minor) | Reference |
| Ethanol (EtOH) | Nucleophilic | Often poor (e.g., 1:1 to 3:1) | [3] |
| 2,2,2-Trifluoroethanol (TFE) | Non-nucleophilic | Improved (e.g., >10:1) | [3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Non-nucleophilic | Excellent (e.g., >20:1 to exclusive) | [3] |
Experimental Protocol:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in HFIP (0.2 M).
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Troubleshooting Protocol 2: pH Control
The pH of the reaction medium can dictate which nitrogen of the substituted hydrazine acts as the primary nucleophile and which carbonyl group is more electrophilic.
-
Acidic Conditions (e.g., acetic acid): In acidic media, the reaction is generally favored. The acid catalyzes the dehydration steps.[10] For arylhydrazines, the primary -NH₂ group is typically more nucleophilic and will preferentially attack the more sterically accessible or electronically activated carbonyl group.
-
Aprotic Dipolar Solvents with Acid: Using aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) in the presence of a strong acid (e.g., HCl) has been shown to provide excellent regioselectivity, especially for arylhydrazines.[4]
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
Guide 2: Managing N-Alkylation Reactions
Problem Analysis: Once a pyrazole ring is formed, subsequent functionalization, such as N-alkylation, is often required. For an unsymmetrical pyrazole, this presents a new regioselectivity challenge: will the alkyl group attach to N1 or N2? The outcome is determined by a delicate balance of steric hindrance, electronics, and reaction conditions.
Troubleshooting Protocol 1: Base and Solvent Optimization
The choice of base is critical. It deprotonates the pyrazole N-H to form a pyrazolate anion. The counter-ion of the base and the solvent can then influence which of the two nitrogen atoms is more available for nucleophilic attack.
Experimental Protocol for Selective N1-Alkylation:
-
To a solution of the 3-substituted pyrazole (1.0 eq) in anhydrous DMSO (0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise.
-
Heat the reaction to 50-80 °C and monitor by TLC or LC-MS.
-
After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
This method often favors the formation of the N1-alkylated product due to a combination of steric and electronic factors.[7]
Competing N-Alkylation Pathways
Caption: N1 vs. N2 alkylation pathways of an unsymmetrical pyrazole.
Guide 3: Pyrazolone Formation and Avoidance
Problem Analysis: The use of a β-ketoester as a 1,3-dicarbonyl equivalent leads to the formation of a pyrazolone. This is because the ester group is a competent leaving group in the final intramolecular cyclization step, leading to the formation of a carbonyl within the ring.
Mechanism: Pyrazole vs. Pyrazolone Formation
Caption: Divergent pathways leading to pyrazoles or pyrazolones.
Avoidance Strategy: If a pyrazole is the desired product, avoid using β-ketoesters as starting materials in a standard Knorr synthesis. The appropriate starting material is a 1,3-diketone. If a β-ketoester is the only available precursor, a multi-step synthesis may be required to convert the ester functionality into a ketone before proceeding with the cyclization.
References
- 1. mdpi.com [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
Technical Support Center: Optimization of Nitrile Synthesis from Aldehydes
Welcome to the technical support center for the synthesis of nitrirles from aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental workflows and troubleshoot common issues encountered during this crucial chemical transformation. Nitriles are valuable synthetic intermediates in the production of pharmaceuticals, agrochemicals, and other biologically important compounds.[1][2][3] This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient conversion of aldehydes to nitriles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of nitriles from aldehydes. Each issue is presented with potential causes and actionable solutions, grounded in established chemical principles.
Problem 1: Low or No Yield of the Desired Nitrile
Potential Causes:
-
Incomplete Aldoxime Formation: The initial and crucial step in many one-pot syntheses is the formation of the aldoxime intermediate from the aldehyde and a nitrogen source, such as hydroxylamine hydrochloride.[1][2] Incomplete conversion at this stage will inevitably lead to a low yield of the final nitrile product.
-
Ineffective Dehydration of the Aldoxime: The subsequent dehydration of the aldoxime to the nitrile is another critical step. The choice of dehydrating agent or catalyst and the reaction conditions play a significant role in the efficiency of this conversion.[1]
-
Poor Substrate Solubility: The solubility of the starting aldehyde in the chosen solvent system can significantly impact reaction rates and overall yield. Poor solubility can lead to longer reaction times and diminished yields.[4]
-
Side Reactions: Depending on the substrate and reaction conditions, side reactions can compete with the desired nitrile formation. For instance, acid-sensitive aldehydes may degrade in the presence of strong acids.[3]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may result in slow or incomplete reactions, while excessively high temperatures can lead to decomposition of reactants or products.
Solutions:
-
Optimize Aldoxime Formation:
-
pH Adjustment: For reactions involving hydroxylamine hydrochloride, the in-situ formation of hydroxylamine is pH-dependent. The addition of a weak base, such as sodium acetate or triethylamine, can facilitate the formation of the aldoxime.
-
Monitoring: Use thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor the disappearance of the starting aldehyde and the formation of the aldoxime intermediate before proceeding with the dehydration step.[1]
-
-
Enhance Dehydration Efficiency:
-
Catalyst Selection: A variety of catalysts can be employed for the dehydration step, including ferrous sulfate, deep eutectic solvents, and various metal complexes.[2][5][6] The choice of catalyst should be tailored to the specific substrate and reaction conditions.
-
Solvent Choice: Solvents like dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP) have been shown to be effective for the one-pot conversion of aldehydes to nitriles.[1][7] For water-soluble substrates, aqueous media can be employed.[4]
-
-
Address Solubility Issues:
-
Co-solvent Systems: For hydrophobic aldehydes in aqueous reactions, a co-solvent system, such as a mixture of methanol and a phosphate buffer, can improve solubility and yield.[4]
-
Solvent Screening: If solubility is a persistent issue, a solvent screen should be performed to identify a more suitable solvent for the specific aldehyde substrate.
-
-
Minimize Side Reactions:
-
Milder Conditions: Employing milder reaction conditions, such as lower temperatures or less aggressive reagents, can help to minimize the occurrence of side reactions, especially for sensitive substrates.
-
Chemoselective Reagents: The use of chemoselective reagents can help to avoid unwanted reactions with other functional groups present in the substrate. For example, certain methods are compatible with acid-labile functional groups like N-Boc.[4]
-
-
Optimize Reaction Temperature:
-
Systematic Study: Conduct a systematic study to determine the optimal reaction temperature for your specific substrate and reaction setup. This can be done by running the reaction at a range of temperatures and monitoring the yield and purity of the product.
-
Problem 2: Difficulty in Product Purification
Potential Causes:
-
Co-elution with Starting Material: Aldehydes and their corresponding nitriles can sometimes have similar polarities, leading to co-elution during column chromatography and making separation challenging.[8]
-
Formation of Persistent Impurities: Side reactions can lead to the formation of impurities that are difficult to remove from the final product.
-
Residual Catalyst or Reagents: Incomplete removal of catalysts or excess reagents can contaminate the purified nitrile.
Solutions:
-
Chromatographic Optimization:
-
Solvent System Screening: Experiment with different solvent systems for column chromatography to improve the separation of the nitrile from the starting aldehyde and other impurities.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases, such as alumina or reverse-phase silica.
-
-
Chemical Scavenging:
-
Aldehyde Scavengers: If residual aldehyde is the primary contaminant, consider using a scavenger resin, such as an amine-functionalized silica gel, to selectively remove the aldehyde from the product mixture.[8]
-
-
Work-up Procedure:
-
Aqueous Washes: A thorough aqueous work-up can help to remove water-soluble impurities, catalysts, and reagents. For example, washing with a solution of sodium bisulfite can help to remove unreacted aldehyde.
-
Recrystallization: If the nitrile is a solid, recrystallization can be a highly effective method for purification.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common one-pot methods for converting aldehydes to nitriles?
A1: One of the most widely used and versatile one-pot methods involves the reaction of an aldehyde with hydroxylamine hydrochloride.[1][9] This method proceeds via the in-situ formation of an aldoxime, which is then dehydrated to the nitrile. Various catalysts and solvent systems can be employed to optimize this reaction for a wide range of substrates.[2][5][6][10] Another common method utilizes iodine in aqueous ammonia, which is a simple, efficient, and environmentally benign approach.[11][12][13]
Q2: How do I choose the best method for my specific aldehyde substrate?
A2: The choice of method depends on several factors, including the structure of the aldehyde, the presence of other functional groups, and the desired scale of the reaction.
-
For aromatic aldehydes: Many methods work well, including those using hydroxylamine hydrochloride in solvents like DMSO or DMF, as well as the iodine-ammonia system.[1][6]
-
For aliphatic aldehydes: The conversion can sometimes be more challenging. Methods employing deep eutectic solvents or specific catalysts like ferrous sulfate have shown good results.[2][5]
-
For substrates with acid-sensitive functional groups: It is crucial to choose a method that employs neutral or mild conditions. For example, some protocols using buffered aqueous solutions have been shown to be compatible with acid-labile groups.[4]
Q3: What is the proposed reaction mechanism for the conversion of aldehydes to nitriles using hydroxylamine?
A3: The generally accepted mechanism for the one-pot conversion of aldehydes to nitriles using hydroxylamine hydrochloride involves two key steps:
-
Aldoxime Formation: The aldehyde reacts with hydroxylamine to form an aldoxime intermediate. This is a condensation reaction where a molecule of water is eliminated.
-
Dehydration: The aldoxime then undergoes dehydration to yield the nitrile. This step is often facilitated by a catalyst or by heating in a suitable solvent.[10]
Below is a diagram illustrating this two-step process.
Caption: General workflow for aldehyde to nitrile synthesis.
Q4: Can I perform this reaction under solvent-free conditions?
A4: Yes, solvent-free methods for the conversion of aldehydes to nitriles have been developed. These methods are often more environmentally friendly and can offer high atom economy. One such method involves heating the aldehyde with hydroxylamine hydrochloride at 100°C in the absence of a solvent.[9] Deep eutectic solvents can also act as both a catalyst and a solvent, enabling solvent-free conditions.[5]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be effectively monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting aldehyde and the appearance of the product nitrile.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides quantitative information on the conversion of the aldehyde to the nitrile and can help identify any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the characteristic aldehyde proton signal and the appearance of new signals corresponding to the nitrile product.[1][8]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of Nitriles using Hydroxylamine Hydrochloride in DMSO
This protocol is adapted from a facile one-pot synthesis method and is suitable for a range of aliphatic and aromatic aldehydes.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.85 mmol)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
Water
-
Diethyl ether
-
Potassium carbonate (K₂CO₃) (for drying)
Procedure:
-
To a solution of hydroxylamine hydrochloride in DMSO, add the aldehyde.
-
Stir the resulting solution and heat it for 30 minutes in a sand bath maintained at 100°C.
-
Monitor the reaction by GC-MS to confirm the complete conversion of the aldehyde.[1]
-
After cooling to room temperature, add water (10 mL) to the reaction mixture.
-
Extract the mixture with diethyl ether (5 x 10 mL).
-
Wash the combined ether layers with water (4 x 10 mL) and dry over anhydrous K₂CO₃.
-
Remove the ether by rotary evaporation and high vacuum to yield the nitrile.
| Aldehyde Type | Typical Reaction Time | Expected Yield |
| Aromatic | 30 min - 2 hr | Good to Excellent |
| Aliphatic | 30 min - 1 hr | Good to Excellent |
Protocol 2: Synthesis of Nitriles using Iodine in Aqueous Ammonia
This protocol is based on a rapid and environmentally benign method for the direct transformation of aldehydes to nitriles.[11][13]
Materials:
-
Aldehyde (1.0 mmol)
-
Iodine (1.1 mmol)
-
Aqueous ammonia (28% solution, 10 mL)
-
Tetrahydrofuran (THF) (1 mL) (as a cosolvent)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) (5% solution)
-
Diethyl ether
Procedure:
-
To a stirring solution of the aldehyde in aqueous ammonia and THF, add iodine at room temperature.
-
Stir the mixture until the dark color of the iodine disappears (typically 5-75 minutes), indicating the completion of the reaction.[13]
-
Quench the reaction by adding aqueous Na₂S₂O₃ (5 mL).
-
Extract the mixture with diethyl ether (2 x 15 mL).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the nitrile product.
Caption: A logical workflow for troubleshooting nitrile synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]
- 6. orgchemres.org [orgchemres.org]
- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. tandfonline.com [tandfonline.com]
- 10. RSC - Page load error [pubs.rsc.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct transformation of aldehydes to nitriles using iodine in a - 博客 | 文学城 [blog.wenxuecity.com]
Technical Support Center: Purification of Brominated Organic Compounds
Welcome to the technical support center for the purification of brominated organic compounds. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these unique molecules. Brominated compounds often present specific hurdles, from their inherent reactivity to the formation of closely related impurities. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the integrity and purity of your compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of brominated organic compounds.
Q1: What are the most common impurities I should expect in my crude brominated product?
A1: Common impurities often stem from the bromination reaction itself. These can include unreacted starting material, poly-brominated side products, and regioisomers.[1][2] Additionally, you may find residual brominating agents like N-bromosuccinimide (NBS) or elemental bromine.[3][4] Debromination, leading to the formation of the parent non-brominated compound, can also occur, particularly if the compound is unstable or subjected to harsh purification conditions.
Q2: My brominated compound appears to be degrading on my silica gel column. What is happening and how can I prevent it?
A2: Silica gel is acidic and can promote the degradation of sensitive brominated compounds, leading to debromination or isomerization.[5] This is particularly true for compounds with labile bromine atoms, such as benzylic or allylic bromides. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase (like C18 for reverse-phase chromatography) can be effective.
Q3: I am struggling to separate constitutional isomers of my brominated aromatic compound. What strategies can I employ?
A3: The separation of isomers can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC) often provides better resolution than standard column chromatography for this purpose.[6] Experimenting with different stationary phases (e.g., those with phenyl or cyano functionalities) and mobile phase compositions is crucial. In some cases, specialized techniques like supercritical fluid chromatography (SFC) or even crystallization-induced diastereomer transformations for chiral compounds can be employed.[7]
Q4: How can I effectively remove residual bromine (Br₂) color from my reaction mixture?
A4: Residual bromine can often be removed with a simple aqueous wash. A dilute solution of a reducing agent like sodium thiosulfate or sodium bisulfite is highly effective at quenching excess bromine.[4] This is typically done during the work-up procedure before chromatographic purification.
Q5: Is recrystallization a good option for purifying brominated compounds?
A5: Recrystallization can be an excellent and scalable method for purifying solid brominated compounds, especially for removing small amounts of impurities or those with significantly different solubility profiles.[3][8] The key is to find a suitable solvent system where your compound has high solubility at elevated temperatures and low solubility at cooler temperatures. A classic example is the recrystallization of N-bromosuccinimide from water.[3] However, be mindful of the thermal stability of your compound, as prolonged heating can cause degradation.[9]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific, complex purification challenges.
Guide 1: Dealing with Co-eluting Impurities in Column Chromatography
Problem: A persistent impurity is co-eluting with your desired brominated product during column chromatography, as confirmed by TLC or HPLC analysis.
Causality: Co-elution occurs when the impurity and the product have very similar affinities for the stationary phase and solubilities in the mobile phase. This is common with isomers or byproducts that have minor structural differences from the target compound.
Troubleshooting Protocol:
-
Analyze the Impurity: If possible, obtain a mass spectrum of the co-eluting peak from an LC-MS analysis to identify the impurity. Knowing its structure (e.g., an isomer, a debrominated product) will guide your purification strategy.
-
Optimize Chromatographic Conditions:
-
Solvent System Modification: Systematically vary the polarity of your mobile phase. If using a hexane/ethyl acetate system, for example, try switching to a dichloromethane/methanol system or introducing a small percentage of a third solvent like triethylamine to interact with the stationary phase.
-
Stationary Phase Variation: If optimizing the mobile phase is unsuccessful, change the stationary phase. If you are using silica gel, consider switching to alumina (neutral or basic) or a reverse-phase C18 silica.
-
-
Employ Alternative Purification Techniques:
-
Preparative HPLC: This technique offers significantly higher resolution than standard flash chromatography and is often successful in separating closely eluting compounds.[10][11]
-
Recrystallization: If your compound is a solid, attempt recrystallization from various solvents. This method purifies based on differences in solubility and crystal lattice packing, which can be very effective for separating isomers.[12]
-
-
Chemical Modification: As a last resort, consider a protection/deprotection strategy if your target molecule has a suitable functional group. By temporarily modifying the structure, you can alter its polarity, allowing for chromatographic separation from the impurity. The protecting group can then be removed to yield the pure product.
Caption: A workflow for purifying unstable brominated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Identity determination and purity testing [chemcon.com]
- 12. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of Pyrazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to provide in-depth, experience-based insights into the degradation pathways of these crucial compounds. Understanding the stability and degradation of pyrazole derivatives is paramount for ensuring the efficacy, safety, and shelf-life of pharmaceuticals, as well as for assessing the environmental fate of agrochemicals.[1][2][3][4] This resource is structured in a question-and-answer format to directly address the common challenges and questions that arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrazole derivatives?
A1: Pyrazole derivatives can degrade through several pathways, primarily dictated by their specific substituents and the environmental conditions they are exposed to. The core pyrazole ring is generally stable due to its aromaticity, but it is not inert.[5][6] The main degradation routes are:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. This can involve ring cleavage, rearrangement to form isomers like imidazoles, or reactions involving substituents.[7][8] For instance, irradiation of certain pyranopyrazoles can lead to dimerization or photocleavage to form pyrazole carboxylate derivatives.[8]
-
Chemical Degradation (Hydrolysis & Oxidation): The stability of pyrazole derivatives is significantly influenced by pH and the presence of oxidizing agents.[9] While the pyrazole ring itself is relatively resistant to oxidation, strong oxidizing agents or certain catalytic systems can lead to ring opening.[10] Hydrolysis typically affects the functional groups attached to the pyrazole ring rather than the ring itself, especially under acidic or basic conditions.
-
Microbial/Metabolic Degradation: In biological systems (e.g., soil, water, or within an organism), pyrazole derivatives can be metabolized by enzymes.[2][11] This biotransformation can involve hydroxylation, N-dealkylation, or cleavage of the pyrazole ring, leading to various metabolites.[11] For example, the insecticide fipronil degrades in the environment to form fipronil desulfinyl, which is often more toxic and persistent than the parent compound.[1]
Q2: My pyrazole-based drug candidate is showing instability in formulation. What are the likely causes?
A2: Instability in a pharmaceutical formulation containing a pyrazole derivative can stem from several factors. The most common culprits are interactions with excipients, sensitivity to pH, oxidation, and photostability issues. It's crucial to systematically investigate these potential causes. For instance, many pyrazole-containing drugs are susceptible to oxidative degradation.[12] The presence of certain functional groups can make the molecule more prone to hydrolysis at pH extremes.
Q3: How does substitution on the pyrazole ring affect its degradation?
A3: Substituents play a pivotal role in the stability and degradation pathways of the pyrazole ring. Electron-withdrawing groups, such as nitro groups, can make the ring more susceptible to nucleophilic attack and can influence the initial steps of thermal decomposition.[13][14] Conversely, electron-donating groups can alter the sites of electrophilic attack. The nature of the substituent also dictates the metabolic fate of the compound. For example, the presence of a trifluoromethyl group, common in many modern pesticides and pharmaceuticals, can significantly alter metabolic pathways.
Q4: What are the best analytical techniques to study the degradation of pyrazole derivatives?
A4: A multi-pronged analytical approach is essential for comprehensively studying the degradation of pyrazole derivatives. The combination of chromatographic separation with spectroscopic detection is the most powerful strategy.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD): This is the workhorse for separating the parent compound from its degradation products and for quantification.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques are indispensable for identifying unknown degradation products by providing molecular weight and fragmentation information.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for analyzing volatile pyrazole derivatives and their degradation products. The fragmentation patterns observed in MS can provide valuable structural information.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for the definitive structural elucidation of isolated degradation products.[19]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you may encounter.
Problem 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study of a pyrazole derivative. How can I identify them?
Solution:
A systematic approach is required to identify these unknown peaks, which are likely degradation products.
Step-by-Step Protocol: Forced Degradation Study
Forced degradation studies are essential to generate potential degradation products and to develop a stability-indicating analytical method.
-
Prepare Stock Solutions: Prepare a stock solution of your pyrazole derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
Subject to Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH under similar controlled heating conditions.
-
Oxidative Degradation: Expose the stock solution to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Photodegradation: Expose the solution (and a solid sample) to a controlled source of UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples by HPLC-DAD and LC-MS.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Use the mass spectrometry data to determine the molecular weights of the new peaks.
-
Analyze the fragmentation patterns from MS/MS to propose structures for the degradation products.
-
Expert Insight: The conditions for forced degradation should be chosen to achieve 5-20% degradation of the active substance. Excessive degradation can lead to secondary degradation products that may not be relevant under normal storage conditions.
Problem 2: My pyrazole-based pesticide appears to be degrading rapidly in soil samples. How can I determine the degradation pathway?
Solution:
Investigating the degradation in a complex matrix like soil requires careful experimental design to differentiate between biotic (microbial) and abiotic (chemical) pathways.
Step-by-Step Protocol: Soil Degradation Study
-
Soil Characterization: Use well-characterized soil with known pH, organic matter content, and microbial activity.
-
Spiking: Spike the soil with a known concentration of your pyrazole derivative.
-
Incubation Conditions:
-
Biotic Degradation: Incubate the spiked soil under controlled temperature and moisture conditions that are optimal for microbial activity.
-
Abiotic Degradation Control: To distinguish from microbial degradation, use sterilized soil (e.g., by autoclaving or gamma irradiation) and incubate under the same conditions.
-
-
Sampling and Extraction:
-
Collect soil samples at various time intervals.
-
Extract the parent compound and its degradation products using an appropriate solvent system (e.g., acetonitrile/water mixture).
-
-
Analysis:
-
Analyze the extracts using LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
-
Pathway Elucidation:
-
By comparing the degradation profiles in sterile versus non-sterile soil, you can determine the contribution of microbial activity.
-
The identified metabolites in the non-sterile soil will help in elucidating the microbial degradation pathway.
-
Expert Insight: The half-life of a pesticide in soil can vary significantly depending on environmental conditions.[1][2] Therefore, it is crucial to control and monitor these parameters throughout the experiment.
Visualizing Degradation Pathways and Workflows
Diagrams
Caption: Overview of the main degradation pathways for pyrazole derivatives.
Caption: Systematic workflow for the identification of unknown degradation products.
Data Presentation
Table 1: Common Analytical Techniques for Pyrazole Degradation Studies
| Technique | Application | Strengths | Limitations |
| HPLC-UV/DAD | Separation and quantification of parent compound and degradants. | Robust, reproducible, quantitative. | Limited identification capabilities for unknown compounds. |
| LC-MS/MS | Identification and quantification of degradants. | High sensitivity and specificity, provides molecular weight and structural information. | Matrix effects can influence quantification. |
| GC-MS | Analysis of volatile pyrazole derivatives and degradants. | Excellent separation for volatile compounds, provides structural information through fragmentation. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Definitive structural elucidation of isolated compounds. | Unambiguous structure determination. | Requires pure, isolated compounds in sufficient quantity. |
References
- 1. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What happens to pesticides released in the environment? [npic.orst.edu]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. carewellpharma.in [carewellpharma.in]
- 10. youtube.com [youtube.com]
- 11. Pharmacokinetics and biotransformation of pyrazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. ijcpa.in [ijcpa.in]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Pyrazole Synthesis Regioselectivity Core: A Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with regioselectivity in pyrazole synthesis. The formation of regioisomers is a common hurdle in the otherwise robust Knorr synthesis and related methods, impacting yield, separation costs, and downstream applications. This resource provides in-depth, experience-driven solutions to diagnose and control the formation of pyrazole regioisomers.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding regioisomer formation.
Q1: Why am I getting a mixture of two different pyrazole products (regioisomers) in my reaction?
A1: The formation of two regioisomers occurs when you react an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][2][3] The substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2). The reaction can initiate by the attack of either nitrogen at either of the two non-equivalent carbonyl carbons of your dicarbonyl compound, leading to two different cyclization pathways and, consequently, two distinct pyrazole products.[3][4][5]
Q2: What are the key factors that control which regioisomer is the major product?
A2: The regiochemical outcome is a delicate balance of three primary factors:
-
Steric Effects: Bulky groups on either the dicarbonyl compound or the hydrazine will direct the initial chemical attack to the less sterically hindered position.[2][3]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is critical. An electron-withdrawing group (like -CF₃) on the dicarbonyl makes the adjacent carbonyl carbon more electron-deficient and thus a more likely target for the initial nucleophilic attack by the hydrazine.[2][3]
-
Reaction Conditions: This is often the most powerful tool for troubleshooting. Solvent, temperature, and pH can dramatically shift the isomeric ratio, sometimes completely reversing the selectivity.[3]
Q3: My starting materials are expensive. How can I reliably favor one isomer without extensive re-synthesis of precursors?
A3: Modifying the reaction conditions is the most direct and cost-effective strategy. A systematic solvent screen is the recommended first step.[3] Switching from a standard solvent like ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically improve regioselectivity.[3] Following this, adjusting the pH with a catalytic amount of acid or base can further influence the outcome.[2][3]
Q4: How do I confirm the structure of the major regioisomer I've isolated?
A4: Unambiguous structure determination is crucial and is best achieved using 2D NMR spectroscopy.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is invaluable for piecing together the pyrazole core.[6][7] For example, the proton at the C4 position will show a correlation to both the C3 and C5 carbons, helping to assign the substituents at these positions.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. A key experiment is to look for a NOESY correlation between the protons of the N1-substituent (e.g., the -CH₃ of an N-methyl group) and the protons of the substituent at the C5 position of the pyrazole ring.[8] This spatial closeness provides definitive proof of the regioisomer's structure.
Part 2: Deep-Dive Troubleshooting Guide
When simple fixes are not enough, a more systematic approach is required. This guide breaks down the problem by the key influencing factors.
Influence of Reactant Structure
The inherent steric and electronic properties of your starting materials define the baseline regioselectivity.
Underlying Principle: The reaction is kinetically controlled. The initial, and often rate-determining, step is the condensation of one of the hydrazine's nitrogen atoms onto one of the dicarbonyl's carbons. The regioselectivity is therefore determined by which nitrogen attacks which carbon fastest.
-
Electronic Bias: The most nucleophilic nitrogen of the hydrazine will preferentially attack the most electrophilic carbonyl carbon of the dicarbonyl.
-
In a substituted hydrazine like methylhydrazine, the NH₂ group is more nucleophilic than the N(H)Me group.
-
In a dicarbonyl like 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon next to the electron-withdrawing trifluoromethyl group is significantly more electrophilic.[2]
-
-
Steric Bias: Large, bulky substituents on the dicarbonyl (e.g., a t-butyl group) or the hydrazine (e.g., a bulky aryl group) will sterically hinder the approach to the adjacent carbonyl or nitrogen, respectively, forcing the reaction to occur at the less crowded site.[3]
Troubleshooting Flowchart: Reactant Strategy
Caption: Decision-making for reactant modification.
Influence of Reaction Conditions
This is the most critical and accessible area for optimization.
The choice of solvent can have the most dramatic impact on regioselectivity. Standard protic solvents like ethanol often facilitate the formation of mixtures because they can solvate and stabilize multiple transition states.
Key Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to drastically improve regioselectivity.[9] Their unique properties, including high hydrogen-bond donating ability and low nucleophilicity, can selectively stabilize one reaction pathway over the other, leading to a single major product.
Data Summary: Solvent Impact on Regioisomeric Ratio
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 | |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 | |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | >98:2 | [2] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | ~1:1 (equimolar) | [1] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide | 98:2 | [1][10] |
The pH of the reaction medium is a powerful lever for controlling the outcome.
Mechanistic Principle:
-
Acidic Conditions: In the presence of acid, the carbonyl oxygen is protonated, increasing its electrophilicity and accelerating the initial condensation step.[11] Furthermore, the nitrogen atoms of the hydrazine can be protonated. This alters the relative nucleophilicity of the two nitrogens, which can reverse the selectivity seen under neutral conditions.[2][3] The reaction generally proceeds via an imine formation pathway.[4][5]
-
Neutral/Basic Conditions: Under neutral or basic conditions, the inherent nucleophilicity of the hydrazine nitrogens dominates the reaction pathway.
Mechanistic Pathways under pH Control
Caption: Competing reaction pathways based on pH.
Part 3: Experimental Protocols & Analysis
Protocol 1: General Procedure for High-Regioselectivity Pyrazole Synthesis Using HFIP
This protocol provides a starting point for optimizing regioselectivity using a fluorinated alcohol solvent.[2]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP (3 mL).
-
To this solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often rapid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes until the limiting starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to isolate the major regioisomer.
-
Characterize the product and confirm its regiochemistry using ¹H, ¹³C, and 2D NMR.
Protocol 2: Definitive Regioisomer Assignment using 2D NMR
Objective: To unambiguously determine which of the two possible regioisomers has been synthesized. This example assumes the product is an N-methyl pyrazole with different R³ and R⁵ substituents.
Experiments to Run:
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Standard carbon spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows 2- and 3-bond correlations between ¹H and ¹³C. This is the key experiment for assigning the core structure.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other (< 5 Å). This is the definitive confirmation step.[8]
Analysis Workflow:
-
Assign the C4-H: In the ¹H NMR, identify the singlet corresponding to the proton at the C4 position. Use the HSQC spectrum to find the carbon it is attached to (C4).
-
Use HMBC to Walk Around the Ring: From the C4-H proton signal, look for HMBC cross-peaks. You will see correlations to two other pyrazole ring carbons. These are C3 and C5.[7]
-
Assign Substituents: The carbons identified as C3 and C5 will, in turn, show HMBC correlations to the protons on their respective substituents (R³ and R⁵). This links the substituents to specific positions on the ring.
-
Confirm with NOESY: This is the final, unambiguous proof. Irradiate the N-methyl protons. A NOESY cross-peak will appear to the protons of the substituent at the C5 position, but not to the protons of the substituent at the C3 position, due to their spatial proximity.[8]
Expected NOESY Correlation for Confirmation
Caption: Using NOESY to differentiate regioisomers.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Pyrazole Synthesis
Introduction: The Central Role of Catalysis in Pyrazole Synthesis
Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of blockbuster drugs like Celecoxib and Sildenafil. Their synthesis, most commonly achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound (the Knorr synthesis) or related multicomponent reactions, is heavily reliant on the choice of catalyst.[1][2][3] The right catalyst not only accelerates the reaction but also governs its efficiency, selectivity, and environmental footprint.
This guide is designed to serve as a technical resource for researchers and process chemists. It addresses common challenges encountered during catalyzed pyrazole synthesis through a series of troubleshooting questions and practical FAQs. Our goal is to provide not just solutions, but the underlying scientific rationale to empower you to optimize your synthetic routes effectively.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to help you diagnose and solve specific problems you may encounter at the bench.
Issue 1: Low or No Product Yield
Question: I am performing a catalyzed pyrazole synthesis, but my yield is very low or I'm only recovering starting materials. What are the likely catalytic causes and how can I fix this?
Low yields are a frequent challenge and can often be traced back to the catalytic system. Before extensively modifying your core reactants, consider a systematic evaluation of the catalytic parameters.
Causality and Recommended Actions:
-
Insufficient Catalyst Activity: The catalyst may not be potent enough for your specific substrates. For instance, sterically hindered 1,3-diketones or electronically deactivated hydrazines may require a stronger acid or a more active metal catalyst.
-
Recommendation: If using a simple Brønsted acid (like acetic acid), consider switching to a stronger Lewis acid such as Sc(OTf)₃, ZrCl₄, or a heterogeneous acid catalyst like Amberlyst-70, which have shown high efficacy.[4][5][6] For multicomponent reactions, highly efficient catalysts like nano-SiO₂, CeO₂/ZrO₂, or nickel-based heterogeneous catalysts can dramatically improve yields.[7][8]
-
-
Suboptimal Catalyst Loading: The amount of catalyst is critical. Too little may result in an incomplete reaction, while too much can sometimes lead to side product formation or purification difficulties.
-
Recommendation: Most protocols report catalyst loading in mol%. Start with the literature-recommended value (often 5-10 mol%). If the reaction is sluggish, perform a loading screen by setting up parallel reactions with incrementally higher amounts (e.g., 10%, 15%, 20%). Conversely, if side products are an issue, try decreasing the loading. Monitor progress by TLC or LC-MS to find the sweet spot.[7]
-
-
Catalyst Deactivation or Poisoning: Catalysts can be sensitive to impurities in the starting materials or solvent. Water, amines, sulfur compounds, or coordinating solvents can poison Lewis acidic sites or metal centers, rendering the catalyst inactive.
-
Recommendation: Ensure your reactants and solvents are pure and dry, especially for moisture-sensitive catalysts like ZrCl₄.[5] If catalyst poisoning is suspected, purifying the starting materials via recrystallization or chromatography is essential. For heterogeneous catalysts, washing the catalyst or performing a calcination step (if thermally stable) may regenerate its activity.[9]
-
-
Poor Mass Transfer (Heterogeneous Catalysts): If you are using a solid catalyst, inefficient stirring or poor mixing can prevent the reactants from accessing the active sites on the catalyst surface, leading to a stalled reaction.
-
Recommendation: Increase the stirring rate to ensure the catalyst is well-suspended. In some cases, switching to a solvent that better solubilizes the reactants can also improve mass transfer to the catalyst surface.
-
Below is a workflow to systematically troubleshoot low-yield issues.
Caption: A systematic workflow for troubleshooting low yields in catalyzed pyrazole synthesis.
Issue 2: Poor Regioselectivity
Question: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can I use the catalyst or reaction conditions to favor one isomer?
Regioselectivity is a classic challenge in pyrazole synthesis. The incoming hydrazine can attack either of the two carbonyl carbons, potentially leading to two different products. The choice of catalyst and solvent can profoundly influence this outcome.
Causality and Recommended Actions:
-
Solvent Effects: The solvent can dramatically influence the reaction's regioselectivity. Highly polar or hydrogen-bond-donating solvents can stabilize one of the transition states over the other.
-
Recommendation: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in favor of the isomer where the substituted nitrogen attacks the more electrophilic carbonyl carbon.[10] This is attributed to the solvent's ability to stabilize key intermediates through hydrogen bonding. A solvent screen (e.g., Ethanol vs. TFE vs. HFIP) is a powerful tool to control isomeric ratios.
-
-
Catalyst Choice: The nature of the catalyst (Brønsted acid, Lewis acid, or base) can direct the initial nucleophilic attack.
-
Recommendation: While a simple acid catalyst might give poor selectivity, certain metal catalysts can offer better control. For instance, silver-catalyzed reactions have been used for highly regioselective synthesis of specific pyrazole isomers.[6] Additionally, some base-mediated cycloadditions can provide excellent regioselectivity under mild conditions.[11][12] It is crucial to consult the literature for catalyst systems that have proven effective for substrates similar to yours.
-
-
Steric and Electronic Factors: The inherent properties of your substrate play a major role. A bulky substituent on the diketone may sterically hinder attack at the adjacent carbonyl, while a strong electron-withdrawing group will make its neighboring carbonyl more electrophilic and thus a more likely target for initial attack.
-
Recommendation: While you cannot change the substrate itself, you can choose a catalyst that amplifies these inherent biases. A bulky Lewis acid might further enhance steric hindrance, while a strong Lewis acid will more effectively activate the electronically preferred carbonyl group.
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for pyrazole synthesis?
Catalysts for pyrazole synthesis can be broadly categorized as follows:
-
Acid Catalysts: This is the most traditional category.
-
Brønsted Acids: Simple acids like acetic acid or p-toluenesulfonic acid (p-TSA) are commonly used.[13] Ammonium chloride is often cited as an effective and "green" Brønsted acid catalyst.[14]
-
Lewis Acids: Metal salts like ZnCl₂, Sc(OTf)₃, and Cu(OTf)₂ are highly effective, often providing higher yields and milder reaction conditions than Brønsted acids.[6][15]
-
-
Heterogeneous Catalysts: These are solid catalysts that are not dissolved in the reaction medium.
-
Base Catalysts: In some synthetic routes, bases like potassium t-butoxide (KOtBu) or DABCO are used to promote the reaction, particularly in multicomponent syntheses.[8][17]
-
Transition Metal Catalysts: Palladium, rhodium, and copper complexes are used in more advanced methods, such as C-H functionalization of a pre-formed pyrazole ring or in cycloaddition reactions.[13][18][19]
Q2: When should I choose a homogeneous versus a heterogeneous catalyst?
The choice depends on your priorities for the synthesis, including scale, cost, and purification requirements.
| Feature | Homogeneous Catalysts (e.g., Sc(OTf)₃, p-TSA) | Heterogeneous Catalysts (e.g., Nano-SiO₂, Amberlyst) |
| Activity/Efficiency | Often higher activity and milder conditions due to excellent reactant contact. | Can be highly active, but may require higher temperatures or longer times due to mass transfer limitations. |
| Selectivity | Can provide high selectivity, but it is highly dependent on the specific catalyst-substrate pairing. | Selectivity can be tuned by modifying the catalyst's surface properties.[9] |
| Separation/Workup | Requires extraction or chromatography to remove from the product. | Simple filtration is usually sufficient for separation. |
| Reusability | Generally not reusable. | Often reusable for multiple cycles, improving cost-effectiveness and sustainability.[7][8][9] |
| Cost | Can be expensive, especially catalysts based on rare metals. | Can be cost-effective, especially if made from inexpensive materials or waste products (e.g., nano-SiO₂ from wheat straw).[8] |
| Ideal Application | Lab-scale synthesis, methods development where maximizing yield under mild conditions is key. | Large-scale industrial processes, green chemistry applications where catalyst recycling and simple workup are critical. |
Q3: Are there effective "green" catalysts or catalyst-free options for pyrazole synthesis?
Yes, the field is increasingly moving towards more sustainable methods.
-
Green Catalysts: Many modern catalysts are designed with green chemistry principles in mind.
-
Water-Based Synthesis: Catalysts like Amberlyst-70 or cetyltrimethylammonium bromide (CTAB) have been successfully used for pyrazole synthesis in water, avoiding volatile organic solvents.[4][6]
-
Biocatalysts: Enzymes like lipase from Aspergillus niger have been employed as effective and reusable catalysts for multicomponent pyrazole syntheses.[9]
-
Recyclable Nanocatalysts: Magnetic nanocatalysts (e.g., copper ferrite) or catalysts derived from agricultural waste are prominent examples of green, reusable options.[8][9]
-
-
Catalyst-Free Synthesis: For certain reactive substrates, the synthesis of pyrazoles can proceed without any catalyst, typically by heating the reactants together in a suitable solvent or under solvent-free conditions. The 1,3-dipolar cycloaddition of diazo compounds to alkynes is a classic example that can often be achieved simply by heating.[20] However, these methods are generally less versatile than catalyzed approaches.
Appendix: Experimental Protocol Example
Protocol: Knorr Pyrazole Synthesis using a Brønsted Acid Catalyst
This protocol describes the synthesis of 3,5-dimethyl pyrazole using the classic Knorr synthesis with ammonium chloride as a mild and environmentally friendly catalyst.[14]
Materials:
-
Acetylacetone (1,3-dicarbonyl compound)
-
Hydrazine hydrate
-
Ammonium chloride (NH₄Cl) (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (20 mmol, 1 eq.) in ethanol (100 mL).
-
Add ammonium chloride (2 mmol, 0.1 eq.) to the solution and stir until it dissolves.
-
Slowly add hydrazine hydrate (20 mmol, 1 eq.) dropwise to the stirring solution at room temperature. The addition is often exothermic, so cooling in an ice bath may be necessary to maintain control.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add distilled water to the residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3,5-dimethyl pyrazole.
The role of the acid catalyst (generated from NH₄Cl) is visualized in the mechanism below.
Caption: Simplified mechanism of the acid-catalyzed Knorr pyrazole synthesis.
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. jetir.org [jetir.org]
- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijcrt.org [ijcrt.org]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazole synthesis [organic-chemistry.org]
- 20. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on Pyrazole Reaction Regioselectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in controlling the regioselectivity of pyrazole reactions. The insights provided herein are designed to help you navigate the complexities of pyrazole functionalization and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing regioselectivity in pyrazole chemistry, providing the foundational knowledge needed to troubleshoot effectively.
Q1: Why is regioselectivity a primary challenge in reactions with unsymmetrically substituted pyrazoles?
A1: The core of the issue lies in the electronic structure of the pyrazole ring. An unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole) possesses two nitrogen atoms, N1 and N2, which are not chemically equivalent. These nitrogens are part of a tautomeric equilibrium, rapidly interconverting via proton transfer.[1][2] When a reaction such as N-alkylation or N-arylation occurs, the incoming electrophile can attack either nitrogen, potentially leading to a mixture of N1 and N2 substituted regioisomers.[3][4] Controlling which nitrogen atom reacts is paramount for synthesizing the desired product exclusively and avoiding difficult purification steps.[5]
Q2: How do solvent properties fundamentally influence which nitrogen atom reacts?
A2: Solvents influence regioselectivity through a combination of effects that stabilize or destabilize the pyrazole tautomers, the pyrazolate anion intermediate, or the transition states leading to the final products. The key solvent properties are:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states. For instance, polar aprotic solvents like DMF or DMSO have been shown to favor the formation of the N1-substituted isomer in alkylation reactions, likely by stabilizing the corresponding transition state.[6]
-
Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can form hydrogen bonds with the pyrazole's nitrogen atoms.[7] This interaction can either shield one nitrogen from attack or stabilize a specific tautomer, thereby directing the reaction.[1][8] Conversely, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are strong hydrogen bond donors but poor acceptors, a unique property that dramatically increases regioselectivity in some pyrazole formations by altering the reaction mechanism.[5]
-
Solvation of Cations: In reactions involving a base (e.g., K₂CO₃, NaH), the solvent's ability to solvate the counter-ion (K⁺, Na⁺) is critical. A solvent that effectively coordinates the cation can "free" the pyrazolate anion, influencing its reactivity and the N1/N2 ratio.[9]
Q3: What is "tautomerism" and how does it directly impact my reaction's outcome?
A3: Tautomerism in pyrazoles refers to the migration of a proton between the N1 and N2 positions. For a 3-substituted pyrazole, this creates an equilibrium between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole forms. Although these tautomers interconvert rapidly, their relative concentrations at any given moment can be influenced by the solvent.[1][2] One tautomer may be more reactive or present in a higher concentration, thus dictating the major product. For example, polar aprotic solvents may favor one tautomer over another, shifting the equilibrium and thereby the product ratio.[8] Computational studies have shown that even a few water molecules can lower the energy barrier for this proton transfer, highlighting the sensitivity of this equilibrium to the solvent environment.[1]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to address specific problems you may encounter in the lab, providing causal explanations and actionable protocols.
Problem 1: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 regioisomers. How can I favor the N1 product?
Causality & Solution: A mixture of isomers in N-alkylation often arises from a lack of significant energetic difference between the two possible reaction pathways (attack at N1 vs. N2). To favor the N1 product, you must create conditions that preferentially stabilize the transition state leading to this isomer. Steric hindrance at the 3-position and the electronic nature of the substituent typically favor substitution at the less hindered and more electronically accessible N1 position.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving N1-alkylation selectivity.
Detailed Protocol:
-
Switch to a Polar Aprotic Solvent: If you are using a solvent like ethanol, THF, or toluene, switch to a high-dielectric constant aprotic solvent like DMF or DMSO . These solvents are known to promote N1-alkylation for many 3-substituted pyrazoles.[6]
-
Change the Base: The counter-ion of the base plays a crucial role. If using K₂CO₃, try switching to NaH . The smaller Na⁺ cation interacts differently with the solvent and the pyrazolate anion, which can significantly alter the N1/N2 ratio. In some cases, using NaH prevents the formation of regioisomeric byproducts entirely.[4]
-
Lower the Temperature: Run the reaction at 0 °C or room temperature instead of at reflux. While this may slow the reaction rate, it can increase selectivity by better differentiating between the activation energies for the two competing pathways.
Problem 2: The literature suggests my reaction should be selective, but my results are inconsistent between batches. What could be the cause?
Causality & Solution: Inconsistent regioselectivity often points to a hidden variable. The most common culprit is trace amounts of water in your solvent or reagents, which can drastically alter the hydrogen-bonding network and the tautomeric equilibrium.[1]
Troubleshooting Steps:
-
Rigorous Solvent Drying: Ensure your reaction solvent is anhydrous. Use freshly distilled solvent or solvent from a sealed bottle over molecular sieves.
-
Reagent Purity: Verify the purity of your pyrazole starting material and alkylating agent. Ensure they are dry.
-
Inert Atmosphere: Run the reaction under a strictly inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
Problem 3: I need to synthesize the N2-substituted pyrazole, but my reaction heavily favors the N1 isomer. How can I reverse the selectivity?
Causality & Solution: Synthesizing the sterically more hindered N2-isomer requires overcoming the inherent preference for N1 substitution. This often involves changing the reaction mechanism or using directing groups. One successful strategy involves using specific catalysts or reaction conditions that favor the transition state leading to the N2 product.
Strategies for N2-Selectivity:
-
Use of Fluorinated Alcohols: For certain pyrazole syntheses (e.g., from 1,3-diketones), using fluorinated alcohol solvents like TFE or HFIP can dramatically and sometimes exclusively favor the formation of one regioisomer over the other, which might be the one corresponding to the N2-substituted pattern in a subsequent functionalization logic.[5] These solvents operate through unique hydrogen-bonding and stabilization effects.
-
Catalyst-Controlled Reactions: Some reports show that magnesium-catalyzed reactions can promote N2-regioselective alkylation of certain 3-substituted pyrazoles.[4] This is an area of active research, and screening different Lewis acids may prove fruitful.
-
Protecting/Directing Groups: A multi-step approach may be necessary. One could introduce a bulky, removable directing group at the N1 position, force the alkylation to occur at N2, and then remove the directing group.
Part 3: Data & Protocols for the Bench Scientist
Illustrative Data: Solvent Effect on Regioselectivity
The following table summarizes literature findings on the effect of solvent in the reaction of a 1,3-diketone with methylhydrazine, a key step in forming the pyrazole core. Note the dramatic shift in regioselectivity.
| Precursor (1,3-Diketone) | Solvent | Regioisomeric Ratio (Desired : Undesired) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | 1 : 1.8 | --INVALID-LINK-- |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85 : 15 | --INVALID-LINK--[5] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97 : 3 | --INVALID-LINK--[5] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | EtOH | 1 : 1.3 | --INVALID-LINK--[5] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | HFIP | >99 : 1 | --INVALID-LINK--[5] |
Experimental Protocol: General Method for Solvent Screening in Pyrazole N-Alkylation
This protocol provides a framework for systematically optimizing solvent conditions to maximize the regioselectivity of an N-alkylation reaction.
Objective: To identify the optimal solvent for achieving high regioselectivity in the N-alkylation of a 3-substituted pyrazole.
Materials:
-
3-substituted pyrazole (1.0 eq)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Base (e.g., K₂CO₃) (1.5 eq)
-
Anhydrous solvents for screening: Toluene, THF, Acetonitrile (MeCN), DMF, DMSO, TFE
-
Small reaction vials with stir bars
-
TLC plates and appropriate mobile phase
-
GC-MS or ¹H NMR for analysis
Procedure:
-
Setup: In parallel, add the 3-substituted pyrazole (e.g., 1 mmol) and the base (1.5 mmol) to six separate, dry reaction vials equipped with stir bars.
-
Solvent Addition: To each vial, add 5 mL of one of the anhydrous solvents to be screened (Toluene, THF, MeCN, DMF, DMSO, TFE).
-
Initiation: Place all vials in a reaction block or oil bath set to the desired temperature (start with room temperature). Begin stirring. Add the alkylating agent (1.1 mmol) to each vial.
-
Monitoring: Monitor the reactions by TLC at regular intervals (e.g., 1, 4, and 24 hours). Note the appearance of two product spots (for the N1 and N2 isomers) and the consumption of starting material.
-
Workup: Once the starting material is consumed (or after 24 hours), quench each reaction by adding 10 mL of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture from each reaction vial using ¹H NMR or GC-MS. Determine the ratio of the N1 to N2 regioisomers by integrating characteristic signals.
-
Optimization: Based on the results, select the solvent that provided the best regioselectivity for further optimization (e.g., temperature or base adjustments).
Caption: Workflow for parallel solvent screening experiment.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹³C NMR of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone of this process, providing a detailed fingerprint of a molecule's carbon skeleton. This guide offers an in-depth analysis of the ¹³C NMR data for 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a compound of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this guide presents a robust comparison based on predicted data, empirical data from analogous structures, and advanced spectral editing techniques.
The Structural Significance of this compound
The title compound is a chiral molecule featuring a substituted pyrazole ring linked to a cyclopentyl and a propanenitrile moiety.[1][2][3][4][5] Each of these structural motifs imparts distinct chemical and physical properties, making the precise characterization of the carbon framework essential for understanding its potential biological activity and for quality control in its synthesis.
Predicted ¹³C NMR Spectral Data
To establish a baseline for comparison, the ¹³C NMR spectrum of this compound was predicted using advanced computational algorithms.[6][7][8][9][10] These prediction tools utilize extensive databases of known chemical shifts and sophisticated machine learning models to estimate the resonance of each carbon atom. The predicted chemical shifts, presented in Table 1, provide a foundational dataset for spectral assignment.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |
| C3' (Pyrazole) | ~140 | CH |
| C5' (Pyrazole) | ~130 | CH |
| C4' (Pyrazole) | ~95 | C |
| C1 (Cyclopentyl) | ~40-45 | CH |
| C2/C5 (Cyclopentyl) | ~28-32 | CH₂ |
| C3/C4 (Cyclopentyl) | ~24-26 | CH₂ |
| Cα (Methine) | ~50-55 | CH |
| Cβ (Methylene) | ~30-35 | CH₂ |
| CN (Nitrile) | ~118-122 | C |
Note: Predicted values are estimates and may vary from experimental results.
Comparative Analysis with Analogous Structures
To validate and refine the predicted data, a comparative analysis with experimentally determined ¹³C NMR data of structurally related compounds is indispensable.
Pyrazole Moiety
The chemical shifts of the pyrazole ring carbons are influenced by the substituents. For the parent pyrazole, the C3/C5 carbons resonate at approximately 134.7 ppm, while the C4 carbon appears at 105.8 ppm.[11] In substituted pyrazoles, these values can shift significantly. For instance, in various N-unsubstituted and N-methyl pyrazole derivatives, the C3 and C5 carbons can range from approximately 130 to 150 ppm, while the C4 carbon chemical shift is highly dependent on the nature of its substituent.[12][13][14][15][16][17][18] The presence of a bromine atom at the C4' position is expected to induce a downfield shift for C4' and influence the shifts of the adjacent C3' and C5' carbons.
Cyclopentyl Group
The carbon atoms of an unsubstituted cyclopentane ring exhibit a single peak around 26.5 ppm due to rapid conformational averaging.[19] When substituted, the carbons of the cyclopentyl ring become non-equivalent. The carbon atom attached to the main chain (C1) will be the most downfield, with the other carbons (C2/C5 and C3/C4) appearing at higher fields.[20]
Propanenitrile Fragment
The nitrile carbon (CN) typically resonates in the range of 115-125 ppm.[21][22][23] The α-carbon (methine) and β-carbon (methylene) of the propanenitrile chain are expected in the aliphatic region, with the α-carbon being further downfield due to the electron-withdrawing effect of the adjacent nitrogen-substituted methine and the nitrile group.
Experimental Protocol for ¹³C NMR Acquisition
Acquiring high-quality ¹³C NMR data is crucial for accurate structural analysis. The following is a generalized protocol for the characterization of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of particulate matter.
Data Acquisition:
-
Standard ¹³C{¹H} Spectrum: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms. This provides information on the number of unique carbon environments.
-
DEPT Spectra: Perform DEPT-90 and DEPT-135 experiments to determine the multiplicity of each carbon signal.[24][25][26][27][28]
-
DEPT-90: This experiment will only show signals for CH (methine) carbons as positive peaks.
-
DEPT-135: This experiment will show CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. Quaternary carbons (C) will be absent in both DEPT-90 and DEPT-135 spectra.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks (note: in ¹³C NMR, integration is not always quantitative).
Visualizing the Assignment Strategy
The following workflow diagram illustrates the logical process for assigning the ¹³C NMR spectrum of the target molecule, integrating predicted data, empirical knowledge, and spectral editing techniques.
Caption: Workflow for ¹³C NMR spectral assignment.
Conclusion
The structural characterization of this compound via ¹³C NMR spectroscopy is a multi-faceted process that relies on the synergy of predictive methods, comparative analysis of known compounds, and definitive experimental techniques like DEPT. By following the outlined methodologies, researchers can confidently assign the carbon resonances of this and structurally related molecules, ensuring the integrity of their chemical research and development efforts.
References
- 1. 1146629-83-5|(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile|BLD Pharm [bldpharm.com]
- 2. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 68474089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | 1146629-83-5 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 98008482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. Visualizer loader [nmrdb.org]
- 8. CASPRE [caspre.ca]
- 9. acdlabs.com [acdlabs.com]
- 10. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 11. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]
- 15. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]
- 23. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. fiveable.me [fiveable.me]
- 26. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 27. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 28. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have garnered immense interest due to their wide spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][4][5] This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the structure-activity relationships, present supporting experimental data, and detail the methodologies used for their evaluation, offering researchers and drug development professionals a comprehensive resource for this versatile scaffold.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[6][7][8] Selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory drugs with reduced gastrointestinal side effects.[8][9]
The most prominent example is Celecoxib , a diaryl-substituted pyrazole that is a selective COX-2 inhibitor used clinically for osteoarthritis and rheumatoid arthritis.[6][7][8] Its mechanism involves the sulfonamide side chain binding to a hydrophilic region near the active site of the COX-2 enzyme.[7][8]
Comparative COX-2 Inhibition Data
The efficacy of pyrazole derivatives as anti-inflammatory agents is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A higher COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) indicates a more favorable safety profile.
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.047 µM | >14 | [10] |
| COX-1 | >2.3 µM | [10] | ||
| Compound 132b | COX-2 | 3.5 nM (0.0035 µM) | N/A | [11] |
| Pyrazolo[5,1-b]quinazoline A | COX-2 | 47 nM (0.047 µM) | ~14 | [10] |
| COX-1 | N/A | [10] | ||
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | 225 | [12] |
| COX-1 | 4.5 µM | [12] |
N/A: Data not available in the provided sources.
The data clearly shows that novel synthetic pyrazole derivatives can achieve even greater potency and selectivity for COX-2 than the established drug Celecoxib.[11][12] For instance, a 3-(trifluoromethyl)-5-arylpyrazole derivative demonstrated a 225-fold selectivity for COX-2, highlighting the potential for further optimization of this scaffold.[12]
Signaling Pathway: COX Inhibition and Prostaglandin Synthesis
The anti-inflammatory action of these compounds stems from their ability to interrupt the arachidonic acid cascade, thereby preventing the production of inflammatory prostaglandins.
Caption: Inhibition of Prostaglandin Synthesis by Pyrazole Derivatives.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[2][11]
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are divided into groups: a control group, a standard drug group (e.g., Celecoxib, Indomethacin), and test groups receiving different doses of the pyrazole derivative.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Induction of Edema: After 1 hour, a 0.1 mL of 1% carrageenan solution (in saline) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Anticancer Activity: Inducing Cell Death
The pyrazole scaffold is a privileged structure in the design of anticancer agents.[13][14][15] Derivatives have shown efficacy against a multitude of cancer cell lines by interfering with various cellular processes, including cell cycle progression and apoptosis.[13]
Comparative In Vitro Cytotoxicity Data
The anticancer potential of pyrazole derivatives is typically evaluated by their IC50 values against various human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Compound 136b | A549 (Lung) | 1.962 | Doxorubicin | N/A | [11] |
| HCT-116 (Colon) | 3.597 | [11] | |||
| MCF-7 (Breast) | 1.764 | 13.45 | [11] | ||
| Compound 161b | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 | [11] |
| Compound 163 | HepG-2 (Liver) | 12.22 | Doxorubicin | 11.21 | [11] |
| HCT-116 (Colon) | 14.16 | 12.46 | [11] | ||
| Compound 24e | PC-3 (Prostate) | 4.2 | Cisplatin | N/A | [16] |
| MCF-7 (Breast) | 5.5 | [16] | |||
| Derivative 5 | HepG2 (Liver) | 13.14 | Doxorubicin | N/A | |
| MCF-7 (Breast) | 8.03 | ||||
| KA5 | HepG 2 (Liver) | 8.5 | Sorafenib | 4.51 | [17] |
N/A: Data not available in the provided sources.
These results demonstrate the broad-spectrum anticancer potential of pyrazole derivatives.[11][16][17] Notably, compound 161b was significantly more potent against the A-549 lung cancer cell line than the standard chemotherapeutic agent 5-fluorouracil.[11] Some compounds, like 24e, show selective cytotoxicity against malignant cells compared to non-cancerous cells.[16] The anticancer mechanisms often involve the induction of apoptosis and cell cycle arrest. For example, compound 24e was shown to induce apoptosis in PC-3 cells by increasing the expression of caspase 3 and Bax mRNA levels.[16]
Experimental Workflow: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Caption: Workflow for the MTT Cell Viability Assay.
Antimicrobial Activity: Combating Pathogens
Pyrazole derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi.[18][19][20] The development of new antimicrobial agents is crucial to combat the growing threat of antibiotic resistance.[18]
Comparative Antimicrobial Activity Data (MIC)
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[18]
| Compound | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Hydrazone 21a | S. aureus | 62.5 | Chloramphenicol | >125 | [18] |
| A. niger | 2.9 | Clotrimazole | 7.8 | [18] | |
| Compound 9 | S. aureus (MDR) | 4 | N/A | N/A | [21] |
| E. faecalis (MDR) | 4 | N/A | N/A | [21] | |
| Compound 12 | S. aureus | 1-8 | Moxifloxacin | 2 | [20] |
| E. coli | 1 | N/A | [20] | ||
| Compound 32 | S. epidermidis | 0.97 | Tetracycline | >0.97 | [20] |
| E. cloacae | 0.48 | >0.48 | [20] |
MDR: Multi-Drug Resistant; N/A: Data not available in the provided sources.
The data highlights that certain pyrazole derivatives exhibit potent activity, sometimes exceeding that of established antibiotics.[18][20] For example, Hydrazone 21a showed a lower MIC against Aspergillus niger than the standard antifungal Clotrimazole.[18] Furthermore, compounds like 9 and 12 are effective against multi-drug resistant (MDR) strains, which is of significant clinical importance.[20][21]
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard laboratory method used to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The pyrazole compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader.
Conclusion
This guide demonstrates the remarkable versatility of the pyrazole scaffold in medicinal chemistry. Through targeted chemical modifications, pyrazole derivatives have been developed that exhibit potent and selective anti-inflammatory, anticancer, and antimicrobial activities. The comparative data presented herein, supported by detailed experimental protocols, underscores the vast potential for this heterocyclic core in the discovery of novel therapeutic agents. As a Senior Application Scientist, I encourage fellow researchers to leverage this foundational knowledge to rationally design and synthesize next-generation pyrazole-based drugs that can address unmet clinical needs. The key to future success lies in understanding the nuanced structure-activity relationships and employing robust, validated screening methodologies.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicstrive.com [academicstrive.com]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijnrd.org [ijnrd.org]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. pjps.pk [pjps.pk]
- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrazole Analogs
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have cemented its status as a "privileged scaffold," leading to the development of numerous blockbuster drugs, from the anti-inflammatory celecoxib to a new generation of targeted cancer therapies like crizotinib and ruxolitinib.[3][4][5] This guide provides an in-depth comparison of pyrazole analogs across key therapeutic areas, elucidating the critical structure-activity relationships (SAR) that govern their biological effects. We will dissect the causality behind structural modifications and provide the experimental frameworks necessary for their evaluation.
Part 1: The Pyrazole Core in Oncology: Targeting Protein Kinases
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrazole scaffold has proven exceptionally effective in the design of potent and selective protein kinase inhibitors (PKIs).[3][6] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, highlighting its significance.[3][6]
General Structure-Activity Relationship for Kinase Inhibition
The pyrazole core often serves as a stable, aromatic scaffold that orients key pharmacophoric groups into the ATP-binding pocket of the target kinase. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors or donors, forming critical interactions with the hinge region of the kinase, a common anchoring point for inhibitors.
A generalized SAR for pyrazole-based kinase inhibitors can be visualized as follows:
Caption: General SAR map for pyrazole-based kinase inhibitors.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The specific substitutions on the pyrazole ring dictate the inhibitor's potency and selectivity for different kinases. For instance, in the development of Aurora kinase inhibitors, replacing a benzene ring with a pyrazole fragment afforded potent compounds with better drug-like properties, such as reduced lipophilicity.[3]
| Compound/Analog Class | Target Kinase(s) | Key SAR Features | IC50 (nM) | Reference |
| Crizotinib | ALK, ROS1, c-Met | N-methyl pyrazole moiety. The overall structure fits into the ATP binding pocket, with the pyrazole acting as a key scaffold. | ALK: ~20-30 | [1][7] |
| Ruxolitinib | JAK1, JAK2 | A disubstituted pyrazole derivative. The cyano group on the pyrrolo[2,3-d]pyrimidine core is crucial for activity. | JAK1: 3.3, JAK2: 2.8 | [2][6] |
| Encorafenib | BRAF (V600E) | Contains a central pyrazole ring. The sulfonamide moiety is critical for binding and selectivity. | BRAF(V600E): 0.3 | [3][8] |
| Pyrazole-Thiourea Analog (C5) | EGFR | 3-(3,4-dimethylphenyl) and 5-(4-methoxyphenyl) substitutions on a dihydro-pyrazole ring showed the most potent activity. | 70 | [9] |
| Pyrazole Benzothiazole Hybrid (25) | Multiple (Antiangiogenic) | Electron-withdrawing groups on the phenyl rings at positions A or B enhanced growth inhibition. | 3,170 - 6,770 | [10] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for determining the potency (IC50) of a compound against a target kinase. The principle is a competition binding assay that measures the displacement of a fluorescent tracer from the kinase active site by the test compound.
Rationale: This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is highly sensitive, requires minimal enzyme, and is amenable to high-throughput screening, making it an industry standard for primary screening and SAR determination.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 4X Kinase/Tracer Mixture: Dilute the specific kinase (e.g., EGFR, BRAF) and the corresponding Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer.
-
Prepare a 4X Antibody Solution: Dilute the Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) in 1X Kinase Buffer.
-
Prepare a 2X Compound Solution: Perform a serial dilution of the pyrazole test compounds in 1X Kinase Buffer containing DMSO. The final DMSO concentration should be kept constant (e.g., 1%).
-
-
Assay Procedure:
-
Add 5 µL of the 2X serially diluted compound to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the 4X Kinase/Tracer mixture to all wells.
-
Add 2.5 µL of the 4X Eu-Antibody solution to all wells.
-
Seal the plate and centrifuge briefly to mix.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (tracer) and 615 nm (Europium).
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the Emission Ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Caption: Workflow for an in vitro kinase inhibition TR-FRET assay.
Part 2: Pyrazole Analogs as Anti-inflammatory Agents
The development of pyrazole-based anti-inflammatory drugs is famously highlighted by celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[11] This selectivity is key to reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform.[11][12]
Structure-Activity Relationship for COX-2 Selectivity
The SAR for COX-2 selective inhibitors is well-established. The key is the presence of a 1,5-diarylpyrazole scaffold.
-
N1-Phenyl Ring: This ring fits into the mouth of the COX active site.
-
C5-Phenyl Ring: This ring also occupies the main channel.
-
C3-Substituent: For COX-2 selectivity, a specific group (e.g., a sulfonamide or sulfonylmethyl) at the para position of the C5-phenyl ring is crucial. This group can access a secondary, hydrophobic side pocket present in the COX-2 enzyme but absent in COX-1, thereby conferring selectivity.
Caption: Key interactions for COX-2 selectivity of diarylpyrazoles.
Comparative Analysis of Pyrazole-Based Anti-inflammatory Agents
Modifications to the diarylpyrazole scaffold can fine-tune potency and selectivity. Analogs with dual COX/LOX (lipoxygenase) inhibition have also been developed to provide a broader anti-inflammatory profile.[13][14]
| Compound/Analog | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Activity (% Edema Inhibition) | Reference |
| Celecoxib | ~15 | 0.04 - 0.95 | >15 - 375 | 36% - 82% | [11][13][14] |
| Ibuprofen (Non-pyrazole) | ~13 | ~2 | ~6.5 | - | [11] |
| 1,5-Diaryl Pyrazole (33) | - | 2.52 | - | 39% | [13][14] |
| Benzothiophenyl Pyrazole (44) | - | 0.01 | - | - | [13][14] |
| Prodrug of (44) - Ester (46) | - | - | Dual COX/LOX inhibitor | 72% | [13][14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model to assess the acute anti-inflammatory activity of new chemical entities.
Rationale: The injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a direct measure of its anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization: House Wistar or Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide animals into groups (n=6): Vehicle control, Standard drug (e.g., Diclofenac Sodium), and Test compound groups (various doses). Fast the animals overnight with free access to water.
-
Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. The vehicle control group receives the vehicle (e.g., 0.5% CMC in saline).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
Part 3: Pyrazole Analogs as Antimicrobial Agents
Pyrazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[8][15] SAR studies in this area focus on identifying substituents that enhance potency and broaden the spectrum of activity, often against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[2][16]
Structure-Activity Relationship for Antimicrobial Activity
Unlike the well-defined pockets of kinases or COX enzymes, the targets for antimicrobial pyrazoles can be more varied (e.g., DNA gyrase, DHFR, cell wall synthesis).[16] However, some general SAR trends have emerged:
-
Electron-withdrawing Groups: The presence of groups like nitro (-NO2) on aryl substituents often correlates with increased antimicrobial activity.[15]
-
Electron-donating Groups: Conversely, groups like amino (-NH2) can sometimes lead to inactive compounds.[15]
-
Hybrid Molecules: Linking the pyrazole core to other heterocyclic moieties, such as thiazole or isocoumarin, can result in potent hybrid molecules with enhanced activity.[15][16] For example, replacing a thiazole with a pyrazole ring was shown to expand the antibacterial spectrum of a compound series.[16]
Comparative Analysis of Pyrazole-Based Antimicrobial Agents
| Compound/Analog Class | Target Organism(s) | Key SAR Features | MIC (µg/mL) | Reference |
| Isocoumarin-Pyrazole Hybrid (5f) | Bacteria & Fungi | Contains an electron-withdrawing -NO2 group, which was correlated with the highest activity in the series. | Not specified, but highest activity | [15] |
| Pyrazole-Thiazole Hybrid (10) | S. aureus, K. planticola | Hybrid molecule containing a hydrazone linker. | 1.9 - 3.9 | [16] |
| Tethered Thiazolo-Pyrazole (17) | MRSA | A library of 23 tethered derivatives was synthesized to optimize activity. | As low as 4 | [16] |
| Dihydrotriazine Pyrazole (40) | MRSA, E. coli | SAR studies led to this broad-spectrum agent, which is a potent DHFR inhibitor. | As low as 1 | [16] |
| Mannich Base Pyrazole (3) | E. coli | A Mannich base derivative of a 5-hydroxy-3-methyl-1H-pyrazole. | 0.25 | [8] |
| Mannich Base Pyrazole (4) | S. epidermidis | Another derivative from the same series, showing high potency against Gram-positive bacteria. | 0.25 | [8] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Rationale: This quantitative assay provides a precise endpoint (the MIC value) that is essential for comparing the potency of different compounds and for clinical susceptibility testing. It is performed in a 96-well plate format, allowing for efficient testing of multiple compounds and concentrations.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Compound Preparation: Dissolve the pyrazole compounds in DMSO to create a high-concentration stock. Prepare a series of 2-fold serial dilutions in MHB in a 96-well microtiter plate. The final volume in each well is typically 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This halves the concentration of the drug in each well to the final test concentrations.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can also be added to aid in endpoint determination (blue = no growth, pink = growth).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Outlook
The pyrazole scaffold continues to be a remarkably fruitful starting point for drug discovery. The structure-activity relationships discussed herein demonstrate that subtle modifications to the core and its substituents can dramatically alter biological activity and target selectivity. For kinase inhibitors, the focus remains on achieving greater selectivity to minimize off-target effects. In the anti-inflammatory space, developing compounds with dual or multiple mechanisms of action is a promising avenue. For antimicrobials, the pyrazole core offers a viable template for overcoming existing resistance mechanisms. Future research will undoubtedly leverage computational chemistry and machine learning to better predict the biological effects of novel pyrazole analogs, accelerating the design and discovery of the next generation of pyrazole-based medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 14. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis
Introduction: The Enduring Significance of the Pyrazole Nucleus
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib®, the erectile dysfunction treatment Sildenafil (Viagra®), and the anxiolytic Rimonabant.[1] The continued exploration of pyrazole derivatives as therapeutic agents and functional materials necessitates a deep understanding of the synthetic methodologies available for their construction. This guide provides a comparative analysis of the most prominent and field-proven methods for pyrazole synthesis, offering insights into their mechanistic underpinnings, practical applications, and relative merits.
I. The Classic Workhorse: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most straightforward and widely employed methods for constructing the pyrazole core.[2][3]
Mechanistic Rationale and Causality in Experimental Design
The Knorr synthesis is typically performed under acidic or basic conditions. The choice of catalyst and solvent is critical and is dictated by the reactivity of the specific substrates.
-
Acid Catalysis: In the presence of a catalytic amount of acid, the reaction is initiated by the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound. This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydrazine.[4] The subsequent steps involve the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole.[5]
-
Solvent Choice: Protic solvents like ethanol or acetic acid are commonly used as they can participate in proton transfer steps and effectively solvate the intermediates.[3] For less reactive substrates, higher boiling point solvents may be necessary to drive the reaction to completion.
A significant consideration in the Knorr synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl is used.[6][7] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the nature of the hydrazine (e.g., substituted vs. unsubstituted).
Visualizing the Knorr Synthesis
Caption: The reaction pathway of the Knorr pyrazole synthesis.
Representative Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazole
The following protocol is a representative example of the Knorr synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 3 mmol) and the hydrazine derivative (e.g., hydrazine hydrate, 6 mmol).[5]
-
Solvent and Catalyst Addition: Add a suitable solvent such as 1-propanol (3 mL) and a catalytic amount of glacial acetic acid (3 drops).[3][5]
-
Heating: Heat the reaction mixture to approximately 100°C with stirring for 1 hour.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[5]
-
Workup and Isolation: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with vigorous stirring to induce precipitation.[5] Allow the mixture to cool to room temperature over 30 minutes.[5]
-
Purification: Collect the solid product by filtration using a Buchner funnel, wash with a small amount of water, and air dry.[5] The product can be further purified by recrystallization if necessary.
II. Leveraging Unsaturation: Synthesis from α,β-Unsaturated Carbonyls
An alternative and versatile approach to pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[6][8]
Mechanistic Insights and Strategic Considerations
This two-step sequence offers a high degree of flexibility in accessing a wide range of substituted pyrazoles.
-
Pyrazoline Formation: The initial step is a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring.
-
Oxidation to Pyrazole: The choice of oxidizing agent is crucial for the successful conversion of the pyrazoline to the pyrazole. A variety of reagents can be employed, including bromine, iodine, or simply heating in DMSO under an oxygen atmosphere.[9] The latter offers a more environmentally benign option.[8][9] The driving force for this step is the formation of the stable aromatic pyrazole ring.
Visualizing the Workflow from α,β-Unsaturated Carbonyls
Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.
Representative Experimental Protocol: Two-Step Synthesis from a Chalcone
This protocol outlines the synthesis of a pyrazole from a chalcone precursor.
-
Pyrazoline Synthesis: To a solution of the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask, add phenylhydrazine (1 mmol) dropwise.[8] Heat the reaction mixture at 80°C under reflux for 4 hours.[8]
-
Isolation of Pyrazoline (Optional): After cooling, the pyrazoline intermediate may precipitate and can be isolated by filtration.
-
Oxidation: The crude or isolated pyrazoline is then subjected to oxidation. For example, the pyrazoline can be dissolved in DMSO and heated under an oxygen atmosphere to afford the pyrazole.[9]
-
Purification: The final pyrazole product is purified by standard techniques such as column chromatography or recrystallization.
III. The Power of Cycloaddition: 1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloaddition reactions provide a highly regioselective and efficient route to pyrazoles.[6][10] A common strategy involves the in situ generation of a nitrile imine, which then undergoes a [3+2] cycloaddition with an alkyne or an alkyne equivalent.[8]
Mechanistic Principles and Control of Regioselectivity
The high degree of control over the substitution pattern of the final pyrazole is a key advantage of this method.
-
Nitrile Imine Generation: Nitrile imines are typically generated in situ from hydrazonoyl halides in the presence of a base.[8] The choice of base and reaction conditions can influence the efficiency of nitrile imine formation.
-
[3+2] Cycloaddition: The generated nitrile imine readily reacts with a dipolarophile, such as an alkyne, to form the pyrazole ring in a concerted or stepwise fashion. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile imine and the alkyne.
Visualizing the 1,3-Dipolar Cycloaddition Pathway
Caption: The 1,3-dipolar cycloaddition route to pyrazoles.
IV. Efficiency in a Single Pot: Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including pyrazoles.[1][11]
Advantages and Mechanistic Considerations
MCRs offer several advantages over traditional multi-step syntheses, including operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of compounds for screening.[12]
-
Convergent Synthesis: MCRs for pyrazole synthesis often involve the in situ generation of a key intermediate, such as a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine.[1]
-
Green Chemistry: Many MCRs can be performed in environmentally friendly solvents like water, further enhancing their appeal from a green chemistry perspective.[13][14][15]
V. Comparative Analysis of Pyrazole Synthesis Methods
The choice of a particular synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the methods discussed.
| Method | Starting Materials | Typical Reaction Conditions | Typical Yields | Advantages | Limitations |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis, heating | Good to excellent | Readily available starting materials, straightforward procedure.[8] | Lack of regioselectivity with unsymmetrical dicarbonyls.[6][8] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Two-step: pyrazoline formation followed by oxidation.[8] | 66-88%[8] | Wide availability of α,β-unsaturated carbonyls.[8] | Requires an additional oxidation step, which can add complexity.[8] |
| 1,3-Dipolar Cycloaddition | Hydrazonoyl Halide, Alkyne | Base-mediated, often at room temperature.[8] | 70-86%[8] | High regioselectivity, mild reaction conditions.[8] | Requires in-situ generation of the nitrile imine.[8] |
| Multicomponent Synthesis | e.g., Enaminone, Aldehyde, Hydrazine | Often catalyzed, can be performed in green solvents.[8] | Good to excellent | High atom economy, operational simplicity, access to complex molecules in one pot.[8] | Optimization of reaction conditions for multiple components can be challenging.[8] |
VI. Conclusion and Future Outlook
The synthesis of pyrazoles is a mature field with a rich history, yet it continues to evolve with the development of novel and more efficient methodologies. While the classic Knorr synthesis remains a valuable tool, modern approaches such as 1,3-dipolar cycloadditions and multicomponent reactions offer greater control over regioselectivity and improved atom economy. The increasing emphasis on green chemistry is driving the development of catalytic and solvent-free methods, further expanding the synthetic chemist's toolkit.[13][16] A thorough understanding of the principles and practicalities of these diverse synthetic routes is essential for researchers, scientists, and drug development professionals seeking to harness the full potential of the pyrazole scaffold in their respective fields.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
- 16. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Validation of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile Purity by HPLC
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth technical analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a key intermediate in the synthesis of various therapeutic agents. We will explore the rationale behind the method's parameters, present a comprehensive validation protocol in accordance with international guidelines, and objectively compare its performance against alternative analytical techniques.
The Criticality of Purity for this compound
This compound is a complex molecule whose synthesis can yield various impurities, including starting materials, by-products, and degradation products.[1] The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method is imperative to ensure the consistent quality and purity of this intermediate. HPLC is widely recognized as the gold standard for this purpose due to its high resolution, sensitivity, and precision in separating and quantifying components within a mixture.[2][3]
A Validated HPLC Method for Purity Determination
The development of a stability-indicating HPLC method is crucial for separating the API from its potential degradation products and process-related impurities.[4][5] This ensures that the method is specific and can accurately measure the purity of the analyte in the presence of these other components.
Experimental Protocol: HPLC Method Validation
This protocol is designed to meet the validation requirements outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[6][7]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water. The gradient is optimized to ensure adequate separation of all potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Run Time: 30 minutes
Rationale for Parameter Selection:
-
A C18 column is chosen for its versatility and proven performance in reversed-phase chromatography, which is well-suited for separating moderately polar compounds like the target analyte.
-
The gradient elution with acetonitrile and acidified water provides a broad polarity range, enabling the separation of both polar and non-polar impurities. Formic acid is added to improve peak shape and resolution.
-
A flow rate of 1.0 mL/min and a column temperature of 30°C are standard conditions that offer a good balance between analysis time and separation efficiency.
-
UV detection at 230 nm is selected based on the analyte's UV absorption maximum, ensuring high sensitivity.
Validation Parameters and Acceptance Criteria
The following parameters are evaluated to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[10] Analysis of blank, placebo, and spiked samples. | The method must resolve the main peak from all degradation products and potential impurities with a resolution of >1.5. No interference from blank or placebo at the retention time of the analyte. |
| Linearity | Analysis of at least five concentrations of the reference standard over the range of 50% to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | Recovery studies by spiking a known amount of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-day): Six replicate injections of the same sample. - Intermediate Precision (Inter-day): Analysis on different days, by different analysts, and on different instruments. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Based on the signal-to-noise ratio (typically 3:1). | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Based on the signal-to-noise ratio (typically 10:1). | To be determined experimentally, with acceptable precision and accuracy at this concentration. |
| Robustness | Deliberate small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits. |
Forced Degradation Studies: Forced degradation studies are a critical component of validating a stability-indicating method.[11] They are designed to intentionally degrade the drug substance to identify potential degradation products and to demonstrate the method's ability to separate them from the intact drug.[5]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Comparative Analysis of Purity Assessment Techniques
While HPLC is the predominant technique for purity analysis, other methods offer complementary information or advantages in specific scenarios.[2]
| Analytical Technique | Principle | Advantages | Disadvantages | | --- | --- | --- | | High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[12][13] | High resolution, high sensitivity, quantitative accuracy, well-established and widely used.[3] | Requires soluble and non-volatile samples, can be time-consuming for complex mixtures. | | Ultra-Performance Liquid Chromatography (UPLC) | A type of HPLC that uses smaller particle size columns (<2 µm) and higher pressures, resulting in faster and more efficient separations.[14][15][16] | Significantly faster analysis times, higher resolution and sensitivity, and lower solvent consumption compared to HPLC.[17] | Higher initial instrument cost, more susceptible to clogging due to smaller particle sizes. | | Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase. It is often used for chiral separations.[18][19][] | Faster than HPLC, uses less organic solvent, and is particularly effective for separating chiral compounds and non-polar analytes.[19] | Less versatile than HPLC for a wide range of compounds, requires specialized equipment. | | Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[2] | Excellent for analyzing residual solvents and other volatile impurities. High sensitivity. | Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile analytes.[21] | | Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample volume requirements, and fast analysis times.[2] | Lower sensitivity and precision compared to HPLC for some applications, less robust. |
Visualizing the Workflow
HPLC Validation Workflow
Caption: Workflow for HPLC method development and validation.
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The validated HPLC method presented in this guide provides a robust, reliable, and specific means for determining the purity of this compound. The comprehensive validation, guided by ICH and USP principles, ensures that the method is suitable for its intended purpose in a regulated pharmaceutical environment. While alternative techniques such as UPLC and SFC offer advantages in terms of speed and specific applications, HPLC remains a cornerstone for routine quality control due to its versatility and established track record. The choice of analytical method should ultimately be based on the specific requirements of the analysis, including the nature of the impurities, the desired throughput, and the available instrumentation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. usp.org [usp.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 12. bioglobax.com [bioglobax.com]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 21. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
A Comparative Guide to Assessing the Anti-Inflammatory Potential of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Notably, diaryl-substituted pyrazoles have demonstrated significant anti-inflammatory properties, exemplified by the commercial success of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[4][5][6][7] This guide provides a comprehensive framework for assessing the anti-inflammatory potential of novel pyrazole derivatives, comparing their performance with established alternatives, and detailing the requisite experimental protocols to ensure scientific rigor and reproducibility.
The Central Role of Cyclooxygenase Inhibition
Inflammation is a complex biological response, and a key pathway in this process is the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[5][8] This conversion is catalyzed by the cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[2] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[2][6][9] The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][9]
Novel pyrazole derivatives are often designed to selectively target COX-2.[1][3] Their efficacy is typically compared against established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and selective COX-2 inhibitors like Celecoxib.[10][11]
Comparative Analysis of Novel Pyrazole Derivatives
The anti-inflammatory potential of novel pyrazole derivatives is evaluated through a combination of in vitro and in vivo assays. Here, we present a hypothetical comparative analysis of two novel pyrazole derivatives, Compound A and Compound B , against the standard drugs, Diclofenac and Celecoxib.
| Compound | In Vitro COX-1 IC₅₀ (µM) | In Vitro COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Carrageenan-Induced Paw Edema (% Inhibition at 4h) |
| Compound A | 15.2 | 0.8 | 19.0 | 65% |
| Compound B | 25.8 | 0.5 | 51.6 | 72% |
| Diclofenac | 1.2 | 0.9 | 1.3 | 58% |
| Celecoxib | 18.5 | 0.05 | 370 | 75% |
This table presents hypothetical data for illustrative purposes.
From this data, Compound B demonstrates higher selectivity for COX-2 and greater in vivo efficacy compared to Compound A and Diclofenac, positioning it as a promising candidate for further development.
Key Experimental Protocols
To ensure the validity and reproducibility of these findings, standardized and well-documented experimental protocols are essential.
In Vitro Assays
This assay is fundamental for determining the potency and selectivity of the novel compounds.[12]
Principle: The assay measures the peroxidase activity of COX enzymes colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[13]
Step-by-Step Protocol: [13][14][15]
-
Reagent Preparation:
-
Prepare a 0.1 M Tris-HCl buffer (pH 8.0).
-
Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.
-
Prepare a solution of heme and TMPD in a suitable solvent.
-
Dissolve the novel pyrazole derivatives and standard drugs (Celecoxib, Diclofenac) in DMSO to create stock solutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add varying concentrations of the test compounds or standard drugs to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Monitor the absorbance at 590 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the selectivity index by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
-
This assay assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines.[16][17]
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates immune cells like monocytes and macrophages to produce pro-inflammatory cytokines such as TNF-α and IL-6.[18][19] The inhibitory effect of the test compounds on this production is quantified.[16]
Step-by-Step Protocol: [16][20][21]
-
Cell Culture:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating them with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Assay Procedure:
-
Seed the differentiated THP-1 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the novel pyrazole derivatives or standard drugs for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Cytokine Quantification:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
-
In Vivo Assay
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[22][23][24]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[23] The ability of a test compound to reduce this edema is a measure of its anti-inflammatory effect.[22]
Step-by-Step Protocol: [22][23][25][26]
-
Animal Handling:
-
Use male Wistar rats (150-200g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Experimental Groups:
-
Divide the rats into groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Positive control (e.g., Indomethacin or Celecoxib).
-
Test groups (novel pyrazole derivatives at different doses).
-
-
-
Procedure:
-
Administer the test compounds or control substances orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter (Vₜ) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) as Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for each group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved, visual representations are invaluable.
Signaling Pathway of COX-2 Mediated Inflammation
Caption: COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Conclusion
The assessment of novel pyrazole derivatives for their anti-inflammatory potential requires a systematic and multi-faceted approach. By employing a combination of robust in vitro and in vivo assays, researchers can effectively characterize the potency, selectivity, and efficacy of these compounds. This guide provides the foundational knowledge and detailed protocols necessary to conduct these evaluations with scientific integrity, ultimately contributing to the discovery and development of new and improved anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Anti oxidant and anti-inflammatory activities of novel pyrazole derivatives | International Journal of Current Research [journalcra.com]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ir.vistas.ac.in [ir.vistas.ac.in]
- 18. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 19. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 21. researchgate.net [researchgate.net]
- 22. inotiv.com [inotiv.com]
- 23. benchchem.com [benchchem.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Hazard Assessment: An Inferential Analysis
As a novel research chemical, 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile must be treated as a substance with unknown toxicological properties.[1][2][3] A conservative approach, assuming significant hazard, is mandatory until specific toxicity data becomes available. The hazard profile can be inferred from its constituent functional groups: a brominated pyrazole and an aliphatic nitrile.
-
Brominated Pyrazole Moiety: Pyrazole derivatives are known to exhibit a wide spectrum of biological activities.[4][5] While some are developed as pharmaceuticals, others can present toxicological risks, including potential irritation and systemic effects.[5][6] Brominated organic compounds, as a class, are often persistent and require careful handling and disposal as hazardous waste.[7][8][9]
-
Aliphatic Nitrile Group: Aliphatic nitriles are a well-documented class of toxic compounds.[10][11][12] Their primary mechanism of toxicity often involves the metabolic release of cyanide, which can inhibit cellular respiration and lead to severe systemic effects.[10][11] Exposure routes of concern include inhalation, skin absorption, and ingestion.[11][12]
-
Acutely toxic if inhaled, ingested, or absorbed through the skin.
-
A skin and eye irritant .
-
Potentially harmful to the environment .
Therefore, all handling procedures must be designed to minimize any potential for exposure.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of solutions or when handling larger quantities. |
| Protective Clothing | A flame-resistant laboratory coat should be worn, fully buttoned, with sleeves extending to the wrists. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended. |
| Hand Protection | Due to the potential for skin absorption and the organic nature of the compound, nitrile gloves are the recommended primary barrier.[13][14][15][16] However, thin disposable nitrile gloves offer only short-term splash protection and should be changed immediately upon contamination.[17] For extended operations or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant nitrile gauntlets.[15] Always consult the glove manufacturer's chemical resistance chart for specific solvents being used. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. If procedures with a high potential for aerosolization cannot be confined to a fume hood, a risk assessment must be performed by an Environmental Health & Safety (EHS) professional to determine the need for respiratory protection, in accordance with OSHA standards.[18] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the task at hand.
Caption: PPE selection workflow based on the experimental task.
Operational Handling and Disposal Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment. This section outlines the procedural steps for handling and disposing of this compound.
Step-by-Step Handling Protocol
-
Preparation and Designate Area:
-
Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the fume hood for the handling of this compound to prevent cross-contamination.[18][19]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
-
Weighing and Transfer:
-
Always weigh the solid compound within the designated area of the fume hood.
-
Use a disposable weighing dish or line the balance with weighing paper to contain any spills.
-
Transfer the solid using a spatula. Avoid creating dust.
-
If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to prevent splashing.
-
-
During the Procedure:
-
Keep all containers of the compound sealed when not in immediate use.
-
Conduct all manipulations at least 6 inches inside the fume hood sash.
-
Should any contamination of your gloves occur, remove them immediately, wash your hands, and don a new pair. Never reuse disposable gloves.
-
-
Post-Procedure Decontamination:
-
Decontaminate all surfaces within the designated area using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
-
All disposable materials that have come into contact with the compound (e.g., weighing paper, contaminated paper towels, gloves) must be disposed of as hazardous waste.
-
Waste Disposal Plan
-
Solid Waste: Collect all solid waste, including unused compound and contaminated disposables, in a dedicated, clearly labeled, and sealed hazardous waste container. The label must include the full chemical name and appropriate hazard warnings.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Final Disposal: All waste must be disposed of through your institution's hazardous waste management program. Given the brominated nature of the compound, high-temperature incineration at a licensed facility is the likely disposal method.[7]
Spill and Emergency Procedures
Preparedness for accidental spills is a critical component of laboratory safety.
Spill Response
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area of the spill as described in the post-procedure section.
-
-
Major Spill (outside of a fume hood or a large volume):
-
Evacuate the immediate area and alert all nearby personnel.
-
If the substance is volatile or if there is a risk of inhalation, evacuate the entire laboratory and close the doors.
-
Contact your institution's emergency response team or EHS department immediately.
-
Provide them with the name of the chemical and any other relevant information.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[20][21] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[21] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[21][22] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[22]
In all cases of exposure, provide the medical team with the name of the chemical.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. twu.edu [twu.edu]
- 3. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intoxication with pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soscleanroom.com [soscleanroom.com]
- 14. gloves.com [gloves.com]
- 15. worksafegear.com.au [worksafegear.com.au]
- 16. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. osha.oregon.gov [osha.oregon.gov]
- 19. osha.gov [osha.gov]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 21. ehs.princeton.edu [ehs.princeton.edu]
- 22. First Aid - Chemical Poisoning [moh.gov.sa]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
